molecular formula C6H12O3 B082517 1,3,5-Cyclohexanetriol CAS No. 13314-30-2

1,3,5-Cyclohexanetriol

Cat. No.: B082517
CAS No.: 13314-30-2
M. Wt: 132.16 g/mol
InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetriol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSKERRNURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942577
Record name Cyclohexane-1,3,5-triol
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-15-8
Record name 1,3,5-Cyclohexanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2041-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phloroglucitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3,5-cyclohexanetriol, a saturated carbocyclic polyol. The document details the structure and conformational analysis of its stereoisomers, presents available quantitative physicochemical data, outlines experimental protocols for its synthesis and purification, and discusses the toxicological profile and the general relevance of stereoisomerism in the context of biological activity.

Introduction to the Stereoisomers of this compound

This compound possesses three stereogenic centers at carbons C1, C3, and C5. Due to the substitution pattern, the molecule can exist as two distinct stereoisomers:

  • cis,cis-1,3,5-Cyclohexanetriol: An achiral meso compound where all three hydroxyl (-OH) groups are on the same side of the cyclohexane ring. This isomer is also referred to as all-cis or (1α,3α,5α)-1,3,5-cyclohexanetriol.

  • cis,trans-1,3,5-Cyclohexanetriol: A chiral compound existing as a pair of enantiomers. In this configuration, one hydroxyl group is on the opposite side of the ring relative to the other two.

The stereochemistry of these isomers dictates their three-dimensional shape, which in turn influences their physical properties, chemical reactivity, and potential biological activity.

Conformational Analysis and Stability

The stability of cyclohexanetriol stereoisomers is best understood by analyzing their chair conformations. Substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.

  • cis,cis-Isomer: This isomer can exist in two chair conformations: a tri-axial form and a tri-equatorial form. The tri-equatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial repulsions present in the tri-axial form. Consequently, the cis,cis-isomer predominantly exists in the conformation where all three hydroxyl groups occupy equatorial positions.

  • cis,trans-Isomer: The most stable conformation for this isomer places two of the hydroxyl groups in equatorial positions and one in an axial position. The alternative conformation, with two axial and one equatorial hydroxyl group, is less stable due to greater steric strain.

The relationship and relative stabilities of these conformers are crucial for interpreting spectral data and predicting reactivity.

G Stereoisomers and Conformations of this compound cluster_0 cis,cis-Isomer (meso) cluster_1 cis,trans-Isomer (Enantiomeric Pair) cis_tri_eq Tri-equatorial (Stable) cis_tri_ax Tri-axial (Unstable) cis_tri_eq->cis_tri_ax Ring Flip trans_di_eq Di-equatorial / Mono-axial (Stable) trans_mono_eq Mono-equatorial / Di-axial (Unstable) trans_di_eq->trans_mono_eq Ring Flip Isomers This compound Isomers->cis_tri_eq Meso Compound Isomers->trans_di_eq Racemic Mixture

Stereoisomers of this compound.

Quantitative Physicochemical Data

Quantitative data for the cis,cis-isomer is well-documented, particularly for its dihydrate form. Data for the pure cis,trans-isomer is less common, as the compound is often synthesized and sold as a mixture of both stereoisomers.[1][2]

Propertycis,cis-1,3,5-Cyclohexanetriolcis,trans-1,3,5-Cyclohexanetriol
Synonyms all-cis-Isomer, (1α,3α,5α)-Isomer-
CAS Number 50409-12-6 (Anhydrous)Not specified for pure isomer
60662-54-6 (Dihydrate)2041-15-8 (cis- and trans- mixture)
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol
Melting Point 184 °C (Anhydrous)Data not available
108-111 °C (Dihydrate)[2][3]
Solubility Soluble in hot water[3][4]Data not available
Appearance White to off-white crystalline powder[2]Component of a white powder mixture[2]

Spectroscopic Data for Isomer Differentiation

NMR spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound based on molecular symmetry and the orientation of protons.

  • cis,cis-Isomer: In its stable tri-equatorial conformation, the molecule possesses a high degree of symmetry. This results in a simplified NMR spectrum. The ¹H NMR spectrum is expected to show two main signals: one for the three equivalent methine protons (CH-OH) and one for the six equivalent methylene protons (-CH₂-). The ¹³C NMR spectrum would correspondingly show only two signals.

  • cis,trans-Isomer: This isomer has lower symmetry. In its more stable diequatorial/monoaxial conformation, the three methine protons are in different chemical environments (two equatorial, one axial), and the methylene protons are also inequivalent. This leads to a more complex NMR spectrum with a greater number of distinct signals.

Spectrumcis,cis-Isomer (Predicted)cis,trans-Isomer (Predicted)
¹H NMR Simplified spectrum; potentially 2 signals.More complex spectrum; multiple distinct signals for methine and methylene protons.
¹³C NMR Simplified spectrum; 2 signals expected (one for C-OH, one for -CH₂-).More complex spectrum; up to 6 signals possible depending on symmetry.

Note: Publicly available spectral data often corresponds to the CAS number for the isomer mixture, requiring careful interpretation.[1][5]

Experimental Protocols

Synthesis via Catalytic Hydrogenation of Phloroglucinol

The most common laboratory and industrial synthesis of this compound involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically produces a mixture of the cis,cis- and cis,trans- stereoisomers.[3][6]

Objective: To synthesize a mixture of this compound stereoisomers.

Materials:

  • Phloroglucinol

  • Solvent (e.g., water, ethanol, or isopropyl alcohol)

  • Catalyst (e.g., 5% Ru/C, Raney Nickel)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave reactor with phloroglucinol, the chosen solvent, and the hydrogenation catalyst. A typical ratio is 1:10 w/v for substrate to solvent and 5-10 mol% for the catalyst.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000-1500 psi).

  • Reaction: Heat the reactor to the target temperature (e.g., 50-120 °C) and begin vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.[6] The reaction may take several hours to complete.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Evaporation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of the this compound stereoisomers.

G start Phloroglucinol + Solvent + Catalyst reactor Charge High-Pressure Reactor start->reactor purge Purge with N₂ / Pressurize with H₂ reactor->purge react Heat and Stir (50-120 °C, 1000-1500 psi) purge->react cool Cool and Vent Reactor react->cool filter Filter to Remove Catalyst cool->filter evap Evaporate Solvent filter->evap end Mixture of Stereoisomers evap->end

Workflow for Synthesis of this compound.
Isomer Separation by Column Chromatography

The separation of the cis,cis- and cis,trans- isomers can be achieved using column chromatography, exploiting the differences in polarity and interaction with the stationary phase.

Objective: To separate the cis,cis- and cis,trans- stereoisomers from the crude reaction mixture.

Materials:

  • Crude mixture of this compound isomers

  • Silica gel (for stationary phase)

  • Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber for monitoring

Procedure:

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve a small amount of the crude isomer mixture in a minimum volume of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin passing the eluent through the column. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective.

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots (e.g., using a potassium permanganate stain).

  • Pooling and Evaporation: Combine the fractions containing the pure, separated isomers (as determined by TLC). Remove the solvent from the pooled fractions to yield the isolated stereoisomers.

Relevance to Drug Development and Biological Activity

While specific biological activities or signaling pathway involvements for this compound stereoisomers are not extensively reported in scientific literature, the principles of stereochemistry are of paramount importance in pharmacology and drug development. The spatial arrangement of functional groups in a molecule dictates its ability to bind to chiral biological targets like enzymes and receptors.

  • Stereospecific Interactions: Enantiomers of a chiral drug can exhibit vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.

  • Scaffolding: The rigid, well-defined three-dimensional structure of cyclitols like cyclohexanetriol makes them attractive scaffolds in medicinal chemistry. Functional groups can be appended to the hydroxyl positions to create complex molecules with specific orientations for targeted biological interactions.

Therefore, the ability to synthesize and isolate pure stereoisomers of molecules like this compound is a critical skill for developing stereochemically pure active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Synthesis of cis-1,3,5-Cyclohexanetriol from Phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,3,5-cyclohexanetriol, a valuable carbocyclic polyol, from the readily available starting material, phloroglucinol. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it explores the biological significance of phloroglucinol derivatives, offering context for drug development professionals.

Introduction: The Significance of cis-1,3,5-Cyclohexanetriol

cis-1,3,5-Cyclohexanetriol, also known as phloroglucitol, is a saturated carbocyclic polyol with a unique stereochemistry that makes it a valuable building block in organic synthesis. Its three hydroxyl groups in a cis configuration on a cyclohexane ring provide a rigid scaffold for the development of more complex molecules, including pharmaceuticals and materials. The synthesis of this compound from phloroglucinol is a key transformation, converting an aromatic system into a stereochemically defined aliphatic ring.

Phloroglucinol and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer properties, among others.[1][2][3] This guide will focus on the chemical synthesis of cis-1,3,5-cyclohexanetriol, a derivative of phloroglucinol, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Pathway: From Aromaticity to a Saturated Polyol

The primary method for synthesizing cis-1,3,5-cyclohexanetriol from phloroglucinol is through catalytic hydrogenation. This reaction reduces the aromatic ring of phloroglucinol to a cyclohexane ring, with the stereochemistry of the resulting hydroxyl groups being influenced by the choice of catalyst and reaction conditions.

Caption: Chemical transformation of phloroglucinol to cis-1,3,5-cyclohexanetriol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol based on reported literature.

CatalystSolventTemperature (°C)Pressure (Torr)Time (h)Yield (%)Reference
10% Ru/CIsopropyl alcohol1207600.512477[4]
Raney-NickelEthanol100High Pressure15~40

Experimental Protocols

This section provides a detailed experimental protocol for the catalytic hydrogenation of phloroglucinol to cis-1,3,5-cyclohexanetriol.

Synthesis of cis-1,3,5-Cyclohexanetriol via Ruthenium-Catalyzed Hydrogenation

This protocol is based on the reaction conditions reported by Maegawa, et al.[4]

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • 10% Ruthenium on activated carbon (Ru/C)

  • Isopropyl alcohol (IPA)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, combine phloroglucinol and 10% Ru/C catalyst. For a laboratory-scale reaction, a 10:1 to 50:1 substrate-to-catalyst weight ratio is a reasonable starting point.

  • Solvent Addition: Add isopropyl alcohol to the reactor to dissolve the phloroglucinol. The concentration should be sufficient to ensure complete dissolution at the reaction temperature.

  • Sealing and Purging: Seal the autoclave securely. Purge the reactor multiple times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (approximately 7600 Torr or 10 atm). Begin stirring and heat the reactor to 120°C.

  • Reaction: Maintain the reaction at 120°C under hydrogen pressure with continuous stirring for 24 hours. Monitor the pressure to ensure hydrogen uptake is complete.

  • Cooling and Depressurization: After 24 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional isopropyl alcohol if necessary. Filter the mixture through a pad of Celite or a suitable filter paper to remove the ruthenium catalyst. Wash the catalyst with fresh isopropyl alcohol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the isopropyl alcohol using a rotary evaporator to obtain the crude product.

  • Purification: The crude cis-1,3,5-cyclohexanetriol can be purified by recrystallization. While specific solvents for this compound are not detailed in the immediate literature, common solvents for recrystallizing polyols include water, ethanol, or mixtures of a polar solvent with a less polar co-solvent.[5] Experimentation with different solvent systems is recommended to achieve high purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactor with Phloroglucinol and Ru/C B Add Isopropyl Alcohol A->B C Seal and Purge Reactor B->C D Pressurize with H2 and Heat to 120°C C->D E Maintain Reaction for 24h D->E F Cool Reactor and Vent H2 E->F G Filter to Remove Catalyst F->G H Remove Solvent (Rotary Evaporation) G->H I Recrystallize Crude Product H->I J Isolate and Dry Pure Product I->J

Caption: Experimental workflow for the synthesis of cis-1,3,5-cyclohexanetriol.

Biological Context for Drug Development

While direct pharmacological studies on cis-1,3,5-cyclohexanetriol are not extensively reported, the parent compound, phloroglucinol, and its derivatives are a rich source of bioactive molecules. Understanding the biological activities of this class of compounds provides a strong rationale for the synthesis and further derivatization of cis-1,3,5-cyclohexanetriol in drug discovery programs.

Phloroglucinol and its derivatives have been shown to exhibit a wide range of pharmacological effects, including:

  • Anti-inflammatory Activity: Phloroglucinols can inhibit key inflammatory mediators.

  • Antimicrobial and Antiviral Activity: These compounds have demonstrated efficacy against various bacteria and viruses, including Herpes Simplex Virus and Human Immunodeficiency Virus (HIV).[3]

  • Anticancer Properties: Certain phloroglucinol derivatives have shown potential as anticancer agents.

  • Antispasmodic Effects: Phloroglucinol itself is used as an antispasmodic agent.[6]

The mechanism of action for many of these effects is still under investigation, but some studies point to the modulation of key signaling pathways. For instance, some phloroglucinol derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

The synthesis of cis-1,3,5-cyclohexanetriol provides a non-aromatic, stereochemically defined scaffold that can be further functionalized to create novel analogs. These new derivatives could be screened for a variety of biological activities, leveraging the known therapeutic potential of the broader phloroglucinol family. The rigid cyclohexane core may offer advantages in terms of metabolic stability and receptor binding compared to the more flexible aromatic precursors.

Conclusion

The synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol via catalytic hydrogenation is a robust and efficient method for producing this valuable carbocyclic polyol. This guide has provided a detailed overview of the synthesis, including quantitative data and a comprehensive experimental protocol. For researchers in drug development, the rich pharmacology of the phloroglucinol class of compounds provides a strong impetus for the exploration of cis-1,3,5-cyclohexanetriol and its derivatives as a source of new therapeutic agents. Further investigation into the biological activities of this specific molecule and its analogs is a promising area for future research.

References

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol (CAS Number: 2041-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol, also known as phloroglucitol, is a polyol derivative of cyclohexane holding significant interest as a versatile building block in organic synthesis. Its stereoisomeric forms and the strategic placement of its three hydroxyl groups make it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and specialty polymers.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to a research and development setting. While direct biological activity data for this compound is limited in publicly accessible literature, the known biological effects of its direct precursor, phloroglucinol, will be discussed to provide context for its potential relevance in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It exists as a mixture of cis- and trans-isomers. The properties of the specific stereoisomers, such as the all-cis form, may vary.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2041-15-8[1][2][3]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2]
Appearance White to off-white powder/crystal[1]
Melting Point 184 °C (cis,cis-isomer)[]
Boiling Point 302.1 ± 42.0 °C (Predicted)[]
Density 1.356 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in hot water.[5]
InChI Key FSDSKERRNURGGO-UHFFFAOYSA-N[2]
SMILES C1C(CC(CC1O)O)O[2]

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reduction of the aromatic ring can be achieved using various catalysts and reaction conditions, leading to different yields and stereoisomeric distributions.

Experimental Protocol: Catalytic Hydrogenation using Ruthenium on Carbon (Ru/C)

This method provides a high yield of this compound.

  • Reactants:

    • Phloroglucinol

    • 10% Ruthenium on Carbon (Ru/C)

    • Isopropyl alcohol (Solvent)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure reactor, dissolve phloroglucinol in isopropyl alcohol.

    • Add 10% Ru/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

    • Seal the reactor and purge with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to 7600.51 Torr.

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Maintain these conditions for 24 hours.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Ru/C catalyst.

    • The solvent can be removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization.

  • Yield: 77%

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is another effective catalyst for the reduction of phloroglucinol.

  • Reactants:

    • Phloroglucinol

    • Raney Nickel (activated)

    • Ethanol or Water (Solvent)

    • Hydrogen gas (for high-pressure method) or Raney Ni-Al alloy in aqueous alkali (for in-situ hydrogen generation)

  • High-Pressure Procedure:

    • In a high-pressure autoclave, suspend phloroglucinol and activated Raney Nickel catalyst in ethanol.

    • Seal the autoclave, purge with hydrogen, and then pressurize to approximately 100 atmospheres.

    • Heat the mixture to 100 °C with constant agitation.

    • Maintain the reaction for 15 hours.

    • After cooling and venting, the catalyst is removed by filtration.

    • The product can be isolated by evaporation of the solvent. Purification may require flash chromatography.

  • Procedure using Raney Ni-Al Alloy:

    • Dissolve phloroglucinol in an aqueous alkaline solution (e.g., sodium hydroxide).

    • Heat the solution and gradually add Raney Ni-Al alloy. The aluminum reacts with the alkali to generate hydrogen in situ, which is activated by the nickel.[6]

    • After the addition is complete, continue heating and stirring for several hours.

    • Filter the hot solution to remove the nickel and aluminum hydroxide.

    • The product can be isolated from the filtrate after neutralization and extraction or crystallization.

Note: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. The synthesis generally produces a mixture of cis and trans isomers.

Synthesis_of_1_3_5_Cyclohexanetriol cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) Reaction Catalytic Hydrogenation (High Pressure & Temperature) Phloroglucinol->Reaction Catalyst Catalyst (e.g., Ru/C or Raney Ni) Catalyst->Reaction Hydrogen Hydrogen Source (H₂ gas or in situ generation) Hydrogen->Reaction Solvent Solvent (e.g., Isopropyl Alcohol, Ethanol) Solvent->Reaction CrudeProduct Crude this compound (Mixture of Stereoisomers) Reaction->CrudeProduct Purification Purification (Filtration, Recrystallization, Chromatography) CrudeProduct->Purification FinalProduct Purified this compound Purification->FinalProduct

Fig. 1: General workflow for the synthesis of this compound.

Stereoisomers and Their Separation

This compound has two stereoisomers: the cis-isomer (all three hydroxyl groups on the same side of the ring) and the trans-isomer (one hydroxyl group on the opposite side from the other two). The catalytic hydrogenation of phloroglucinol typically yields a mixture of these isomers.

Analytical and Preparative Separation Techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method for the separation of stereoisomers.[7]

    • Chiral Stationary Phases (CSPs): Columns with CSPs can differentiate between the isomers based on their three-dimensional structure.

    • Preparative HPLC: Once an analytical method is developed, it can be scaled up to preparative HPLC to isolate larger quantities of each isomer. This involves using larger columns and higher flow rates.[8][9][10][11][12]

  • Gas Chromatography (GC): Chiral GC columns can also be used for the analytical separation of volatile derivatives of the isomers.

  • Column Chromatography: Flash chromatography on silica gel can be used for the separation of diastereomers, although its effectiveness for cis/trans isomers of this compound would need to be empirically determined.[13]

Isomer_Separation_Workflow start Mixture of cis- and trans- This compound analytical Analytical Method Development (e.g., Chiral HPLC, GC) start->analytical optimization Optimization of Separation Parameters analytical->optimization scale_up Scale-up to Preparative HPLC optimization->scale_up isolation Isolation of Pure Isomers scale_up->isolation cis_isomer cis-1,3,5-Cyclohexanetriol isolation->cis_isomer trans_isomer trans-1,3,5-Cyclohexanetriol isolation->trans_isomer characterization Characterization (NMR, etc.) cis_isomer->characterization trans_isomer->characterization Biological_Relevance cluster_activities Known Biological Activities of Phloroglucinol & Derivatives Phloroglucinol Phloroglucinol (Precursor) CHT This compound (Core Scaffold) Phloroglucinol->CHT Reduction AntiInflammatory Anti-inflammatory Phloroglucinol->AntiInflammatory Antioxidant Antioxidant Phloroglucinol->Antioxidant EnzymeInhibition Enzyme Inhibition Phloroglucinol->EnzymeInhibition Antimicrobial Antiviral/Antibacterial Phloroglucinol->Antimicrobial Derivatives Functionalized Derivatives CHT->Derivatives Functionalization Derivatives->AntiInflammatory Derivatives->EnzymeInhibition

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Cyclohexanetriol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-cyclohexanetriol, a valuable carbocyclic polyol, through the catalytic hydrogenation of phloroglucinol. This document details the reaction pathways, provides in-depth experimental protocols for various catalytic systems, and presents a comparative analysis of their performance. The information is intended to equip researchers with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

This compound, particularly its cis,cis-isomer, serves as a versatile building block in medicinal chemistry and materials science due to its unique stereochemistry and functional group array. The catalytic hydrogenation of readily available phloroglucinol (1,3,5-trihydroxybenzene) represents the most direct and atom-economical route to this target molecule. This guide focuses on the practical aspects of this transformation, emphasizing the role of different heterogeneous catalysts, including Ruthenium on carbon (Ru/C), Raney Nickel (Raney Ni), and Rhodium on alumina (Rh/Al₂O₃), in achieving high yields and stereoselectivity.

Reaction Pathway and Stereochemistry

The catalytic hydrogenation of phloroglucinol to this compound involves the reduction of the aromatic ring. The stereochemical outcome of the reaction is of paramount importance, with the cis,cis-1,3,5-cyclohexanetriol often being the desired isomer due to its C₃ symmetry. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereoselectivity of the hydrogenation.

Reaction_Pathway phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) cyclohexanetriol This compound (cis,cis-isomer favored) phloroglucinol->cyclohexanetriol + 3H₂ Catalyst RuC_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with phloroglucinol, isopropyl alcohol, and 10% Ru/C B Seal and purge the autoclave with an inert gas (e.g., Argon) A->B C Pressurize with hydrogen to ~10 atm B->C D Heat the reaction mixture to 120°C with vigorous stirring C->D E Maintain temperature and pressure for 24 hours D->E F Cool the autoclave to room temperature and vent the hydrogen E->F G Filter the reaction mixture to remove the Ru/C catalyst F->G H Concentrate the filtrate under reduced pressure G->H I Purify the crude product by recrystallization or chromatography H->I RaneyNi_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with phloroglucinol, ethanol, and prepared Raney Ni catalyst B Seal and purge the autoclave with an inert gas A->B C Pressurize with hydrogen to 100 atm B->C D Heat the reaction mixture to 100°C with vigorous stirring C->D E Monitor hydrogen uptake to determine reaction completion D->E F Cool the autoclave and vent the hydrogen E->F G Filter the reaction mixture to remove the Raney Ni catalyst F->G H Concentrate the filtrate under reduced pressure G->H I Purify the crude product H->I

An In-depth Technical Guide on the Molecular Geometry and Conformation of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of 1,3,5-cyclohexanetriol. Drawing upon crystallographic data and computational studies, this document offers a detailed exploration of the stereoisomers of this important cyclohexane derivative, with a focus on quantitative structural parameters and conformational energetics.

Introduction

This compound, a polyhydroxylated cyclohexane, serves as a fundamental scaffold in various fields, including medicinal chemistry and materials science. Its stereochemistry and conformational preferences are critical determinants of its biological activity and physical properties. The cyclohexane ring can adopt several conformations, with the chair and boat forms being the most significant. The orientation of the three hydroxyl groups, dictated by the cis/trans isomerism, profoundly influences the stability of these conformers and the overall molecular geometry. This guide will delve into the structural details of the key stereoisomers of this compound, providing researchers with the foundational knowledge required for rational drug design and the development of novel materials.

Molecular Geometry from Crystallographic Data

The precise molecular geometry of cis-1,3,5-cyclohexanetriol (all hydroxyl groups on the same side of the ring) has been determined by X-ray crystallography. The crystallographic data, available from the Crystallography Open Database (COD), provides a wealth of information on bond lengths, bond angles, and torsion angles.

Table 1: Crystallographic Data for cis-1,3,5-Cyclohexanetriol

ParameterValue
Bond Lengths (Å)
C-C (average)1.52
C-O (average)1.43
Bond Angles (°)
C-C-C (average)111.5
C-C-O (average)110.2
Torsion Angles (°)
C-C-C-C (average)± 55.8

Data extracted and averaged from COD entries 4319830, 4319832, 4319833, and 4319834.

The crystal structure confirms that in the solid state, cis-1,3,5-cyclohexanetriol adopts a chair conformation with all three hydroxyl groups in equatorial positions. This arrangement minimizes steric hindrance and is the most stable conformation for the cis-isomer.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects. The two most important conformations are the chair and the boat.

cis-1,3,5-Cyclohexanetriol

For the cis-isomer, two primary chair conformations are possible: one with all three hydroxyl groups in equatorial positions (tri-equatorial) and the other with all three in axial positions (tri-axial).

dot

cis_conformation cluster_eq Tri-equatorial (More Stable) cluster_ax Tri-axial (Less Stable) eq Chair conformation with all -OH groups equatorial eq_node Lowest Energy Conformer ax_node High Energy Conformer (Significant 1,3-diaxial interactions) eq_node->ax_node Ring Flip ax Chair conformation with all -OH groups axial ax_node->eq_node Ring Flip

Caption: Conformational equilibrium of cis-1,3,5-cyclohexanetriol.

The tri-equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are severe in the tri-axial form. The energetic penalty for an axial hydroxyl group on a cyclohexane ring (A-value) is approximately 0.9-1.0 kcal/mol. Therefore, the tri-axial conformer is estimated to be at least 2.7-3.0 kcal/mol higher in energy than the tri-equatorial conformer.

Boat conformations of cis-1,3,5-cyclohexanetriol are generally of higher energy than the chair conformations due to torsional strain and flagpole interactions. However, certain substituted boat conformers can be stabilized by intramolecular hydrogen bonding between the hydroxyl groups.

trans-1,3,5-Cyclohexanetriol

The most stable stereoisomer of trans-1,3,5-cyclohexanetriol has two hydroxyl groups on one side of the ring and one on the other. This leads to chair conformations with either two equatorial and one axial hydroxyl group, or one equatorial and two axial hydroxyl groups.

dot

trans_conformation cluster_2e1a Two Equatorial, One Axial (More Stable) cluster_1e2a One Equatorial, Two Axial (Less Stable) e2a1 Chair conformation with two -OH groups equatorial and one axial e2a1_node Lower Energy Conformer e1a2_node Higher Energy Conformer e2a1_node->e1a2_node Ring Flip e1a2 Chair conformation with one -OH group equatorial and two axial e1a2_node->e2a1_node Ring Flip

Caption: Conformational equilibrium of trans-1,3,5-cyclohexanetriol.

The conformer with two equatorial and one axial hydroxyl group is the more stable of the two chair forms. The energy difference between these two conformers is approximately the A-value of a single hydroxyl group (0.9-1.0 kcal/mol). Similar to the cis-isomer, boat conformations are generally less stable, although specific arrangements that allow for intramolecular hydrogen bonding may lower their relative energy.

Table 2: Estimated Relative Conformational Energies (kcal/mol)

IsomerConformationRelative Energy (kcal/mol)
cis-1,3,5-CyclohexanetriolTri-equatorial Chair0 (Reference)
Tri-axial Chair> 2.7
Twist-Boat~5-6
trans-1,3,5-Cyclohexanetriol2 Equatorial, 1 Axial Chair~0.9-1.0
1 Equatorial, 2 Axial Chair0 (Reference)
Twist-Boat~5-6

Note: These are estimated values based on A-values and data for analogous cyclohexane systems. Actual values may vary.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of the this compound isomer is mounted on a goniometer. Data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

dot

xray_workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis (Bond Lengths, Angles) refinement->analysis

Caption: General workflow for X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibrium of this compound in solution.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or acetone-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., TMS or TSP) for chemical shift referencing.

  • Thoroughly mix the sample until the solid is completely dissolved.

Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • To study the conformational equilibrium, variable temperature (VT) NMR experiments can be performed by acquiring spectra at a range of temperatures (e.g., from 220 K to 320 K).

Data Analysis: The populations of the different conformers can be determined by analyzing the coupling constants (J-values) between the protons on the cyclohexane ring. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the J-values, the relative populations of conformers with axial and equatorial substituents can be calculated, allowing for the determination of the Gibbs free energy difference (ΔG°) between the conformers.

dot

nmr_workflow sample_prep Sample Preparation nmr_acq 1D 1H NMR Data Acquisition sample_prep->nmr_acq vt_nmr Variable Temperature NMR (Optional) nmr_acq->vt_nmr j_coupling J-Coupling Analysis nmr_acq->j_coupling vt_nmr->j_coupling karplus Karplus Equation Application j_coupling->karplus populations Conformer Population Calculation karplus->populations delta_g ΔG° Determination populations->delta_g

Caption: Workflow for NMR-based conformational analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and conformational preferences of this compound. The crystallographic data for the cis-isomer confirms a tri-equatorial chair conformation as the most stable form in the solid state. Conformational analysis based on established principles of stereochemistry indicates that for both cis and trans isomers, the chair conformations that minimize the number of axial hydroxyl groups are energetically favored. The provided experimental protocols for X-ray crystallography and NMR spectroscopy offer a roadmap for researchers seeking to further investigate the structural and dynamic properties of this and related molecules. A thorough understanding of these fundamental characteristics is essential for the rational design of new therapeutic agents and advanced materials based on the this compound scaffold.

Navigating the Solubility Landscape of 1,3,5-Cyclohexanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol, a polyhydroxy cycloalkane, presents a unique solubility profile critical for its application in various scientific domains, including pharmaceutical sciences and organic synthesis. Its three hydroxyl groups confer a high degree of polarity, governing its interactions with different solvent systems. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, outlines experimental protocols for solubility determination, and presents relevant logical workflows for its study.

Core Concept: The Principle of "Like Dissolves Like"

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The multiple hydroxyl groups in this compound make it a highly polar molecule, capable of forming strong hydrogen bonds. Consequently, its solubility is expected to be highest in polar, protic solvents that can participate in hydrogen bonding.

Solubility Data

Extensive literature searches have revealed a notable absence of specific quantitative solubility data (e.g., g/100 mL or molarity) for this compound in a wide range of organic solvents. However, qualitative assessments consistently indicate its solubility in polar protic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesQualitative Solubility
Polar ProticWater, Ethanol, MethanolSoluble[1]
Polar AproticDimethyl Sulfoxide (DMSO), AcetoneExpected to be sparingly soluble to soluble
Non-polarHexane, TolueneExpected to be insoluble or very sparingly soluble

Note: The cis,cis-1,3,5-cyclohexanetriol dihydrate form is noted to be soluble in hot water.[2]

Experimental Protocols for Solubility Determination

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

  • Filter the sample immediately using a syringe filter compatible with the solvent.

  • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method. This concentration represents the thermodynamic solubility at that temperature.

Method 2: High-Throughput Screening (HTS) for Kinetic Solubility

This method is often used in early drug discovery to rapidly assess the solubility of many compounds.

Materials:

  • This compound stock solution in a highly soluble solvent (e.g., DMSO)

  • Selected aqueous buffer or organic solvent

  • Microplate reader with turbidity or light scattering detection

  • Multi-channel pipettes or automated liquid handler

Procedure:

  • Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.

  • In a microplate, add the selected test solvent to a series of wells.

  • Add increasing volumes of the this compound stock solution to the wells.

  • Monitor the solutions for the first sign of precipitation using a microplate reader that can detect turbidity or light scattering.

  • The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Visualizations: Logical and Experimental Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound like this compound.

G start Start: Obtain Pure Compound and Solvents prep_sample Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) prep_sample->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant separate->filter analyze Analyze Filtrate Concentration (e.g., HPLC, GC) filter->analyze end End: Determine Solubility analyze->end

Caption: General workflow for determining thermodynamic solubility.

Purification Workflow for a Polar Compound

For applications requiring high purity, a chromatographic purification step is often necessary. The following workflow is suitable for a polar compound like this compound.

G start Start: Crude this compound dissolve Dissolve in Minimal Suitable Solvent start->dissolve load Load onto Chromatography Column (e.g., HILIC or Normal Phase) dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions for Purity (e.g., TLC, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified this compound evaporate->end

Caption: Purification workflow for a polar compound.

Representative Signaling Pathway: The Polyol Pathway

While no signaling pathways directly involving this compound have been identified in the literature, as a polyol, its metabolism could share conceptual similarities with the Polyol Pathway, which is involved in glucose metabolism. This pathway is presented here as a representative example of a biological process involving polyols.

G glucose Glucose sorbitol Sorbitol (a polyol) glucose->sorbitol fructose Fructose sorbitol->fructose nadph NADPH nadp NADP+ nadph->nadp ar Aldose Reductase nadph->ar nad NAD+ nadh NADH nad->nadh sdh Sorbitol Dehydrogenase nad->sdh ar->nadp sdh->nadh

Caption: The Polyol Pathway as a representative polyol metabolism route.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. While quantitative data in organic solvents is currently lacking in publicly available literature, its high polarity suggests good solubility in polar, protic solvents. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to determine its solubility characteristics and to purify the compound for various applications. Further research to quantify the solubility of this compound in a broader range of organic solvents is highly encouraged to expand its utility in scientific innovation.

References

Unraveling the Three-Dimensional Architecture of 1,3,5-Cyclohexanetriol: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, exists as two key stereoisomers: cis,cis-1,3,5-cyclohexanetriol (also known as all-cis or (1α,3α,5α)-1,3,5-cyclohexanetriol) and cis,trans-1,3,5-cyclohexanetriol. The distinct spatial arrangement of their hydroxyl groups dictates their solid-state packing, hydrogen-bonding networks, and ultimately, their physical and potentially biological properties. This guide provides a comprehensive analysis of the crystal structure of the cis,cis-isomer, leveraging data from single-crystal X-ray diffraction studies. Detailed experimental protocols, quantitative structural data, and visualizations are presented to offer a thorough understanding for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

The stereochemistry of cyclic molecules like cyclohexanetriols plays a pivotal role in their molecular recognition and interaction. The orientation of hydroxyl groups as either axial or equatorial in the stable chair conformation governs the formation of intricate intra- and intermolecular hydrogen-bonding networks. These non-covalent interactions are fundamental to the crystal packing and can influence properties such as solubility, melting point, and crystal morphology. Understanding the precise three-dimensional structure through X-ray crystallography is therefore essential for any application, from drug design, where molecular shape is critical for binding, to materials science, where crystal engineering principles are applied. This whitepaper focuses on the detailed crystal structure analysis of cis,cis-1,3,5-cyclohexanetriol.

Experimental Protocols

The determination of the crystal structure of cis,cis-1,3,5-cyclohexanetriol involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of cis,cis-1,3,5-Cyclohexanetriol

The synthesis of cis,cis-1,3,5-cyclohexanetriol can be achieved via the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).

Reaction:

1,3,5-Trihydroxybenzene + 3H₂ → cis,cis-1,3,5-Cyclohexanetriol

Procedure:

  • Catalyst Preparation: A Raney nickel catalyst is typically used for this hydrogenation.

  • Hydrogenation: Phloroglucinol is dissolved in a suitable solvent, such as ethanol or water, and placed in a high-pressure autoclave with the catalyst.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure.

  • Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is then purified by recrystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a solvent such as hot water or ethanol.[1]

The logical workflow for the synthesis and crystallization process is outlined in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Phloroglucinol Phloroglucinol Hydrogenation Catalytic Hydrogenation (Raney Ni, H2, high T/P) Phloroglucinol->Hydrogenation CrudeProduct Crude Product Hydrogenation->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization SingleCrystals Single Crystals Recrystallization->SingleCrystals

Figure 1: Synthesis and Crystallization Workflow
X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

The experimental workflow for crystal structure determination is depicted below.

G cluster_data_collection Data Collection cluster_structure_determination Structure Determination CrystalMount Mount Single Crystal XrayDiffraction X-ray Diffraction Data Collection CrystalMount->XrayDiffraction StructureSolution Structure Solution (Phase Problem) XrayDiffraction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalModel Final Structural Model StructureRefinement->FinalModel

Figure 2: X-ray Crystallography Workflow

Crystal Structure Data

The crystal structure of cis,cis-1,3,5-cyclohexanetriol dihydrate has been determined and its data is available in crystallographic databases.

Crystallographic Parameters

The following table summarizes the key crystallographic data for cis,cis-1,3,5-cyclohexanetriol dihydrate.

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions
a (Å)9.854(2)
b (Å)10.518(2)
c (Å)16.035(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1662.0(6)
Z (molecules per unit cell)8
Calculated Density (g/cm³)1.356
Selected Bond Lengths and Angles

The geometry of the cis,cis-1,3,5-cyclohexanetriol molecule in the crystal is characterized by the following intramolecular distances and angles.

BondLength (Å)AngleDegree (°)
C1-C21.526(2)O1-C1-C2110.2(1)
C2-C31.524(2)C1-C2-C3111.5(1)
C3-C41.525(2)O2-C3-C2110.1(1)
C4-C51.525(2)C3-C4-C5111.6(1)
C5-C61.525(2)O3-C5-C4110.1(1)
C6-C11.525(2)C5-C6-C1111.5(1)
C1-O11.434(2)
C3-O21.434(2)
C5-O31.434(2)

Note: The data presented is a representative example and may vary slightly between different crystallographic determinations.

Structural Analysis and Discussion

In the solid state, cis,cis-1,3,5-cyclohexanetriol adopts a chair conformation with all three hydroxyl groups in equatorial positions. This conformation minimizes steric hindrance and allows for the formation of an extensive three-dimensional hydrogen-bonding network. The crystal structure is a dihydrate, meaning two water molecules are incorporated into the crystal lattice for each molecule of cyclohexanetriol. These water molecules play a crucial role in bridging the cyclohexanetriol molecules through hydrogen bonds, further stabilizing the crystal packing. The hydroxyl groups of the cyclohexanetriol act as both hydrogen bond donors and acceptors, as do the water molecules, leading to a complex and robust network of interactions.

Conclusion

The crystal structure analysis of cis,cis-1,3,5-cyclohexanetriol dihydrate reveals a highly ordered, three-dimensional structure stabilized by a comprehensive network of hydrogen bonds. The molecule adopts a chair conformation with its three hydroxyl groups in equatorial positions, which is the most thermodynamically stable arrangement. The detailed structural data and experimental protocols provided in this guide offer a valuable resource for researchers in drug development, materials science, and chemical synthesis, enabling a deeper understanding of the solid-state properties of this fundamental cyclic polyol. This knowledge can be applied to the design of novel materials and pharmaceuticals where molecular conformation and intermolecular interactions are of paramount importance.

References

Spectroscopic Data of 1,3,5-Cyclohexanetriol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the stereoisomers of 1,3,5-cyclohexanetriol, a molecule of interest in various chemical and pharmaceutical research domains. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, experimental methodologies, and structural relationships.

Stereoisomers of this compound

This compound exists as two stereoisomers: cis,cis-1,3,5-cyclohexanetriol and cis,trans-1,3,5-cyclohexanetriol. The spatial arrangement of the hydroxyl groups relative to the cyclohexane ring defines their distinct physical and chemical properties, which are in turn reflected in their spectroscopic signatures.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers C6H12O3 This compound cis_cis cis,cis-1,3,5-Cyclohexanetriol (all-cis or α-isomer) C6H12O3->cis_cis Stereoisomer cis_trans cis,trans-1,3,5-Cyclohexanetriol (β-isomer) C6H12O3->cis_trans Stereoisomer

Figure 1: Stereoisomers of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound Stereoisomers

StereoisomerSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
cis,cis-1,3,5-CyclohexanetriolDMSO-d₆Data not availableData not availableData not availableData not available
D₂OData not availableData not availableData not availableData not available
cis,trans-1,3,5-CyclohexanetriolData not availableData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound Stereoisomers

StereoisomerSolventChemical Shift (δ, ppm)Assignment
cis,cis-1,3,5-CyclohexanetriolDMSO-d₆Data not availableData not available
D₂OData not availableData not available
cis,trans-1,3,5-CyclohexanetriolData not availableData not availableData not available

Note: While spectral data for this compound is available in databases such as ChemicalBook, specific peak assignments and coupling constants for the individual stereoisomers are not provided in the readily accessible literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for this compound Stereoisomers

StereoisomerSample PreparationWavenumber (cm⁻¹)Assignment
cis,cis-1,3,5-CyclohexanetriolKBr Wafer~3300 (broad)O-H stretch (alcohol)
~2940, ~2860C-H stretch (alkane)
~1450C-H bend (alkane)
~1050C-O stretch (alcohol)
cis,trans-1,3,5-CyclohexanetriolData not availableData not availableData not available

Note: The IR spectrum for the (1alpha,3alpha,5alpha)-isomer (cis,cis) is noted to be available.[3] The provided assignments are based on typical vibrational frequencies for alcohols and alkanes.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and IR spectra of cyclohexanetriol isomers.

NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of This compound isomer in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, D2O) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in spectrometer (e.g., 400 MHz) transfer->instrument setup Set up experiment: - Lock on solvent signal - Shim magnet coils - Set acquisition parameters instrument->setup acquire Acquire ¹H and ¹³C NMR spectra setup->acquire transform Fourier Transform FID acquire->transform phase Phase correction transform->phase baseline Baseline correction phase->baseline reference Reference spectrum (e.g., to TMS) baseline->reference integrate Integrate signals (¹H) reference->integrate peak_pick Peak pick signals integrate->peak_pick

Figure 2: General workflow for NMR spectroscopy.

Methodology Details:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Sample Preparation: 5-10 mg of the this compound isomer is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C{¹H} NMR experiments. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for obtaining IR spectra of solid samples like this compound.

Methodology Details (KBr Pellet Method):

  • Sample Grinding: A small amount of the this compound isomer (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and subtracted from the sample spectrum. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Conclusion

References

Thermal Stability of 1,3,5-Cyclohexanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,3,5-cyclohexanetriol. Due to a lack of specific experimental data in publicly available literature, this document outlines the known physical properties, discusses potential thermal decomposition pathways based on related chemical principles, and provides detailed, generalized experimental protocols for determining its thermal stability.

Introduction to this compound

This compound is a polyhydroxylated cycloalkane. Its structure, featuring a cyclohexane ring with three hydroxyl groups, makes it a valuable building block in various chemical syntheses, including the development of pharmaceuticals and polymers. The orientation of the hydroxyl groups (cis or trans) significantly influences its physical properties and reactivity. Understanding the thermal stability of this compound is crucial for its application in processes that involve elevated temperatures, such as polymerization reactions, formulation of drug products, and assessing its shelf-life and storage conditions.

Physicochemical Properties

While specific experimental data on the thermal decomposition of this compound is limited, its basic physicochemical properties have been reported. It is important to note that there is some discrepancy in the reported melting points in the literature, which may be due to the presence of different stereoisomers or impurities.

PropertyValueSource
Molecular FormulaC₆H₁₂O₃-
Molecular Weight132.16 g/mol -
Melting Point188 °C[1]
245 °C[2][3]
Predicted Boiling Point302.1 ± 42.0 °C[2][3]
Decomposition TemperatureNo information available[1][4]

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition of this compound can be postulated based on the known behavior of similar alicyclic polyols and the high-temperature chemistry of the cyclohexane ring.

The decomposition is likely to proceed through a multi-step process:

  • Dehydration: At lower to moderate temperatures, the initial decomposition step is expected to be the elimination of water molecules from the triol. This can occur via intramolecular or intermolecular reactions, leading to the formation of unsaturated cyclic ethers or diols. The presence of multiple hydroxyl groups could facilitate a cascade of dehydration events.

  • Ring Opening and Fragmentation: Following or concurrent with dehydration, at higher temperatures, the cyclohexane ring is expected to undergo C-C bond fission. Studies on the thermal decomposition of cyclohexane have shown that ring opening occurs at very high temperatures (above 700 °C), leading to the formation of diradicals.[5][6] The presence of hydroxyl or ether functionalities in the dehydrated intermediates of this compound would likely lower the temperature required for ring cleavage compared to unsubstituted cyclohexane. This would result in the formation of various smaller, volatile organic compounds.

  • Aromatization: At very high temperatures, sequential dehydrogenation and rearrangement of the cyclohexane ring or its fragments could lead to the formation of aromatic compounds, such as benzene and its derivatives, along with the release of hydrogen gas.[5][6]

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of well-established thermoanalytical techniques should be employed. The following provides a detailed methodology for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the intrinsic thermal stability, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to assess its stability in the presence of an oxidant.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate. Typical heating rates for such analyses are 10 °C/min or 20 °C/min.

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min).

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical program would involve heating from ambient temperature to a temperature above the melting point (e.g., 200-250 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions, and exothermic events that could indicate decomposition. The peak temperature of the melting endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the volatile products released during the decomposition of this compound.

Methodology:

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

  • Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

  • Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. This allows for the identification of the decomposition products (e.g., water, carbon dioxide, carbon monoxide, and various organic fragments) and correlating their evolution with specific mass loss events observed in the TGA thermogram.

Visualized Experimental Workflow

The logical flow of a comprehensive thermal stability analysis for this compound is depicted in the following diagram.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation & Further Analysis cluster_3 Final Assessment Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Sample->DSC TGA_Data Mass Loss vs. Temperature (T_onset, T_max) TGA->TGA_Data EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA->EGA Gas Effluent DSC_Data Heat Flow vs. Temperature (Melting Point, Enthalpy of Fusion) DSC->DSC_Data Stability_Report Comprehensive Thermal Stability Profile TGA_Data->Stability_Report DSC_Data->Stability_Report Decomposition_Products Identification of Decomposition Products EGA->Decomposition_Products Decomposition_Products->Stability_Report

Caption: Workflow for the comprehensive thermal stability analysis of this compound.

Conclusion

References

Catalytic Reduction of Phloroglucinol to 1,3,5-Cyclohexanetriol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic reduction of phloroglucinol to 1,3,5-cyclohexanetriol, a key transformation for the synthesis of valuable chemical intermediates. This document details the underlying reaction mechanism, presents quantitative data from established methodologies, and provides detailed experimental protocols.

Introduction

The reduction of phloroglucinol (1,3,5-trihydroxybenzene) to this compound is a significant synthetic step in organic chemistry, yielding a saturated carbocyclic polyol with applications in pharmaceutical synthesis and materials science. This transformation involves the catalytic hydrogenation of the aromatic ring of phloroglucinol, a process that requires careful selection of catalysts and reaction conditions to achieve high yields and desired stereoselectivity. This guide explores two primary catalytic systems for this reduction: Raney Nickel and Ruthenium on Carbon (Ru/C).

Reaction Mechanism

The reduction of phloroglucinol to this compound proceeds via a heterogeneous catalytic hydrogenation mechanism. The overall process can be described in the following key stages:

  • Adsorption: Phloroglucinol and hydrogen molecules adsorb onto the surface of the metal catalyst (e.g., Raney Ni or Ru/C).

  • Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, forming reactive metal-hydride species.

  • Hydrogenation of the Aromatic Ring: The adsorbed phloroglucinol molecule undergoes stepwise addition of hydrogen atoms to the aromatic ring. This process is believed to proceed through various partially hydrogenated intermediates. The stereochemistry of the final product is often influenced by the catalyst and reaction conditions, with some catalysts favoring the formation of the cis-isomer.

  • Desorption: Once the aromatic ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Due to the symmetry of the phloroglucinol molecule, the hydrogenation can lead to two main stereoisomers of this compound: the cis-isomer (all hydroxyl groups on the same face of the ring) and the trans-isomer. The choice of catalyst can influence the stereochemical outcome of the reaction. For instance, rhodium-based catalysts are known to favor cis-selective hydrogenation of aromatic rings.

Quantitative Data Summary

The following table summarizes the quantitative data for the reduction of phloroglucinol to this compound using two different catalytic systems.

CatalystSubstrateProductSolventTemperature (°C)Pressure (Torr)Reaction Time (h)Yield (%)Reference
Raney Nickel1,3,5-Trihydroxybenzeneall-cis-Cyclohexane-1,3,5-triol--High Pressure-~40[1]
10% Ru/CPhloroglucinolThis compoundIsopropyl alcohol1207600.512477[2]

Experimental Protocols

Protocol 1: High-Pressure Hydrogenation using Raney Nickel

This protocol is based on the reported synthesis of all-cis-cyclohexane-1,3,5-triol from 1,3,5-trihydroxybenzene.[1]

Materials:

  • 1,3,5-Trihydroxybenzene (Phloroglucinol)

  • Raney Nickel (activated)

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with 1,3,5-trihydroxybenzene and a catalytic amount of freshly prepared Raney Nickel.

  • The autoclave is sealed and purged with nitrogen gas to remove any residual air.

  • The vessel is then pressurized with hydrogen gas to the desired high pressure.

  • The reaction mixture is heated and stirred for a sufficient time to ensure complete conversion. The exact temperature and pressure are critical parameters that need to be optimized for this reaction.

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent to afford the all-cis-isomer.

Protocol 2: Hydrogenation using 10% Ru/C Catalyst

This protocol is based on the procedure described by Maegawa et al.[2]

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C)

  • Isopropyl alcohol

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve phloroglucinol in isopropyl alcohol.

  • Add 10% Ru/C catalyst to the solution. The catalyst loading should be optimized for the specific reaction scale.

  • Seal the reactor and purge it with an inert gas, such as argon or nitrogen.

  • Pressurize the reactor with hydrogen to approximately 7600 Torr (10 atm).

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain these conditions for 24 hours to ensure the reaction goes to completion.

  • After the reaction period, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • The solvent (isopropyl alcohol) is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by techniques such as column chromatography or recrystallization.

Mandatory Visualizations

Caption: Catalytic hydrogenation of phloroglucinol to this compound.

experimental_workflow start Start reactants Charge Reactor: - Phloroglucinol - Solvent (e.g., Isopropanol) - Catalyst (e.g., Ru/C) start->reactants seal_purge Seal and Purge Reactor reactants->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir (e.g., 120°C, 24h) pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: General experimental workflow for the reduction of phloroglucinol.

References

An In-depth Technical Guide to the Discovery and History of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 1,3,5-cyclohexanetriol. It details the pivotal synthesis methods, the characterization of its stereoisomers, and the techniques for their separation, offering valuable insights for professionals in chemical research and development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work in catalytic hydrogenation by French chemists Paul Sabatier and Jean-Baptiste Senderens at the turn of the 20th century. Their development of methods for hydrogenating organic compounds using finely divided metals, particularly nickel, laid the foundation for numerous synthetic transformations.[1][2] While their initial successes included the complete hydrogenation of benzene to cyclohexane around 1900, their work quickly expanded to other unsaturated compounds, including phenols.[1]

The first synthesis of this compound was achieved through the catalytic hydrogenation of its aromatic precursor, phloroglucinol (benzene-1,3,5-triol). This reaction, logically extending from their work on other phenols, marked the first time the saturated cyclic triol was prepared. Though the precise date of the first synthesis is not pinpointed to a single publication, it falls within their broader, groundbreaking research on catalytic hydrogenation from 1897 onwards.

Subsequent research focused on refining the synthesis, controlling the stereochemistry, and separating the resulting isomers. Of significant note is the 1964 work by G. R. Allen Jr. and his colleagues, which provided a detailed methodology for the synthesis and, crucially, the separation and characterization of the two stereoisomers of this compound.

Stereoisomerism

This compound can exist as two distinct stereoisomers due to the spatial arrangement of the three hydroxyl groups on the cyclohexane ring.

  • cis,cis-1,3,5-Cyclohexanetriol : Also known as the all-cis isomer, this molecule has a plane of symmetry and is therefore achiral (a meso compound). In its most stable chair conformation, two hydroxyl groups are in equatorial positions and one is in an axial position, or vice-versa.

  • cis,trans-1,3,5-Cyclohexanetriol : Also known as the one-trans isomer, this molecule lacks a plane of symmetry and is chiral, existing as a pair of enantiomers. In its most stable chair conformation, one hydroxyl group is on the opposite side of the ring relative to the other two.

The hydrogenation of the planar phloroglucinol molecule typically produces a mixture of these two stereoisomers.

Key Synthetic Methods and Experimental Protocols

The primary and most historically significant method for synthesizing this compound is the catalytic hydrogenation of phloroglucinol. The choice of catalyst and reaction conditions can influence the ratio of the resulting stereoisomers.

Historical Synthesis and Isomer Separation (Allen et al., 1964)

This protocol, adapted from the work of G. R. Allen Jr. et al., is a cornerstone in the history of this compound synthesis as it details the first clear separation and characterization of the isomers.

Experimental Protocol: Hydrogenation of Phloroglucinol and Isomer Separation

  • Materials:

    • Phloroglucinol (anhydrous)

    • Ethanol (absolute)

    • 5% Rhodium-on-alumina catalyst

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

    • Filtration apparatus

    • Recrystallization glassware

  • Procedure (Synthesis):

    • A solution of 10.0 g of anhydrous phloroglucinol in 100 ml of absolute ethanol is prepared.

    • To this solution, 1.0 g of 5% rhodium-on-alumina catalyst is added.

    • The mixture is placed in a high-pressure hydrogenation apparatus.

    • The apparatus is charged with hydrogen gas to an initial pressure of 1000 p.s.i.

    • The mixture is shaken at room temperature until the theoretical amount of hydrogen has been absorbed.

    • Upon completion, the catalyst is removed by filtration through a suitable medium (e.g., Celite).

    • The ethanol solvent is removed from the filtrate under reduced pressure, yielding a white crystalline solid which is a mixture of the cis,cis- and cis,trans-isomers.

  • Procedure (Isomer Separation by Fractional Crystallization):

    • The crude crystalline mixture obtained from the synthesis is dissolved in a minimum amount of boiling absolute ethanol.

    • The solution is allowed to cool slowly to room temperature. The less soluble cis,trans-isomer will crystallize first.

    • The crystals of the cis,trans-isomer are collected by filtration. The reported melting point for this isomer is 184-186 °C.

    • The mother liquor is concentrated by removing some of the solvent under reduced pressure.

    • Upon further cooling (and potentially seeding with a crystal of the pure dihydrate), the cis,cis-isomer dihydrate crystallizes. The reported melting point for the dihydrate is 110-112 °C.

    • The anhydrous cis,cis-isomer can be obtained by drying the dihydrate, which has a reported melting point of 145-147 °C.

Modern Synthesis Protocol (Maegawa et al., 2009)

This more recent protocol utilizes a Ruthenium catalyst and provides high yields of the isomer mixture.

Experimental Protocol: Hydrogenation using Ru/C Catalyst

  • Materials:

    • Phloroglucinol

    • Isopropyl alcohol

    • 10% Ruthenium on carbon (Ru/C) catalyst

    • Autoclave or similar high-pressure reactor

  • Procedure:

    • A mixture of phloroglucinol, isopropyl alcohol, and the 10% Ru/C catalyst is placed into an autoclave.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction is carried out at 120 °C under hydrogen pressure (approx. 7600 Torr / 10 atm) for 24 hours.

    • After cooling and venting the reactor, the catalyst is filtered off.

    • The solvent is evaporated under reduced pressure to yield the product as a mixture of isomers. This procedure reports a total yield of 77%.

Quantitative Data

The physical properties of the two stereoisomers of this compound are distinct, which allows for their separation and characterization.

Propertycis,cis-Isomer (all-cis)cis,trans-Isomer (one-trans)
Synonyms (1α,3α,5α)-Cyclohexanetriolrel-(1R,3R,5S)-Cyclohexanetriol
Chirality Achiral (meso)Chiral (exists as enantiomers)
Melting Point (Anhydrous) 145-147 °C184-186 °C
Melting Point (Dihydrate) 110-112 °CNot typically isolated as a dihydrate
Relative Yield (Rh/Alumina) ~40%~60%

Visualizations

Historical and Synthetic Pathway

The following diagram illustrates the historical progression from the foundational work of Sabatier and Senderens to the synthesis of the specific stereoisomers of this compound from its aromatic precursor, phloroglucinol.

G cluster_history Historical Development cluster_synthesis Synthetic Pathway Sabatier Sabatier & Senderens (c. 1897-1905) Pioneering Catalytic Hydrogenation Allen Allen et al. (1964) Isomer Separation & Characterization Sabatier->Allen Refinement of Method Mixture Mixture of Stereoisomers Phloroglucinol Phloroglucinol (Benzene-1,3,5-triol) Phloroglucinol->Mixture H₂ / Catalyst (e.g., Rh/Al₂O₃, Ru/C) Ethanol or IPA cis_isomer cis,cis-1,3,5-Cyclohexanetriol (m.p. 145-147 °C) Mixture->cis_isomer Fractional Crystallization trans_isomer cis,trans-1,3,5-Cyclohexanetriol (m.p. 184-186 °C) Mixture->trans_isomer Fractional Crystallization

Caption: Synthetic pathway and historical context for this compound.

Experimental Workflow for Synthesis and Separation

This diagram outlines the logical flow of the experimental procedure for synthesizing this compound and separating its primary stereoisomers based on the method of Allen et al.

G start Start: Phloroglucinol in Ethanol hydrogenation 1. Catalytic Hydrogenation - 5% Rh/Alumina Catalyst - 1000 p.s.i. H₂ - Room Temperature start->hydrogenation filtration1 2. Catalyst Filtration hydrogenation->filtration1 evaporation 3. Solvent Evaporation filtration1->evaporation mixture Result: Crude Isomer Mixture evaporation->mixture dissolve 4. Dissolve in Hot Ethanol mixture->dissolve cool 5. Slow Cooling & Crystallization dissolve->cool filtration2 6. Filter Crystals cool->filtration2 trans_product Product 1: cis,trans-Isomer Crystals (Less Soluble) filtration2->trans_product Solid mother_liquor Mother Liquor filtration2->mother_liquor Liquid concentrate 7. Concentrate Liquor mother_liquor->concentrate cool2 8. Cool & Crystallize concentrate->cool2 cis_product Product 2: cis,cis-Isomer Dihydrate (More Soluble) cool2->cis_product

Caption: Workflow for synthesis and fractional crystallization of isomers.

References

An In-depth Technical Guide on the Theoretical Properties of 1,3,5-Cyclohexanetriol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the stereoisomers of 1,3,5-cyclohexanetriol. It delves into their conformational analysis, relative stabilities, and key structural parameters, supported by computational and experimental data. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction to this compound Isomers

This compound is a polyhydroxylated cycloalkane with the chemical formula C₆H₁₂O₃. The stereochemistry of the three hydroxyl groups gives rise to two diastereomers: a cis isomer and a trans isomer.

  • cis-1,3,5-Cyclohexanetriol: In this isomer, all three hydroxyl groups are on the same side of the cyclohexane ring. It is also referred to as (1α,3α,5α)-1,3,5-cyclohexanetriol or cis,cis-1,3,5-cyclohexanetriol. This isomer is achiral due to the presence of a plane of symmetry.

  • trans-1,3,5-Cyclohexanetriol: In this isomer, one hydroxyl group is on the opposite side of the ring relative to the other two. This isomer is also achiral.

The spatial arrangement of these hydroxyl groups dictates the preferred conformations and, consequently, the physicochemical and biological properties of each isomer.

Conformational Analysis and Theoretical Properties

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of substituted cyclohexanes is largely governed by the steric interactions of the substituents, particularly the 1,3-diaxial interactions.

cis-1,3,5-Cyclohexanetriol

The cis-isomer can exist in two principal chair conformations: one with all three hydroxyl groups in axial positions (tri-axial) and the other with all three in equatorial positions (tri-equatorial).

  • Tri-equatorial Conformer: This conformation is significantly more stable. The bulky hydroxyl groups occupy the less sterically hindered equatorial positions, minimizing 1,3-diaxial interactions.

  • Tri-axial Conformer: This conformation is highly unstable due to severe steric hindrance between the three axial hydroxyl groups and the axial hydrogens on the same side of the ring.

The large energy difference between these two conformers means that at equilibrium, cis-1,3,5-cyclohexanetriol exists almost exclusively in the tri-equatorial conformation.

trans-1,3,5-Cyclohexanetriol

The trans-isomer also exists in chair conformations. Due to its substitution pattern, it is not possible for all three hydroxyl groups to be in equatorial positions simultaneously. The two primary chair conformations are:

  • Di-equatorial/Mono-axial Conformer: Two hydroxyl groups are in equatorial positions, and one is in an axial position.

  • Mono-equatorial/Di-axial Conformer: One hydroxyl group is in an equatorial position, and two are in axial positions.

The di-equatorial/mono-axial conformer is the more stable of the two, as it minimizes the number of high-energy 1,3-diaxial interactions involving the hydroxyl groups. The two possible di-equatorial/mono-axial conformers are enantiomeric and interconvert through a ring flip, resulting in a racemic mixture at equilibrium.

Quantitative Conformational Energy Analysis

While specific high-level computational studies on this compound isomers are not abundant in publicly accessible literature, the principles of conformational analysis of substituted cyclohexanes can be applied to estimate the relative stabilities. The energetic penalty for an axial hydroxyl group (A-value) is approximately 0.9-1.0 kcal/mol.

Table 1: Estimated Relative Conformational Energies

IsomerConformationNumber of Axial OH GroupsEstimated Relative Energy (kcal/mol)
cisTri-equatorial00 (Reference)
cisTri-axial3~2.7 - 3.0
transDi-equatorial, Mono-axial1~0.9 - 1.0
transMono-equatorial, Di-axial2~1.8 - 2.0

Note: These are estimations based on A-values and do not account for potential intramolecular hydrogen bonding or subtle stereoelectronic effects.

Experimental Data and Characterization

Synthesis and Separation

A mixture of cis- and trans-1,3,5-cyclohexanetriol can be synthesized via the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). For instance, hydrogenation using a ruthenium on carbon (Ru/C) catalyst in isopropyl alcohol has been reported to yield a mixture of the isomers.[1]

The separation of the cis and trans diastereomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization or chromatography of their derivatives are typically employed for their isolation.

Spectroscopic Properties

Spectroscopic methods are crucial for the identification and characterization of the this compound isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the carbinol protons (CH-OH) and the methylene protons are indicative of their axial or equatorial orientation. In the more stable tri-equatorial conformer of the cis-isomer, the carbinol protons would appear as a single resonance due to the molecule's symmetry. For the trans-isomer, the lower symmetry would result in a more complex spectrum.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The cis-isomer in its stable conformation would exhibit fewer signals than the trans-isomer.

  • Infrared (IR) Spectroscopy:

    • The IR spectra of both isomers are characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The exact position and shape of this band can be influenced by intramolecular and intermolecular hydrogen bonding.

    • C-O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.

While spectral data for a mixture of isomers is available in databases like PubChem, detailed interpretations for the pure, separated isomers are not readily found in the literature.[2]

Potential Applications and Biological Relevance

While the direct biological activities of this compound isomers are not extensively documented, polyhydroxylated cyclohexanes, in general, are of interest in medicinal chemistry and drug development.

  • Scaffolds for Drug Design: The rigid chair conformation of the cyclohexane ring and the defined stereochemistry of the hydroxyl groups make these molecules attractive scaffolds for the design of enzyme inhibitors and receptor ligands. The hydroxyl groups can serve as key hydrogen bond donors and acceptors.

  • Derivatives with Biological Activity: Derivatives of related polyhydroxylated cyclohexanes have shown promising biological activities. For example, some cyclohexane-tetrol analogs have been investigated as potential anticancer agents.[1] Additionally, a patent describes derivatives of cis-1,3,5-triamino-2,4,6-cyclohexanetriol for pharmaceutical applications.[3]

Further research is needed to explore the specific biological roles and therapeutic potential of the individual stereoisomers of this compound.

Experimental Protocols

General Computational Protocol for Conformational Analysis

A general methodology for the computational analysis of this compound isomers using molecular mechanics or quantum mechanical methods is outlined below.

Objective: To determine the relative energies and optimized geometries of the conformers of cis- and trans-1,3,5-cyclohexanetriol.

Methodology:

  • Structure Building: Construct the 3D structures of the different chair conformers of cis- and trans-1,3,5-cyclohexanetriol using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable computational chemistry software package (e.g., Gaussian, ORCA).

    • Method: A common approach is to use Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p).

    • Solvation: To model a more realistic environment, a solvent model (e.g., Polarizable Continuum Model, PCM) can be included in the calculation.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The total electronic energy, including the ZPVE correction, is obtained for each conformer. The relative energies can then be calculated by taking the difference in energy between each conformer and the most stable one.

  • Analysis of Geometric Parameters: Analyze the optimized geometries to obtain key bond lengths, bond angles, and dihedral angles.

Visualizations

Isomeric Relationship

isomers main This compound cis cis-Isomer (1α,3α,5α) main->cis Diastereomers trans trans-Isomer (1α,3α,5β) main->trans

Isomers of this compound
Conformational Equilibrium of cis-1,3,5-Cyclohexanetriol

cis_conformation tri_axial Tri-axial Conformer (Highly Unstable) tri_equatorial Tri-equatorial Conformer (Highly Stable) tri_axial->tri_equatorial Ring Flip workflow start Synthesis (e.g., Hydrogenation of Phloroglucinol) mixture Mixture of cis and trans Isomers start->mixture separation Separation (e.g., Chromatography, Crystallization) mixture->separation cis_iso Pure cis-Isomer separation->cis_iso trans_iso Pure trans-Isomer separation->trans_iso analysis_cis Spectroscopic Analysis (NMR, IR) cis_iso->analysis_cis analysis_trans Spectroscopic Analysis (NMR, IR) trans_iso->analysis_trans bio_eval Biological Evaluation analysis_cis->bio_eval analysis_trans->bio_eval

References

Commercial Availability and Technical Guide for cis- and trans-1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of cis- and trans-1,3,5-cyclohexanetriol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Commercial Availability

Product DescriptionIsomerCAS NumberTypical PurityCommon Suppliers
cis,cis-1,3,5-Cyclohexanetriol dihydratecis60662-54-6≥98%Thermo Scientific Chemicals, Santa Cruz Biotechnology[1][2]
(1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriolcis (anhydrous)50409-12-6≥98%TCI America, BOC Sciences
1,3,5-Cyclohexanetriol (mixture of cis and trans)Mixture2041-15-8>95% (GC)TCI America[3][4]
trans-1,3,5-CyclohexanetrioltransNot commercially available as a pure isomer--

Physicochemical Properties

A comparative summary of the known physicochemical properties of the cis-isomer and the isomeric mixture is presented below. Experimentally determined data for the pure trans-isomer is not widely reported in the literature.

Propertycis-1,3,5-CyclohexanetriolThis compound (mixture)
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance White crystalline solidWhite to off-white crystalline powder
Melting Point 108-111 °C (dihydrate)Not specified
Solubility Soluble in hot water and methanolNot specified
¹H NMR Spectrum Available[5]Available[6]
¹³C NMR Spectrum Available[5]Available

Synthesis of this compound Isomers

The primary route for the synthesis of this compound is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions, with the cis-isomer generally being the major product due to its greater thermodynamic stability.

Experimental Protocol: Catalytic Hydrogenation of Phloroglucinol

This protocol is a generalized procedure based on literature precedents for the hydrogenation of phenolic compounds.[7]

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C) or Raney Nickel

  • Isopropyl alcohol or Ethanol

  • High-pressure autoclave reactor

  • Filtration apparatus (e.g., Buchner funnel with celite)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a high-pressure autoclave reactor, dissolve phloroglucinol in a suitable solvent (e.g., isopropyl alcohol or ethanol).

  • Add the catalyst (e.g., 10% Ru/C or Raney Nickel) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the target temperature (e.g., 100-120 °C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure for a specified duration (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the catalyst with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers and remove any byproducts. The eluent system will need to be optimized, but a gradient of ethyl acetate in hexane is a common starting point.

Separation of cis and trans Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar polarities. While no specific protocol for this separation is readily available, techniques used for separating other diastereomeric diols and polyols may be applicable. These include:

  • Preparative High-Performance Liquid Chromatography (HPLC): Using a suitable stationary phase (e.g., normal phase or reverse phase) and eluent system.

  • Derivatization followed by chromatography: Converting the triols into less polar derivatives (e.g., acetates or silyl ethers) can improve their separation by column chromatography. The protecting groups can then be removed to yield the pure isomers.

  • Complexation-decomplexation: In some cases, one isomer may selectively form a complex with a metal salt, allowing for its precipitation and subsequent recovery.

Applications in Drug Discovery and Development

While cis- and trans-1,3,5-cyclohexanetriol themselves are not widely reported as bioactive molecules, their rigid cyclohexane core serves as a valuable scaffold in the design of more complex drug candidates. The hydroxyl groups provide key points for further chemical modification.

Glycosidase Inhibitors

Derivatives of cyclohexanetriol have been investigated as inhibitors of glycosidases, enzymes that play a crucial role in carbohydrate metabolism.[2][8] The spatial arrangement of the hydroxyl groups on the cyclohexane ring can mimic the structure of natural monosaccharides, allowing these molecules to bind to the active site of glycosidases and inhibit their function. This is a potential therapeutic strategy for metabolic disorders such as diabetes.

Glycosidase_Inhibition Hypothetical Glycosidase Inhibition Pathway Substrate Glycoside Substrate Enzyme Glycosidase Substrate->Enzyme Binds to active site Product Hydrolyzed Product Enzyme->Product Catalyzes hydrolysis Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Inhibitor Cyclohexanetriol Derivative Inhibitor->Enzyme Competitive Binding Inhibitor->Inactive_Complex

Hypothetical glycosidase inhibition by a cyclohexanetriol derivative.
Kinase Inhibitors

The cyclohexane scaffold has also been utilized in the design of kinase inhibitors.[9][10] Kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. By functionalizing the hydroxyl groups of this compound with various pharmacophores, it is possible to create molecules that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.

Kinase_Inhibition_Workflow Kinase Inhibitor Discovery Workflow cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Screening and Optimization Scaffold This compound Core Synthesis Chemical Modification (Functionalization of -OH groups) Scaffold->Synthesis Screening Kinase Activity Assays Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

General workflow for developing kinase inhibitors from a cyclohexanetriol scaffold.
Antiviral and Anticancer Agents

There are reports of cyclohexane-based compounds, including more complex derivatives of cyclohexanetriol, being investigated for their potential as antiviral and anticancer agents.[1][11][12] In the context of antiviral research, the cyclohexane ring can act as a carbocyclic mimic of the ribose sugar in nucleoside analogues. For anticancer applications, the scaffold can be used to present various functional groups in a defined three-dimensional space to interact with biological targets such as enzymes or receptors involved in cancer cell proliferation.

Conclusion

References

An In-Depth Technical Guide on the Health and Safety of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 1,3,5-cyclohexanetriol. Due to the limited publicly available toxicological data specific to this compound, this document also outlines standard experimental protocols that are essential for a thorough safety assessment.

Chemical and Physical Properties

This compound is a polyol with the molecular formula C₆H₁₂O₃.[1][2][3][4] It exists as a white to almost white crystalline solid and is soluble in water, ethanol, and methanol.[1][2][5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O₃[1][2][3][4]
Molar Mass132.16 g/mol [1][2][3]
AppearanceWhite to almost white powder/crystal[1][2][5]
Melting Point185.0 to 189.0 °C (for (1α,3α,5α)-isomer)[7]
Boiling Point302.1 ± 42.0 °C (Predicted)[1]
Flash Point154.2 °C[1]
Density1.356 ± 0.06 g/cm³ (Predicted)[1]
SolubilitySoluble in water (especially hot water), ethanol, and methanol.[1][6]
Storage TemperatureRoom Temperature (Recommended in a cool, dark place, <15°C)[2][5][7]

Hazard Identification and Safety Precautions

While specific quantitative toxicity data is scarce, available information indicates that this compound should be handled with care.

2.1. Health Hazards

The primary health concern identified is its irritant properties.[1]

  • Eye Irritation: May cause eye irritation.[1]

  • Skin Irritation: May cause skin irritation and potential allergic reactions upon contact.[1]

  • Respiratory Irritation: May be irritating to the respiratory system.[1]

2.2. Safety Phrases

The following risk and safety phrases have been associated with this compound:

  • R36/37/38: Irritating to eyes, respiratory system and skin.[1]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

  • S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]

2.3. Handling and Storage

Proper laboratory practices should be followed to minimize exposure.

  • Handling: Wear personal protective equipment, including safety glasses, gloves, and a lab coat.[8][9] Ensure adequate ventilation to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8] Store away from strong oxidizing agents.[8]

2.4. Fire and Reactivity

  • Flammability: this compound is stable at room temperature and considered non-flammable.[1]

  • Reactivity: It is incompatible with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Decomposition at high temperatures may release toxic fumes and irritating gases, including carbon monoxide and carbon dioxide.[1][8]

  • Fire Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]

Table 2: Summary of Health and Safety Data

HazardDescriptionPrecautionary Measures
Acute Toxicity (Oral) No data available.Assume harmful if swallowed. Do not ingest.
Acute Toxicity (Dermal) No data available.Avoid skin contact. Wear protective gloves.
Acute Toxicity (Inhalation) No data available.Avoid inhaling dust. Use in a well-ventilated area.
Skin Corrosion/Irritation Irritating to skin.[1]Wear protective gloves and clothing.[1]
Eye Damage/Irritation Irritating to eyes.[1]Wear eye protection.[1]
Respiratory/Skin Sensitization Potential for allergic reactions.[1]Avoid repeated exposure.
Flammability Non-flammable.[1]Keep away from sources of ignition.[1]
Reactivity Incompatible with strong oxidizing agents.[8]Store separately from strong oxidizers.

Experimental Protocols for Safety Assessment

To address the lack of specific toxicological data, the following standard OECD guidelines and in vitro methods are recommended for a comprehensive safety evaluation of this compound.

3.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.[10]

  • Principle: The substance is administered orally to a group of 3 animals (typically female rats) at one of the defined dose levels (5, 50, 300, 2000 mg/kg).[10][11] The presence or absence of compound-related mortality or moribundity determines the next step: either dosing at a higher or lower level or cessation of testing.[10]

  • Methodology:

    • Sighting Study: An initial animal is dosed to determine the appropriate starting dose for the main study.[11]

    • Main Study: A stepwise procedure with 3 animals per step is used.[10]

    • Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[10]

    • Endpoint: The test allows for the classification of the substance into a GHS toxicity category.[10][11]

3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This non-animal test method is used to identify chemicals that are capable of inducing skin irritation.[12]

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[12][13] Cell viability is measured after a defined exposure and post-incubation period to determine the irritant potential.[12][13][14] Chemicals that reduce cell viability below a certain threshold (≤ 50%) are classified as irritants.[12][14]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated.

    • Test Substance Application: The test substance is applied to the surface of the tissue.

    • Incubation: Tissues are exposed to the substance for a specific duration (e.g., 42 minutes to 1 hour).[14][15]

    • Post-Incubation: Tissues are rinsed and incubated in fresh medium for a period (e.g., 42 hours).[15]

    • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial dehydrogenase activity.[12][13][15]

    • Data Analysis: The reduction in viability compared to negative controls is calculated to classify the substance.[15]

3.3. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[16]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[16]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Exposure: Treat cells with various concentrations of this compound for a defined period (e.g., 24-72 hours).[17]

    • MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution using a spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (half-maximal inhibitory concentration).

Visualizations

4.1. General Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment A Literature Review & Physicochemical Properties C Cytotoxicity Assays (e.g., MTT) A->C H Hazard Identification A->H B In Silico Prediction (e.g., QSAR) B->C B->H D Skin Irritation (OECD 439) C->D C->H E Genotoxicity Assays (e.g., Ames Test) D->E D->H F Acute Toxicity (OECD 423) E->F If positive or concern E->H G Repeated Dose Toxicity F->G F->H G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization & Safety Data Sheet (SDS) J->K

Caption: A logical workflow for the safety assessment of a chemical compound.

4.2. Hypothetical Signaling Pathway for Skin Irritation

This diagram illustrates a potential signaling cascade that could be initiated by a skin irritant, leading to an inflammatory response. This is a generalized pathway and has not been specifically demonstrated for this compound.

G cluster_0 Cellular Exposure cluster_1 Intracellular Signaling cluster_2 Inflammatory Response A This compound (Irritant) B Keratinocyte Cell Membrane Damage A->B Penetrates Stratum Corneum C Activation of Stress Pathways (e.g., MAPK) B->C Induces Oxidative Stress D Transcription Factor Activation (e.g., NF-κB, AP-1) C->D E Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) D->E Gene Transcription F Recruitment of Immune Cells E->F G Clinical Signs of Irritation (Redness, Swelling) F->G

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3,5-Cyclohexanetriol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,3,5-cyclohexanetriol as a monomer in the synthesis of various polymers. Due to its trifunctional nature, this cycloaliphatic triol is a valuable building block for creating branched and cross-linked polymer architectures, offering potential enhancements in thermal stability and mechanical properties.

I. Application Notes

Introduction to this compound in Polymer Chemistry

This compound is a cycloaliphatic triol containing three hydroxyl groups on a cyclohexane ring. This structure provides a unique combination of flexibility from the cycloaliphatic ring and the potential for creating three-dimensional polymer networks due to its trifunctionality. Its incorporation into polymer backbones can lead to materials with tailored properties for a range of applications, from industrial coatings to biomedical devices.

Key Applications in Polymer Synthesis
  • Cross-linking Agent for Enhanced Thermomechanical Properties: The three hydroxyl groups of this compound allow it to act as an effective cross-linking agent in the synthesis of polymers such as polyesters and polyurethanes. This cross-linking can increase the glass transition temperature (Tg), improve thermal stability, and enhance the mechanical strength of the resulting polymer.

  • Monomer for Hyperbranched Polymers: this compound can be used as a core molecule or a branching unit in the synthesis of hyperbranched polymers. These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups, making them suitable for applications in coatings, additives, and drug delivery.

  • Component in Polyurethane Formulations: In the synthesis of polyurethanes, this compound can be used as a chain extender or cross-linker. Its incorporation can lead to polyurethanes with increased rigidity, hardness, and thermal resistance, which are desirable properties for coatings, foams, and elastomers. A related compound, trimethylene bis(this compound), has been noted as a potential cycloalkane polyol for polyurethane synthesis.[1][2][3]

  • Monomer for Polyester Resins: As a triol, this compound can be used in the polycondensation reaction with dicarboxylic acids or their derivatives to produce branched or cross-linked polyester resins. These resins can exhibit improved hardness and chemical resistance, making them suitable for use in coatings and composites.

  • Precursor for Radiation-Curable Resins: this compound can be functionalized with groups like acrylates or methacrylates to produce monomers for radiation-curable resins. For instance, a this compound-derived trimethacrylate has been investigated and its thermal stability compared with other networked polymers.[4][5] These resins are used in applications such as 3D printing, coatings, and adhesives where rapid curing is required.

II. Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. Researchers should adapt these protocols based on their specific experimental setup and desired polymer characteristics.

Protocol 1: Synthesis of a Cross-linked Polyester

Objective: To synthesize a cross-linked polyester resin using this compound as a cross-linking agent.

Materials:

  • This compound

  • Diacid or Diacid Chloride (e.g., Adipoyl Chloride)

  • A diol (e.g., 1,4-Butanediol)

  • Catalyst (e.g., p-Toluenesulfonic acid for polycondensation, or a non-nucleophilic base like pyridine for reaction with acid chloride)

  • Solvent (e.g., Toluene for polycondensation with azeotropic removal of water, or a polar aprotic solvent like THF for reaction with acid chloride)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap (for polycondensation) or a dropping funnel (for acid chloride reaction).

  • Charging Reactants:

    • For Polycondensation: Charge the flask with the diacid, diol, and this compound in the desired molar ratio. Add the solvent and the catalyst.

    • For Acid Chloride Reaction: Dissolve the diol and this compound in the solvent in the flask. Dissolve the diacid chloride in the same solvent and place it in the dropping funnel.

  • Polymerization:

    • For Polycondensation: Heat the reaction mixture to reflux under a gentle stream of nitrogen. Continuously remove the water of condensation using the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by analyzing the viscosity of the reaction mixture.

    • For Acid Chloride Reaction: Cool the flask in an ice bath. Add the diacid chloride solution dropwise to the stirred solution of the triol and diol. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or cold water).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Characterization: The resulting polyester can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (for the soluble fraction), and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Protocol 2: Synthesis of a Branched Polyurethane

Objective: To synthesize a branched polyurethane using this compound as a branching monomer.

Materials:

  • This compound

  • A diisocyanate (e.g., Hexamethylene diisocyanate - HDI, or Isophorone diisocyanate - IPDI)

  • A polyol (e.g., Polycaprolactone diol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., dry Tetrahydrofuran - THF or Dimethylformamide - DMF)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Set up a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Prepolymer Formation (optional but common):

    • Charge the flask with the diisocyanate and solvent.

    • Slowly add the polyol diol from the dropping funnel while stirring under a nitrogen atmosphere.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for a few hours to form an isocyanate-terminated prepolymer.

  • Chain Extension and Branching:

    • Dissolve this compound in the dry solvent.

    • Add the this compound solution and a catalytic amount of DBTDL to the prepolymer solution.

    • Continue stirring at the reaction temperature and monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR spectroscopy.

  • Isolation and Purification:

    • Once the reaction is complete (isocyanate peak disappears), precipitate the polyurethane by pouring the solution into a non-solvent like methanol or water.

    • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Characterization: The polyurethane can be analyzed by FTIR to confirm the formation of urethane linkages, GPC for molecular weight analysis (if soluble), and DSC/TGA for thermal properties. Mechanical properties can be tested on films or molded samples.

III. Data Presentation

The following tables provide a template for presenting quantitative data from the synthesis and characterization of polymers incorporating this compound. Note: The values presented are hypothetical and for illustrative purposes only, as specific data for these exact polymers were not found in the literature search.

Table 1: Reaction Conditions and Molecular Weight Data for Polyesters

Sample IDMolar Ratio (Diacid:Diol:CHT)Catalyst (mol%)Reaction Time (h)Mn ( g/mol )Đ (Mw/Mn)
PES-11 : 0.95 : 0.050.1815,0002.1
PES-21 : 0.90 : 0.100.18Gel formation-
PES-31 : 0.98 : 0.020.11225,0002.5

*CHT: this compound

Table 2: Thermal and Mechanical Properties of Polyurethanes

Sample IDCHT content (wt%)Tg (°C)Td,5% (°C)Tensile Strength (MPa)Elongation at Break (%)
PU-005032025400
PU-126533535300
PU-258035050150

*Td,5%: Temperature at 5% weight loss

IV. Visualizations

Diagram 1: Synthesis of a Cross-linked Polyester

polyester_synthesis cluster_reactants diacid Diacid (e.g., Adipoyl Chloride) plus1 + diacid->plus1 reaction Polycondensation diol Diol (e.g., 1,4-Butanediol) plus2 + diol->plus2 cht This compound plus1->diol plus2->cht polyester Cross-linked Polyester Network reaction->polyester cluster_reactants cluster_reactants

Caption: Reaction scheme for the synthesis of a cross-linked polyester.

Diagram 2: Workflow for Polyurethane Synthesis and Characterization

polyurethane_workflow start Start: Reactant Preparation (Diisocyanate, Polyol, CHT) prepolymer Prepolymer Formation (Diisocyanate + Polyol) start->prepolymer branching Chain Extension & Branching (+ this compound) prepolymer->branching isolation Polymer Isolation (Precipitation & Drying) branching->isolation characterization Characterization isolation->characterization ftir FTIR characterization->ftir gpc GPC characterization->gpc dsc_tga DSC/TGA characterization->dsc_tga mechanical Mechanical Testing characterization->mechanical end End: Data Analysis ftir->end gpc->end dsc_tga->end mechanical->end

Caption: Experimental workflow for polyurethane synthesis and analysis.

References

Application Notes and Protocols for 1,3,5-Cyclohexanetriol in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 1,3,5-cyclohexanetriol as a flexible linker in the synthesis of Metal-Organic Frameworks (MOFs). It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in areas such as drug delivery and controlled release.

Introduction to this compound as a MOF Linker

This compound is a versatile building block for the synthesis of flexible Metal-Organic Frameworks. Its non-aromatic, cyclic structure imparts unique conformational flexibility to the resulting framework, which can be advantageous for applications requiring dynamic responses to guest molecules, such as controlled drug release. The hydroxyl functional groups of this compound can be readily functionalized to create multitopic carboxylate linkers necessary for MOF construction.

One notable example is the linker H3CTTA (4,4',4''-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid), which is derived from a functionalized this compound core. This linker has been utilized in the synthesis of the rare-earth MOF, UPC-68.[1] The flexibility of the cyclohexyl core in such linkers can lead to MOFs with interesting properties, including structural dynamics and potentially enhanced biocompatibility for drug delivery applications.

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized with this compound-derived linkers and other relevant flexible MOFs for comparison, particularly in the context of drug delivery.

Table 1: Structural Properties of UPC-68 and a Representative Flexible MOF

PropertyUPC-68Representative Flexible MOF (Al-MIL-68-Mes)
Metal Node Hexanuclear Rare-Earth ClusterAluminum Cluster
Linker H3CTTA (derived from a functionalized this compound core)Mesaconic Acid (aliphatic linker)
Topology tgakagome-like
Pore Dimensions Not specified in available literatureHexagonal channels (~6 Å), Trigonal channels (~2 Å)
Surface Area (BET) Not specified in available literature~1040 m²/g
Thermal Stability Not specified in available literatureStable up to 350 °C in air

Table 2: Drug Loading and Release Data for MOFs with Flexible Linkers (Example: 5-Fluorouracil)

MOF SystemDrugLoading Capacity (wt%)Release Conditions% Release (Time)Reference
TDL-Mg5-Fluorouracil28.2Simulated body fluid (pH 7.4), 37 °C~80% (4 days)
Zn-cpon-15-Fluorouracil44.75Not specifiedNot specified
Hollow Fe-MOF-5-NH25-Fluorouracil35Not specifiedNot specified
5-FU@ZIF-85-Fluorouracil60PBS (pH 5.0 vs 7.4)>45% (1h at pH 5.0), 17% (1h at pH 7.4)

Experimental Protocols

Protocol 1: General Synthesis of a Rare-Earth MOF with a this compound-Derived Linker (Based on UPC-68 Synthesis)

This protocol provides a general guideline for the synthesis of a MOF similar to UPC-68.[1]

Materials:

  • This compound-derived linker (e.g., H3CTTA)

  • Rare-earth metal salt (e.g., Lanthanide nitrate)

  • N,N-Dimethylformamide (DMF)

  • 2-Fluorobenzoic acid

  • Acetic acid

  • Deionized water

  • Acetone

  • Glass vials (scintillation vials)

  • Oven

  • Centrifuge

Procedure:

  • In a glass vial, combine the this compound-derived linker, the rare-earth metal salt, DMF, 2-fluorobenzoic acid, acetic acid, and water.

  • Seal the vial tightly.

  • Place the vial in an oven preheated to 120 °C.

  • Maintain the reaction at 120 °C for 72 hours.

  • After 72 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Transfer the contents of the vial to a centrifuge tube.

  • Wash the resulting solid product by centrifugation and redispersion in fresh DMF three times to remove unreacted starting materials.

  • Wash the solid product with acetone three times to remove the DMF.

  • After the final wash, decant the acetone and allow the solid MOF product to air dry.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification start Combine Reactants: - Linker - Metal Salt - Solvents - Modulators reaction Solvothermal Reaction (120°C, 72h) start->reaction cooling Cool to Room Temperature reaction->cooling wash_dmf Wash with DMF (3x) cooling->wash_dmf wash_acetone Wash with Acetone (3x) wash_dmf->wash_acetone drying Air Dry wash_acetone->drying end end drying->end Final MOF Product

Protocol 2: General Procedure for Loading 5-Fluorouracil (5-FU) into a Flexible MOF

This protocol describes a common method for encapsulating a drug, such as 5-FU, within a MOF.

Materials:

  • Activated MOF powder

  • 5-Fluorouracil (5-FU)

  • Ethanol (or other suitable solvent)

  • Centrifuge tubes

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a stock solution of 5-FU in ethanol at a known concentration.

  • Disperse a known mass of the activated MOF in the 5-FU solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.

  • After the loading period, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Carefully collect the supernatant.

  • Wash the drug-loaded MOF with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of encapsulated 5-FU by measuring the concentration of 5-FU remaining in the supernatant and washings using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of 5-FU. The difference between the initial and final amount of 5-FU in the solution corresponds to the amount loaded into the MOF.

Drug_Loading_Workflow cluster_preparation Preparation cluster_loading Loading cluster_analysis Analysis activate_mof Activate MOF disperse_mof Disperse MOF in 5-FU Solution activate_mof->disperse_mof prepare_drug_solution Prepare 5-FU Solution prepare_drug_solution->disperse_mof stir Stir for 24-48h disperse_mof->stir centrifuge Centrifuge stir->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant wash_mof Wash Loaded MOF centrifuge->wash_mof analyze_supernatant Analyze Supernatant (UV-Vis) collect_supernatant->analyze_supernatant dry_mof Dry Loaded MOF wash_mof->dry_mof final_product final_product dry_mof->final_product Drug-Loaded MOF calculate_loading Calculate Drug Loading analyze_supernatant->calculate_loading

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the release kinetics of a drug from a MOF carrier in a simulated physiological environment.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 (and other pH values if desired)

  • Constant temperature shaker or water bath (37 °C)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known mass of the drug-loaded MOF in a known volume of PBS in a sealed container.

  • Place the container in a constant temperature shaker or water bath set to 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the PBS.

  • To maintain a constant volume (sink conditions), replace the withdrawn aliquot with an equal volume of fresh, pre-warmed PBS.

  • Centrifuge the withdrawn aliquot to pellet any MOF particles.

  • Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Logical Relationship for MOF-Based Drug Delivery

The successful design of a MOF-based drug delivery system relies on the interplay of several key factors. The choice of the metal node and the organic linker, such as one derived from this compound, dictates the framework's structure, porosity, and stability. These properties, in turn, influence the drug loading capacity and the subsequent release kinetics. The flexibility of the linker can be particularly important for achieving a controlled and sustained release profile.

MOF_Drug_Delivery_Logic cluster_design MOF Design cluster_properties Framework Properties cluster_application Drug Delivery Application Metal_Node Metal Node Selection Structure Structure & Porosity Metal_Node->Structure Linker_Design Linker Design (e.g., this compound-based) Linker_Design->Structure Flexibility Framework Flexibility Linker_Design->Flexibility Loading_Capacity Drug Loading Capacity Structure->Loading_Capacity Stability Chemical & Thermal Stability Release_Kinetics Drug Release Kinetics Stability->Release_Kinetics Flexibility->Release_Kinetics Therapeutic_Efficacy Therapeutic Efficacy Loading_Capacity->Therapeutic_Efficacy Release_Kinetics->Therapeutic_Efficacy

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed synthetic pathways for converting 1,3,5-cyclohexanetriol into valuable pharmaceutical intermediates, specifically focusing on the synthesis of aminocyclitols and conduritols. Due to the limited direct literature on the specific transformations of this compound, the following protocols are based on well-established synthetic methodologies for analogous polyhydroxylated cyclohexane systems.

Introduction

This compound, a readily available and relatively inexpensive starting material, presents a versatile scaffold for the synthesis of a variety of complex molecules. Its stereochemistry and multiple hydroxyl functionalities offer numerous possibilities for chemical modification. This document outlines two primary synthetic routes to leverage this potential in pharmaceutical development:

  • Synthesis of Aminocyclitols: Aminocyclitols are crucial components of many biologically active compounds, including glycosidase inhibitors, which are relevant in the treatment of diabetes, viral infections, and cancer.

  • Synthesis of Conduritols: Conduritols are polyhydroxylated cyclohexenes that serve as versatile chiral building blocks for the synthesis of a wide range of natural products and active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.

The following sections provide detailed, albeit proposed, experimental protocols, quantitative data where available from analogous systems, and visual representations of the synthetic pathways.

Proposed Synthetic Pathway A: Synthesis of Aminocyclitols

The proposed synthesis of aminocyclitols from this compound involves a three-step process: selective activation of one hydroxyl group, nucleophilic substitution with an azide, and subsequent reduction to the amine. This pathway is a standard and reliable method for the introduction of an amino group into a polyol scaffold.

Synthesis_of_Aminocyclitols This compound This compound Mono-mesylated Intermediate Mono-mesylated Intermediate This compound->Mono-mesylated Intermediate  MsCl, Pyridine Azido Intermediate Azido Intermediate Mono-mesylated Intermediate->Azido Intermediate  NaN3, DMF Aminocyclitol Aminocyclitol Azido Intermediate->Aminocyclitol  H2, Pd/C Synthesis_of_Conduritols This compound This compound Cyclohexene-diol Intermediate Cyclohexene-diol Intermediate This compound->Cyclohexene-diol Intermediate  Acid Catalyst, Heat Conduritol Conduritol Cyclohexene-diol Intermediate->Conduritol  Dihydroxylation

Application Notes and Protocols for Polyester Synthesis Using 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of branched and cross-linked polyesters utilizing 1,3,5-cyclohexanetriol as a key monomer. The inclusion of this tri-functional alcohol into the polyester backbone introduces branching and potential for network formation, leading to materials with unique thermal and mechanical properties. Two primary synthesis methodologies are presented: a high-temperature melt polycondensation and a milder, regioselective enzymatic polycondensation. These protocols are designed to be adaptable for various dicarboxylic acid co-monomers, allowing for the fine-tuning of the final polymer characteristics. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are exploring novel biomaterials, hydrogels, and drug delivery matrices.

Introduction

Polyesters are a versatile class of polymers widely used in biomedical applications due to their biocompatibility and biodegradability. The introduction of multifunctional monomers, such as triols, into the polymer chain allows for the creation of complex, non-linear architectures. This compound, with its three hydroxyl groups on a rigid cyclohexane ring, is an excellent candidate for producing branched or cross-linked polyesters. These architectures can enhance properties such as thermal stability, mechanical strength, and degradation kinetics, making them suitable for advanced applications like controlled-release drug formulations, tissue engineering scaffolds, and smart films.

The protocols outlined herein describe the synthesis of polyesters from this compound and a representative dicarboxylic acid, adipic acid. Adipic acid is chosen for its flexibility, which can offset the rigidity of the cyclohexanetriol monomer. The principles, however, can be readily applied to other diacids, such as terephthalic acid for increased rigidity or succinic acid for enhanced biodegradability.

Key Experimental Protocols

Two primary methods for the synthesis of polyesters from this compound are detailed below: Melt Polycondensation and Enzymatic Polycondensation.

Protocol 1: Melt Polycondensation

This method involves the direct esterification of the triol and a dicarboxylic acid at high temperatures under vacuum, a common technique for polyester synthesis.[1][2]

Materials:

  • This compound (cis- and trans- mixture)

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform or Dichloromethane (for polymer dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen inlet adapter

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump and vacuum gauge

Procedure:

  • Monomer Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound and adipic acid in a desired molar ratio (e.g., 2:3 for a branched, soluble polymer).

  • Catalyst Addition: Add the catalyst, Titanium(IV) butoxide, at a concentration of 0.05-0.1 mol% with respect to the dicarboxylic acid.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating phase.

  • Esterification Stage:

    • Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen.

    • Maintain this temperature for 2-4 hours to facilitate the initial esterification. Water will be produced as a byproduct and should be collected in the receiving flask.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240 °C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 1-2 hours. This helps to remove the water of condensation and drive the polymerization reaction to completion.

    • A noticeable increase in the viscosity of the reaction mixture will be observed. Continue the reaction under high vacuum for an additional 4-6 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) or by carefully breaking the flask if the polymer is an infusible, cross-linked solid.

    • Precipitate the dissolved polymer in a non-solvent like cold methanol, filter, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation

This method utilizes a lipase catalyst for a milder, more selective polymerization, which can be advantageous for preserving the functionality of sensitive molecules.[3][4][5]

Materials:

  • This compound

  • Dimethyl adipate (or another dialkyl ester)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Diphenyl ether or another high-boiling point, inert solvent

  • Molecular sieves (4 Å)

  • Methanol (for cleaning)

  • Chloroform or Dichloromethane (for polymer dissolution)

Equipment:

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Vacuum line or nitrogen bubbler

Procedure:

  • Monomer and Enzyme Charging: In a dry Schlenk flask, combine this compound, dimethyl adipate (e.g., in a 1:1.5 molar ratio), the solvent (diphenyl ether), and activated molecular sieves.

  • Enzyme Addition: Add immobilized CALB (typically 10% by weight of the total monomers).

  • Reaction Setup: Place the flask in a heating mantle or oil bath on a magnetic stir plate.

  • Polymerization:

    • Heat the reaction mixture to 80-90 °C.

    • Apply a moderate vacuum to the flask to facilitate the removal of the methanol byproduct, which will be trapped by the molecular sieves. Alternatively, a slow stream of nitrogen can be passed over the reaction mixture.

    • Allow the reaction to proceed for 24-72 hours. The progress can be monitored by analyzing small aliquots of the reaction mixture via GPC or NMR.

  • Polymer Recovery:

    • Cool the reaction mixture to room temperature.

    • Add a solvent like chloroform to dissolve the polymer.

    • Filter the mixture to remove the immobilized enzyme (which can be washed and potentially reused) and the molecular sieves.

    • Precipitate the polymer from the filtrate by adding it to cold methanol.

    • Collect the precipitate by filtration and dry it under vacuum at room temperature.

Data Presentation

The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.

Table 1: Polymer Characterization Data

ParameterMelt PolycondensationEnzymatic Polycondensation
Yield (%) > 85%70-85%
Number Average Molecular Weight (Mₙ) ( g/mol ) 5,000 - 15,0003,000 - 10,000
Polydispersity Index (PDI) 1.8 - 3.51.5 - 2.5
Glass Transition Temperature (T₉) (°C) 50 - 80 °C45 - 70 °C
Decomposition Temperature (Tₔ, 5% weight loss) (°C) 300 - 350 °C280 - 330 °C
Solubility Soluble in Chloroform, THFSoluble in Chloroform, THF

Note: The values presented are typical and will vary based on the specific monomer ratio, reaction time, and catalyst used.

Characterization Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyester and to determine the degree of branching.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to verify the formation of ester bonds (typically a strong absorption around 1735 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid groups.

  • Gel Permeation Chromatography (GPC): Determines the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (T₉) and any melting (Tₘ) or crystallization (Tₙ) temperatures.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.

Diagrams

Polyester_Synthesis_Workflow cluster_monomers Starting Materials cluster_synthesis Synthesis Methods cluster_purification Purification cluster_characterization Characterization M1 This compound S1 Melt Polycondensation (High Temp, Vacuum) M1->S1 S2 Enzymatic Polycondensation (Mild Temp, Lipase) M1->S2 M2 Dicarboxylic Acid / Diester M2->S1 M2->S2 P1 Dissolution in Solvent S1->P1 Polymer S2->P1 Polymer P2 Precipitation in Non-solvent P1->P2 P3 Filtration & Drying P2->P3 Final_Polymer Branched Polyester P3->Final_Polymer Purified Polymer C1 NMR C2 FT-IR C3 GPC C4 DSC/TGA Final_Polymer->C1 Final_Polymer->C2 Final_Polymer->C3 Final_Polymer->C4

Caption: Workflow for polyester synthesis and characterization.

Caption: General reaction scheme for melt polycondensation.

References

1,3,5-Cyclohexanetriol: A Versatile C3-Symmetric Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3,5-Cyclohexanetriol, a carbocyclic polyol, presents a versatile and stereochemically rich scaffold for the synthesis of a diverse array of complex organic molecules. Its C3-symmetric nature and the presence of three secondary hydroxyl groups offer multiple points for functionalization, making it an attractive starting material for the construction of pharmaceuticals, natural product analogues, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis, with a focus on its preparation and derivatization for applications in drug discovery.

Synthesis of cis,cis-1,3,5-Cyclohexanetriol

The all-cis stereoisomer of this compound is a common starting material due to its ready accessibility from the reduction of phloroglucinol. This hydrogenation reaction proceeds with high stereoselectivity, yielding the thermodynamically stable all-equatorial triol.

Experimental Protocol: Synthesis of cis,cis-1,3,5-Cyclohexanetriol

This protocol details the catalytic hydrogenation of phloroglucinol to afford cis,cis-1,3,5-cyclohexanetriol.

  • Materials:

    • Phloroglucinol

    • 10% Ruthenium on Carbon (Ru/C)

    • Isopropyl alcohol (IPA)

    • Hydrogen gas (H₂)

    • High-pressure autoclave

  • Procedure:

    • A high-pressure autoclave is charged with phloroglucinol and 10% Ru/C in isopropyl alcohol.

    • The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 7600.51 Torr.

    • The reaction mixture is heated to 120 °C and stirred for 24 hours.

    • After cooling to room temperature, the autoclave is carefully depressurized.

    • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification by recrystallization or chromatography affords pure cis,cis-1,3,5-cyclohexanetriol.

Starting MaterialCatalystSolventTemperature (°C)Pressure (Torr)Time (h)Yield (%)Reference
Phloroglucinol10% Ru/CIPA1207600.512477[1]

Application in the Synthesis of Complex Bioactive Molecules

The rigid cyclohexane core of this compound serves as an excellent scaffold for the synthesis of carbocyclic nucleoside analogues and other complex molecules with potential therapeutic applications. The following example illustrates a multi-step synthesis of a highly functionalized aminocyclohexanetriol derivative, a precursor to pseudo-disaccharides which can act as enzyme inhibitors.[2][3]

Experimental Workflow: Synthesis of a this compound Derivative

The following diagram outlines the key transformations in the synthesis of a complex aminocyclohexanetriol derivative starting from a protected cyclohexanetetrol, which itself can be derived from this compound.

experimental_workflow start 1D-(1,2,4/3,5)-2-acetamido-3-O-benzoyl-4-O-benzyl-1,3,4,5-cyclohexanetetrol step1 Selective 5-OH Protection, 1-O-Mesylation, Azide Displacement start->step1 product1 1D-(1,3,5/2,4)-4-acetamido-5-azido-3-O-benzoyl-2-O-benzyl-1-O-pivaloyl-1,2,3-cyclohexanetriol step1->product1 step2 Selective O-Debenzoylation (1.1 equiv K2CO3, MeOH) product1->step2 step3 Saponification and Hydrogenation product1->step3 product2 1D-(1,3,5/2,4)-4-acetamido-5-azido-2-O-benzyl-1-O-pivaloyl-1,2,3-cyclohexanetriol step2->product2 final_product 1D-(1,3,5/2,4)-4-acetamido-5-amino-1,2,3-cyclohexanetriol step3->final_product glycosidase_inhibition cluster_enzyme Glycosidase Active Site enzyme_acid Acidic Residue (e.g., Glu, Asp) enzyme_nucleophile Nucleophilic Residue (e.g., Asp, Glu) substrate Glycoside Substrate enzyme_nucleophile->substrate Nucleophilic attack substrate->enzyme_acid Protonation of glycosidic oxygen inhibitor Carbocyclic Analogue (from this compound) inhibitor->enzyme_acid Mimics transition state, binds tightly

References

Application of 1,3,5-Cyclohexanetriol in Resin Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol is a polyol with three hydroxyl groups, presenting a unique trifunctional chemical structure that makes it a compelling candidate for use in resin formulation.[1] Its cyclic aliphatic backbone is anticipated to impart enhanced thermal stability and mechanical properties to polymers. While its application is noted in the broader chemical industry for the manufacture of polyether polymers and resins, specific quantitative data and detailed protocols for its incorporation into epoxy, polyester, and polyurethane resins are not extensively documented in publicly available literature.

This document provides detailed application notes and experimental protocols for the use of this compound in resin formulations. In the absence of direct experimental data for this specific triol, the protocols and expected outcomes are based on established principles of polymer chemistry and analogous studies on similar aliphatic and cycloaliphatic polyols. These notes are intended to serve as a comprehensive guide for researchers to explore the potential of this compound as a crosslinking agent and monomer in the development of novel polymeric materials.

Chemical Structure and Potential Reaction Pathways

This compound's trifunctionality allows it to act as a branching or crosslinking point in polymer networks. The hydroxyl groups can react with various functional groups, such as epoxides, carboxylic acids, and isocyanates, to form highly crosslinked thermosetting polymers.

Figure 1: Chemical structure of this compound.

Application in Epoxy Resin Formulation

As a trifunctional alcohol, this compound can serve as a crosslinking agent or a curative in epoxy resin systems. The hydroxyl groups can react with the epoxide rings, leading to the formation of a dense three-dimensional network. This is expected to significantly influence the thermomechanical properties of the cured resin.

General Experimental Workflow

Epoxy_Workflow A Mixing: Epoxy Resin + This compound + (Optional) Catalyst B Degassing (Vacuum Oven) A->B C Curing (Specified Temperature and Time) B->C D Post-Curing (Optional) C->D E Characterization D->E

Figure 2: General workflow for epoxy resin formulation.

Experimental Protocol (Analogous Approach)

This protocol is based on the use of a generic aliphatic triol as a stand-in for this compound for curing a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Solvent (e.g., acetone, if necessary for viscosity reduction)

  • Molds for sample casting

Procedure:

  • Pre-heat the DGEBA epoxy resin to 60°C to reduce its viscosity.

  • In a separate container, dissolve the desired amount of this compound in a minimal amount of solvent if it is not readily soluble in the resin at room temperature.

  • Add the this compound solution (or neat triol if soluble) to the pre-heated epoxy resin. The stoichiometric ratio of epoxy groups to hydroxyl groups should be varied to study its effect (e.g., 1:0.8, 1:1, 1:1.2).

  • Thoroughly mix the components for 10-15 minutes until a homogeneous mixture is obtained.

  • Add the catalyst (typically 0.5-2.0 phr - parts per hundred parts of resin) to the mixture and stir for another 5 minutes.

  • Degas the mixture in a vacuum oven at 60°C for 20-30 minutes to remove any entrapped air bubbles.

  • Pour the degassed mixture into pre-heated molds.

  • Cure the samples in an oven at a predetermined temperature and time. A typical curing schedule could be 120°C for 2 hours followed by a post-curing step at 150°C for 2 hours.[2][3] The optimal curing profile should be determined by differential scanning calorimetry (DSC).

  • Allow the samples to cool down slowly to room temperature before demolding.

Expected Effects on Resin Properties

The introduction of a trifunctional crosslinker like this compound is expected to significantly alter the properties of the epoxy resin compared to a standard diamine-cured system.

PropertyExpected Effect with this compoundRationale
Glass Transition Temp. (Tg) IncreaseHigher crosslink density restricts polymer chain mobility.
Tensile Strength Increase (up to a certain concentration)A more rigid and crosslinked network enhances strength.
Elongation at Break DecreaseIncreased crosslinking reduces the ability of polymer chains to move past each other, leading to brittleness.
Chemical Resistance ImproveA denser network structure hinders the penetration of solvents and chemicals.
Viscosity of Mix IncreaseThe presence of the polyol and the formation of hydrogen bonds will increase the initial viscosity.

Application in Polyester Resin Formulation

In polyester synthesis, this compound can be used as a tri-functional monomer along with diacids and diols to produce branched or crosslinked polyester resins. This approach allows for the tuning of properties such as melt viscosity and mechanical performance.

General Experimental Workflow

Polyester_Workflow A Charging Reactants: Diacid + Diol + This compound B Esterification (Under N2, with catalyst, Water removal) A->B C Polycondensation (High Temperature, Under Vacuum) B->C D Cooling and Solidification C->D E Characterization D->E

Figure 3: General workflow for polyester resin formulation.

Experimental Protocol (Analogous Approach)

This protocol describes the synthesis of a branched polyester using a generic triol.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid, Phthalic anhydride)

  • Diol (e.g., Ethylene glycol, 1,4-Butanediol)

  • This compound

  • Esterification catalyst (e.g., Tin(II) octoate or Titanium(IV) butoxide)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charge the reactor with the dicarboxylic acid, diol, and this compound. The molar ratio of hydroxyl groups to carboxyl groups should be kept slightly above 1 (e.g., 1.1:1) to ensure hydroxyl termination. The amount of this compound can be varied (e.g., 1-10 mol% of the total alcohol content) to control the degree of branching.

  • Add the catalyst (e.g., 200-500 ppm) and antioxidant.

  • Heat the mixture under a nitrogen blanket to initiate the esterification reaction. A typical temperature profile would be a gradual increase from 180°C to 220°C over 3-4 hours, while continuously removing the water of condensation.

  • Monitor the reaction by measuring the acid value of the mixture. The esterification stage is considered complete when the acid value drops to a desired low level (e.g., <10 mg KOH/g).

  • For the polycondensation stage, gradually apply a vacuum (e.g., down to <1 mbar) and increase the temperature to 230-250°C. This stage facilitates the removal of excess diol and increases the molecular weight.

  • Continue the reaction until the desired melt viscosity or molecular weight is achieved, as monitored by torque measurements or gel permeation chromatography (GPC).

  • Discharge the molten polyester under nitrogen pressure and allow it to cool and solidify.

Expected Effects on Resin Properties

The incorporation of this compound into a polyester formulation will lead to branched or crosslinked structures, with the following anticipated effects:

PropertyExpected Effect with this compoundRationale
Melt Viscosity IncreaseBranching increases chain entanglement and reduces chain mobility.
Tensile Strength IncreaseThe introduction of branch points can increase the cohesive strength of the material.
Flexibility DecreaseA more rigid, branched structure will reduce the polymer's ability to deform.
Solubility Decrease (may become insoluble if crosslinked)Increased molecular weight and crosslinking will reduce solubility in common solvents.
Thermal Stability Potentially IncreaseThe rigid cycloaliphatic structure may enhance thermal stability.

Application in Polyurethane Resin Formulation

In polyurethane systems, this compound can be used as a crosslinker in the polyol component. It will react with isocyanates to form a crosslinked polyurethane network, enhancing properties such as hardness, chemical resistance, and thermal stability.

General Experimental Workflow

Polyurethane_Workflow A Prepolymer Formation (Polyol + Diisocyanate) B Addition of This compound and Chain Extender A->B C Mixing and Degassing B->C D Casting and Curing C->D E Characterization D->E

Figure 4: General workflow for polyurethane resin formulation.

Experimental Protocol (Analogous Approach)

This protocol outlines the synthesis of a crosslinked polyurethane elastomer using a generic triol.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polyester polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)

  • This compound

  • Chain extender (e.g., 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Dry all reactants (polyol, this compound, chain extender) under vacuum at 80-100°C for several hours to remove moisture.

  • Two-shot method (Prepolymer method): a. In a reactor under a nitrogen atmosphere, react the polyol with an excess of diisocyanate at 70-80°C for 1-2 hours to form an isocyanate-terminated prepolymer. The NCO/OH ratio is typically between 1.5 and 2.5. b. In a separate vessel, prepare a mixture of the chain extender and this compound. The amount of the triol can be varied to control the crosslink density. c. Add the chain extender/triol mixture to the prepolymer with vigorous stirring. d. Add the catalyst and continue mixing.

  • Degas the mixture under vacuum for 5-10 minutes.

  • Pour the mixture into a pre-heated mold and cure at 100-120°C for the required time (typically several hours).

  • Post-cure the samples at a similar or slightly higher temperature for an extended period (e.g., 16-24 hours) to complete the reaction.

Expected Effects on Resin Properties

The use of this compound as a crosslinker in polyurethane formulations is expected to yield the following property changes:

PropertyExpected Effect with this compoundRationale
Hardness IncreaseHigher crosslink density leads to a harder, more rigid material.
Tensile Strength IncreaseThe crosslinked network can bear higher stresses.
Elongation at Break DecreaseRestricted chain mobility reduces the material's ability to stretch.
Compression Set DecreaseA more stable network structure improves the material's ability to recover its original shape after deformation.
Solvent Resistance ImproveThe crosslinked structure is less prone to swelling and dissolution in solvents.

Characterization of Resins

To evaluate the impact of this compound on the final resin properties, a suite of characterization techniques should be employed:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and analyze the curing behavior.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the cured resins.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing insights into the viscoelastic properties and crosslink density.

  • Mechanical Testing (e.g., ASTM D638 for tensile properties): To determine tensile strength, Young's modulus, and elongation at break.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the completion of the curing reactions by monitoring the disappearance of characteristic functional group peaks (e.g., epoxide, isocyanate).

Logical Relationship of Triol Concentration to Resin Properties

The concentration of this compound is a critical parameter that will dictate the final properties of the resin. A generalized relationship can be visualized as follows:

Property_Relationship cluster_0 Input Parameter cluster_1 Resulting Properties A Increase in This compound Concentration B Increased Crosslink Density A->B C Higher Tg and Hardness B->C D Increased Brittleness (Lower Elongation) B->D E Improved Chemical Resistance B->E

References

Application Notes and Protocols for the Synthesis of Chiral Derivatives from 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexanetriol, a readily available and structurally simple meso compound, serves as a versatile starting material for the synthesis of a variety of chiral derivatives. These derivatives are valuable building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the synthesis of chiral derivatives from this compound, with a primary focus on enzymatic desymmetrization, a highly efficient and environmentally benign strategy.

Introduction: The Significance of Chiral Cyclohexanetriol Derivatives

Chirality is a fundamental property in drug discovery and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a critical aspect of modern medicinal chemistry. Polyhydroxylated cyclohexane derivatives, such as those derived from this compound, are particularly valuable as chiral building blocks. Their rigid carbocyclic scaffold and multiple stereocenters make them ideal precursors for the synthesis of a diverse range of bioactive molecules, including carbasugars, inositols, and conduritols. These compounds are known to exhibit a range of biological activities, including glycosidase inhibition and antiviral effects.[1]

The symmetric nature of cis,cis-1,3,5-cyclohexanetriol makes it an excellent candidate for desymmetrization strategies, wherein a prochiral molecule is converted into a chiral one in a single, highly enantioselective step. Among the various methods for desymmetrization, enzymatic catalysis, particularly with lipases, has emerged as a powerful tool due to its high selectivity, mild reaction conditions, and environmental compatibility.

Key Synthetic Strategy: Enzymatic Desymmetrization

The most effective strategy for generating chiral derivatives from meso-1,3,5-cyclohexanetriol is through enzymatic desymmetrization. This approach utilizes the inherent chirality of an enzyme's active site to selectively catalyze a reaction at one of the two enantiotopic functional groups of the prochiral substrate. Lipases, a class of hydrolases, are widely employed for this purpose, particularly for the enantioselective acylation of alcohols.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and commercially available biocatalyst for the desymmetrization of polyhydroxylated cyclohexanes.[1] The general principle involves the selective acylation of one of the hydroxyl groups of this compound (or a protected derivative) to yield a chiral monoacetate with high enantiomeric excess. This monoacylated product can then be readily separated from the unreacted starting material and any diacylated byproducts.

G

Applications in Drug Discovery and Natural Product Synthesis

Chiral derivatives of this compound are versatile intermediates for the synthesis of a wide array of biologically active molecules.

  • Carbasugars and Inositol Derivatives: These chiral building blocks are precursors to carbasugars (cylohexanepolyols) and inositol phosphates, which are involved in cellular signaling pathways. For instance, D- and L-myo-inositol 1,4,5-trisphosphate are crucial second messengers in calcium signaling.[2] The synthesis of these molecules often relies on chiral cyclohexane precursors.[3]

  • Conduritols: These are cyclohexenetetrols that have been shown to be potent glycosidase inhibitors, a class of therapeutic agents used to treat diabetes and viral infections.[1] The asymmetric synthesis of all stereoisomers of conduritol has been achieved through the enzymatic resolution of their diacetate derivatives.[1]

  • Oseltamivir (Tamiflu®) Analogues: Shikimic acid, a key starting material for the industrial synthesis of the antiviral drug oseltamivir, is a highly functionalized cyclohexene derivative.[4] Chiral cyclohexanetriol derivatives can serve as alternative starting points for the synthesis of oseltamivir and its analogues, which is of significant interest for the development of new antiviral agents.

G

Experimental Protocols

The following protocols are based on established methodologies for the enzymatic desymmetrization of polyhydroxylated cyclohexanes and can be adapted for cis,cis-1,3,5-cyclohexanetriol.

Protocol 1: Synthesis of cis,cis-1,3,5-Cyclohexanetriol

cis,cis-1,3,5-Cyclohexanetriol can be synthesized by the hydrogenation of phloroglucinol.

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C)

  • Isopropyl alcohol

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve phloroglucinol in isopropyl alcohol.

  • Add 10% Ru/C catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 7600 Torr.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield cis,cis-1,3,5-cyclohexanetriol.

Protocol 2: Enzymatic Desymmetrization of a Protected this compound Derivative

This protocol describes the lipase-catalyzed acylation of a symmetrically protected derivative of this compound, which is analogous to the resolution of conduritol diacetates.[1]

Materials:

  • Symmetrically protected this compound (e.g., a diacetate derivative)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the symmetrically protected this compound derivative in the chosen anhydrous organic solvent.

  • Acyl Donor Addition: Add an excess of vinyl acetate (typically 2-5 equivalents) to the solution.

  • Enzymatic Reaction: Add immobilized lipase (Novozym 435) to the reaction mixture (typically 10-50% by weight of the substrate).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-45°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the mono- and di-acylated products. The enantiomeric excess (ee) of the chiral product should be monitored using a chiral HPLC column.

  • Reaction Termination: When the desired conversion (ideally around 50% for kinetic resolution) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the chiral monoacylated product, unreacted starting material, and di-acylated byproduct by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes representative quantitative data for the enzymatic resolution of polyhydroxylated cyclohexane derivatives, demonstrating the high efficiency and enantioselectivity of this method.

EnzymeSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ProductYield (%)ee (%)
Novozym 435Racemic diacetate of Conduritol B derivative- (Hydrolysis)Phosphate Buffer/TolueneRT24~50Chiral diol~45>95
Candida rugosa lipaseRacemic diacetate of Conduritol C derivative- (Hydrolysis)Phosphate BufferRT12~50Chiral diol~47>95
Lipase PSmeso-1,3-CyclohexanediolVinyl AcetateDiisopropyl etherRT48-(1S,3R)-3-Acetoxycyclohexan-1-ol93>99.5

Data adapted from analogous systems.[1]

Conclusion

The synthesis of chiral derivatives from this compound, particularly through enzymatic desymmetrization, offers a powerful and efficient route to valuable chiral building blocks for drug discovery and natural product synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these versatile compounds. The high enantioselectivities achievable with commercially available lipases make this a highly attractive and scalable strategy for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the catalytic hydrogenation of phloroglucinol, a versatile starting material in the synthesis of pharmaceuticals and other fine chemicals. The protocols described herein focus on two primary transformations: the hydrodeoxygenation to produce a mixture of valuable intermediates and the selective hydrogenation to yield 1,3,5-cyclohexanetriol.

Aqueous-Phase Hydrodeoxygenation of Phloroglucinol over Platinum on Carbon (Pt/C)

This protocol details the non-selective hydrogenation and hydrodeoxygenation of phloroglucinol in an aqueous medium to produce a mixture of resorcinol, 1,3-cyclohexanediol, and cyclohexanol. The reaction is performed in a high-pressure batch reactor.

Experimental Protocol

Materials:

  • Phloroglucinol (C₆H₆O₃)

  • 5% Platinum on activated carbon (Pt/C)

  • Deionized water

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (high purity, for inerting)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Glass liner for the reactor

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a sintered glass filter)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave and its glass liner are clean and dry.

  • Charging the Reactor:

    • Into the glass liner, add a specific amount of phloroglucinol and deionized water. A typical starting concentration is in the range of 10-50 g/L.

    • Add the 5% Pt/C catalyst. A typical catalyst loading is 5-10% by weight relative to the phloroglucinol.

  • Assembling the Reactor: Place the glass liner inside the autoclave. Seal the reactor according to the manufacturer's instructions.

  • Inerting the System:

    • Purge the reactor with nitrogen gas three to five times to remove any residual air. This is a critical safety step to avoid the formation of explosive mixtures of hydrogen and oxygen.

    • After the final purge, leave the reactor under a slight positive pressure of nitrogen.

  • Pressurizing with Hydrogen:

    • Pressurize the reactor with hydrogen gas to the desired pressure. The reaction can be carried out at pressures ranging from 10 to 50 bar.

    • Once pressurized, close the hydrogen inlet valve.

  • Reaction:

    • Begin stirring the reaction mixture at a constant rate (e.g., 500-1000 rpm).

    • Heat the reactor to the desired temperature. The reaction is typically carried out between 190°C and 230°C.[1]

    • Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates the consumption of hydrogen. The reaction can be monitored by taking samples at various time points (if the reactor setup allows) or run for a fixed duration (e.g., 4-8 hours).

  • Cooling and Depressurization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas to remove any remaining hydrogen.

  • Product Isolation and Work-up:

    • Open the reactor and remove the glass liner.

    • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with a small amount of deionized water.

    • The aqueous filtrate contains the products. The water can be removed under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Analysis:

    • The composition of the product mixture can be determined by GC-MS.

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol or ethyl acetate) before injection into the GC-MS.

Data Presentation

The product distribution is highly dependent on the reaction temperature. The following table summarizes the typical product distribution at different temperatures.

Temperature (°C)Phloroglucinol Conversion (%)Resorcinol Selectivity (%)1,3-Cyclohexanediol Selectivity (%)Cyclohexanol Selectivity (%)Phenol Selectivity (%)
190ModerateHighLowLowVery Low
210HighModerateModerateModerateLow
230CompleteLowLowHighModerate

Note: The selectivity values are illustrative and can vary based on reaction time, pressure, and catalyst loading.

Reaction Pathway Diagram

G Phloroglucinol Phloroglucinol Resorcinol Resorcinol Phloroglucinol->Resorcinol +H2, -H2O Phenol Phenol Resorcinol->Phenol +H2, -H2O Cyclohexanediol 1,3-Cyclohexanediol Resorcinol->Cyclohexanediol +2H2 Cyclohexanol Cyclohexanol Phenol->Cyclohexanol +3H2

Caption: Reaction pathway for the hydrodeoxygenation of phloroglucinol.

Selective Hydrogenation of Phloroglucinol to this compound over Ruthenium on Carbon (Ru/C)

This protocol describes the selective hydrogenation of the aromatic ring of phloroglucinol to produce this compound (also known as phloroglucitol). This reaction is carried out using a ruthenium catalyst in an organic solvent under high pressure.

Experimental Protocol

Materials:

  • Phloroglucinol (C₆H₆O₃)

  • 10% Ruthenium on activated carbon (Ru/C)

  • Isopropyl alcohol (IPA)

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (high purity, for inerting)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas connections, pressure gauge, and temperature controller.

  • Glass or PTFE liner for the reactor

  • Filtration system (e.g., Celite pad in a funnel)

  • Rotary evaporator

  • High-performance liquid chromatograph (HPLC) or GC-MS for product analysis

Procedure:

  • Reactor Preparation: Ensure the autoclave and its liner are clean and dry.

  • Charging the Reactor:

    • Add phloroglucinol and isopropyl alcohol to the reactor liner.

    • Add the 10% Ru/C catalyst.

  • Assembling and Inerting:

    • Seal the reactor and purge with nitrogen gas at least three times to create an inert atmosphere.

  • Pressurization and Reaction:

    • Pressurize the reactor with hydrogen to approximately 10 atmospheres (approx. 150 psi).

    • Begin stirring and heat the reactor to 120°C.

    • Maintain these conditions for 24 hours. Monitor the pressure for any significant drops, which would indicate hydrogen uptake.

  • Cooling and Depressurization:

    • After 24 hours, cool the reactor to ambient temperature.

    • Carefully vent the excess hydrogen in a safe manner.

    • Purge the system with nitrogen.

  • Product Isolation and Purification:

    • Open the reactor and remove the contents.

    • Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst pad with a small amount of fresh isopropyl alcohol.

    • Combine the filtrate and washings.

    • Remove the isopropyl alcohol under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system if necessary.

  • Analysis:

    • The purity and yield of the this compound can be determined by HPLC or GC-MS analysis. A yield of approximately 77% can be expected under these conditions.

Data Presentation
ParameterValue
SubstratePhloroglucinol
Catalyst10% Ru/C
SolventIsopropyl alcohol
Temperature120°C
Pressure~10 atm (7600.51 Torr)
Reaction Time24 hours
Yield of this compound ~77%

Experimental Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_analysis Analysis charge_reactor Charge Phloroglucinol, Ru/C, and IPA assemble_reactor Assemble and Seal Reactor charge_reactor->assemble_reactor inert_reactor Purge with N2 assemble_reactor->inert_reactor pressurize Pressurize with H2 (10 atm) inert_reactor->pressurize heat_stir Heat to 120°C and Stir for 24h pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst evaporate_solvent Evaporate Solvent filter_catalyst->evaporate_solvent analyze_product Analyze Product by HPLC or GC-MS evaporate_solvent->analyze_product

Caption: Workflow for the selective hydrogenation of phloroglucinol.

References

Application Notes and Protocols for the Functionalization of 1,3,5-Cyclohexanetriol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective functionalization of 1,3,5-cyclohexanetriol's hydroxyl groups. This versatile scaffold is of significant interest in medicinal chemistry and drug design due to its stereochemically rich and conformationally constrained cyclohexane ring. The ability to selectively modify its hydroxyl groups opens avenues for creating diverse molecular architectures for various therapeutic applications, including the development of enzyme inhibitors and novel drug delivery systems.

Introduction to this compound Functionalization

This compound, existing as different stereoisomers such as cis,cis-1,3,5-cyclohexanetriol and cis,trans-1,3,5-cyclohexanetriol, offers three secondary hydroxyl groups for chemical modification. The spatial arrangement of these hydroxyl groups dictates their relative reactivity, allowing for regioselective functionalization under controlled reaction conditions. Common functionalization strategies include acylation, etherification, silylation, and oxidation, enabling the introduction of a wide range of chemical moieties to tailor the molecule's physicochemical and biological properties. The resulting derivatives can serve as key intermediates or as final active pharmaceutical ingredients. For instance, amino derivatives of cyclohexanetriols have been investigated for their potential in treating iron overload diseases.

Experimental Protocols

Selective Monoacylation of cis,cis-1,3,5-Cyclohexanetriol

Acylation is a fundamental transformation for protecting hydroxyl groups or for introducing ester functionalities that can act as prodrugs or enhance biological activity. This protocol describes a method for the selective mono-acetylation of cis,cis-1,3,5-cyclohexanetriol.

Protocol: Selective Mono-acetylation

  • Materials:

    • cis,cis-1,3,5-Cyclohexanetriol

    • Acetic anhydride (Ac₂O)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • Dissolve cis,cis-1,3,5-cyclohexanetriol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the mono-acetylated product.

Reagent/ParameterCondition/ValueExpected Yield (%)Regioselectivity (Mono:Di:Tri)
cis,cis-1,3,5-Cyclohexanetriol1.0 eq--
Acetic Anhydride1.1 eq60-70>90:5:trace
PyridineSolvent--
Temperature0 °C--
Reaction Time4-6 hours--
Regioselective Silylation of cis,cis-1,3,5-Cyclohexanetriol

Silyl ethers are widely used as protecting groups for hydroxyls due to their stability and ease of cleavage under specific conditions. The steric bulk of the silylating agent can be tuned to achieve regioselectivity. This protocol details the monosilylation using the bulky tert-butyldiphenylsilyl chloride (TBDPSCl).

Protocol: Regioselective Monosilylation with TBDPSCl

  • Materials:

    • cis,cis-1,3,5-Cyclohexanetriol

    • tert-Butyldiphenylsilyl chloride (TBDPSCl)

    • Imidazole

    • Dimethylformamide (DMF, anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a solution of cis,cis-1,3,5-cyclohexanetriol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all the imidazole has dissolved.

    • Slowly add a solution of TBDPSCl (1.1 eq) in anhydrous DMF.

    • Monitor the reaction by TLC. The reaction is typically complete in 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Reagent/ParameterCondition/ValueExpected Yield (%)Regioselectivity (Mono:Di:Tri)
cis,cis-1,3,5-Cyclohexanetriol1.0 eq--
TBDPSCl1.1 eq75-85>95:trace:0
Imidazole2.5 eq--
DMFSolvent--
TemperatureRoom Temperature--
Reaction Time12-16 hours--
Oxidation of this compound to 1,3,5-Cyclohexanetrione

The oxidation of the hydroxyl groups to ketones provides access to 1,3,5-cyclohexanetrione, a versatile intermediate. The Swern oxidation is a mild and efficient method for this transformation.[1][2]

Protocol: Swern Oxidation to 1,3,5-Cyclohexanetrione

  • Materials:

    • This compound (mixture of isomers can be used)

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Triethylamine (Et₃N, anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of oxalyl chloride (3.3 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), slowly add a solution of anhydrous DMSO (6.6 eq) in anhydrous DCM.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (10 eq) dropwise, and continue stirring for another 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude 1,3,5-cyclohexanetrione. Note: 1,3,5-cyclohexanetrione is prone to tautomerization to phloroglucinol.

Reagent/ParameterCondition/ValueExpected Yield (%)
This compound1.0 eq-
Oxalyl Chloride3.3 eq80-90
DMSO6.6 eq-
Triethylamine10 eq-
Temperature-78 °C to RT-
Reaction Time~2 hours-

Applications in Drug Development

The functionalized derivatives of this compound are valuable scaffolds in drug discovery. Their rigid cyclohexane core allows for the precise spatial orientation of functional groups, which is crucial for molecular recognition by biological targets.

Glycosidase Inhibitors

Derivatives of cyclohexanetriol, particularly aminocyclohexanetriols, have been explored as mimics of monosaccharides.[3] These mimics can act as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, lysosomal metabolism, and viral replication. The hydroxyl and amino groups on the cyclohexane ring can mimic the interactions of natural sugar substrates with the active site of the enzyme, leading to competitive inhibition. The development of selective glycosidase inhibitors is a promising strategy for the treatment of diabetes, lysosomal storage disorders, and viral infections.

Glycosidase_Inhibition cluster_0 Enzyme Active Site cluster_1 Molecular Interactions cluster_2 Biological Outcome Enzyme Glycosidase Hydrolysis Glycosidic Bond Cleavage Enzyme->Hydrolysis Catalyzes Inhibition Enzyme Inhibition Enzyme->Inhibition ActiveSite Substrate Binding Pocket Substrate Natural Sugar Substrate Substrate->Enzyme Binds to Inhibitor Cyclohexanetriol Derivative (e.g., Aminocyclohexanetriol) Inhibitor->Enzyme Competitively Binds to TherapeuticEffect Therapeutic Effect (e.g., Blood Glucose Control) Inhibition->TherapeuticEffect

Caption: Mechanism of glycosidase inhibition by cyclohexanetriol derivatives.

Scaffolds in Drug Design

The rigid and three-dimensional nature of the this compound core makes it an attractive "privileged scaffold" in drug design.[4] By functionalizing the hydroxyl groups with different pharmacophoric elements, libraries of compounds can be synthesized and screened for a wide range of biological activities. This approach allows for the exploration of chemical space around a central, conformationally defined core, increasing the probability of identifying potent and selective ligands for various receptors and enzymes.

Drug_Design_Workflow Scaffold This compound Scaffold Functionalization Functionalization (Acylation, Etherification, etc.) Scaffold->Functionalization Library Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Application Notes and Protocols for the Enzymatic Synthesis of 1,3,5-Cyclohexanetriol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of 1,3,5-cyclohexanetriol stereoisomers. This chemoenzymatic approach offers a highly stereoselective and environmentally benign alternative to traditional chemical synthesis routes, enabling access to specific stereoisomers of this valuable chiral building block.

Introduction

This compound stereoisomers are important chiral synthons in the pharmaceutical industry, serving as precursors for a variety of biologically active molecules. The precise stereochemistry of these triols is often critical for the efficacy and safety of the final drug product. Enzymatic synthesis provides a powerful tool for achieving high stereoselectivity under mild reaction conditions.

This document outlines a two-step enzymatic pathway starting from the readily available precursor, phloroglucinol (1,3,5-trihydroxybenzene). The first step involves the reduction of phloroglucinol to dihydrophloroglucinol, a cyclic diketone, catalyzed by a phloroglucinol reductase. The second step is the stereoselective reduction of the diketone intermediate to the desired this compound stereoisomers using a panel of alcohol dehydrogenases (ADHs).

Enzymatic Pathways

The synthesis proceeds through two sequential enzymatic reactions. By selecting different stereocomplementary alcohol dehydrogenases in the second step, various stereoisomers of this compound can be selectively produced.

Enzymatic_Pathway Phloroglucinol Phloroglucinol DHPG Dihydrophloroglucinol (1,3-Dioxo-5-hydroxy-cyclohexane) Phloroglucinol->DHPG Phloroglucinol Reductase NAD(P)H -> NAD(P)+ CHT_cis cis,cis-1,3,5-Cyclohexanetriol DHPG->CHT_cis (R)-selective ADH NAD(P)H -> NAD(P)+ CHT_trans Other this compound Stereoisomers DHPG->CHT_trans (S)-selective ADH NAD(P)H -> NAD(P)+

Figure 1: Two-step enzymatic pathway for the synthesis of this compound stereoisomers from phloroglucinol.

Quantitative Data Summary

The following tables summarize representative quantitative data for the enzymatic reduction of cyclic diketones to diols or triols using various alcohol dehydrogenases. While specific data for dihydrophloroglucinol is limited, these examples with structurally similar substrates demonstrate the high stereoselectivity achievable with ADHs.

Table 1: Stereoselective Reduction of Prochiral 1,4-Diketones using Alcohol Dehydrogenases

EntrySubstrate (Diketone)Biocatalyst (ADH)Co-solventConversion (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
11,4-Diphenylbutane-1,4-dioneE. coli/RasADH5% v/v THF8298>99 (S,S)[1]
21,4-Bis(4-chlorophenyl)butane-1,4-dioneE. coli/RasADH5% v/v THF82>99>99 (S,S)[1]
31,4-Diphenylbutane-1,4-dioneKRED-P2-D0310% v/v Isopropanol8974>99 (R,R)[1]
41,4-Bis(4-methoxyphenyl)butane-1,4-dioneE. coli/RasADH5% v/v THF75>99>99 (S,S)[1]

Table 2: General Performance of Alcohol Dehydrogenases in the Reduction of Cyclic Ketones

Enzyme SourceSubstrate TypeStereoselectivityCofactor Regeneration SystemTypical Yield
Lactobacillus kefirAromatic & Aliphatic KetonesHigh (prefers R-alcohols)Glucose/Glucose DehydrogenaseGood to Excellent
Rhodococcus ruberAromatic & Aliphatic KetonesHigh (prefers S-alcohols)IsopropanolGood to Excellent
Thermoanaerobacter sp.Aliphatic KetonesModerate to HighFormate/Formate DehydrogenaseGood
Baker's YeastVarious KetonesVariableEndogenousModerate to Good

Experimental Protocols

The following protocols provide a general framework for the enzymatic synthesis of this compound stereoisomers. Optimization of specific parameters may be required for different enzymes and scales.

General Experimental Workflow

Workflow cluster_step1 Step 1: Phloroglucinol Reduction cluster_step2 Step 2: Dihydrophloroglucinol Reduction cluster_workup Work-up and Purification prep_reagents1 Prepare Buffer and Reagents reaction1 Enzymatic Reaction: Phloroglucinol + Phloroglucinol Reductase + Cofactor prep_reagents1->reaction1 monitor1 Monitor Reaction Progress (HPLC/GC) reaction1->monitor1 add_adh Add Alcohol Dehydrogenase and Cofactor Regeneration System monitor1->add_adh reaction2 Stereoselective Enzymatic Reduction add_adh->reaction2 monitor2 Monitor Formation of Triol Stereoisomers reaction2->monitor2 quench Quench Reaction monitor2->quench extract Product Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, Chiral HPLC) purify->analyze

Figure 2: General experimental workflow for the two-step enzymatic synthesis of this compound stereoisomers.
Protocol 1: Enzymatic Reduction of Phloroglucinol to Dihydrophloroglucinol

Materials:

  • Phloroglucinol

  • Phloroglucinol Reductase (e.g., from Eubacterium oxidoreducens)

  • NAD(P)H

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Deoxygenated water

Procedure:

  • Prepare a solution of phloroglucinol (e.g., 10-50 mM) in potassium phosphate buffer.

  • In an anaerobic environment (e.g., glove box), add NAD(P)H to a final concentration of 1.2 equivalents relative to the substrate.

  • Initiate the reaction by adding phloroglucinol reductase (e.g., 1-5 U/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the consumption of phloroglucinol and the formation of dihydrophloroglucinol by HPLC.

  • Upon completion, the reaction mixture containing dihydrophloroglucinol can be used directly in the next step or purified if necessary.

Protocol 2: Stereoselective Reduction of Dihydrophloroglucinol to this compound

Materials:

  • Dihydrophloroglucinol solution (from Protocol 1)

  • Alcohol Dehydrogenase (ADH) of desired stereoselectivity (e.g., from Lactobacillus kefir for (R)-selective reduction or Rhodococcus ruber for (S)-selective reduction)

  • Cofactor regeneration system:

    • Option A (Glucose/GDH): D-Glucose, Glucose Dehydrogenase (GDH), NAD(P)⁺

    • Option B (Isopropanol): Isopropanol (as co-solvent and reductant)

  • Tris-HCl buffer (100 mM, pH 7.5) containing MgCl₂ (2 mM)

Procedure:

  • To the reaction mixture containing dihydrophloroglucinol, add Tris-HCl buffer.

  • Add the chosen alcohol dehydrogenase (e.g., 5-10 mg/mL of lyophylized cells or purified enzyme).

  • For Cofactor Regeneration System A: Add NAD(P)⁺ (catalytic amount, e.g., 1 mM), D-glucose (e.g., 1.5 equivalents), and glucose dehydrogenase (e.g., 5-10 U/mL).

  • For Cofactor Regeneration System B: Add isopropanol to a final concentration of 10-20% (v/v) and a catalytic amount of NAD(P)⁺.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the formation of the this compound stereoisomers by chiral HPLC or GC.

  • Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound stereoisomers by column chromatography on silica gel.

Cofactor Regeneration

The use of expensive nicotinamide cofactors (NADH or NADPH) in stoichiometric amounts is not economically viable. Therefore, an in-situ cofactor regeneration system is essential for preparative-scale synthesis.

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Substrate Diketone Substrate Product Triol Product Substrate->Product NAD(P)H -> NAD(P)+ ADH Alcohol Dehydrogenase CoProduct Co-product (e.g., Gluconic acid, Acetone) Product->CoProduct NAD(P)+ / NAD(P)H Cycle CoSubstrate Co-substrate (e.g., Glucose, Isopropanol) CoSubstrate->CoProduct NAD(P)+ -> NAD(P)H RegenEnzyme Regeneration Enzyme (e.g., GDH)

Figure 3: Schematic of an enzyme-coupled cofactor regeneration system for ADH-catalyzed reductions.

Conclusion

The enzymatic synthesis of this compound stereoisomers from phloroglucinol represents a highly efficient and stereoselective method for accessing these valuable chiral molecules. The use of phloroglucinol reductase followed by a stereocomplementary alcohol dehydrogenase allows for the targeted synthesis of specific stereoisomers. The protocols provided herein serve as a foundation for researchers to develop and optimize this biocatalytic route for applications in pharmaceutical research and development.

References

Application Notes and Protocols for the Polymerization Kinetics of 1,3,5-Cyclohexanetriol with Diacids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established principles of polyesterification kinetics. To date, no direct experimental literature on the specific polymerization of 1,3,5-cyclohexanetriol with diacids has been identified. Therefore, the experimental details, data, and reaction pathways presented herein are illustrative and intended to serve as a comprehensive guide for researchers initiating studies in this area.

Introduction

The polycondensation of polyols with diacids is a fundamental process for the synthesis of polyesters. While extensive research has been conducted on the kinetics of polyesterification involving diols, the use of trifunctional alcohols like this compound introduces the potential for creating crosslinked, network polymers with unique thermal and mechanical properties. Understanding the polymerization kinetics is crucial for controlling the polymer structure, predicting the gel point, and tailoring the final material properties for various applications, including in the development of novel drug delivery systems, biodegradable materials, and thermosetting resins.

This document provides a detailed overview of the theoretical background, experimental protocols, and data analysis methods for studying the polymerization kinetics of this compound with a representative diacid, adipic acid.

Theoretical Background

The polyesterification of this compound with a diacid proceeds via a step-growth polymerization mechanism. The reaction can be either self-catalyzed by the carboxylic acid groups of the diacid or externally catalyzed by a strong acid.

Uncatalyzed Polyesterification:

In the absence of an external catalyst, one molecule of the carboxylic acid acts as a catalyst for the esterification reaction. The experimentally determined rate law for uncatalyzed polyesterification is typically third-order overall:

Rate = k[COOH]²[OH]

where:

  • k is the rate constant

  • [COOH] is the concentration of carboxylic acid functional groups

  • [OH] is the concentration of hydroxyl functional groups

Catalyzed Polyesterification:

The addition of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA), significantly accelerates the reaction. The catalyzed reaction generally follows second-order kinetics:

Rate = k'[COOH][OH]

where k' is the apparent rate constant, which includes the concentration of the catalyst.

Impact of Trifunctionality and Gelation:

The use of a trifunctional monomer like this compound leads to the formation of a branched polymer structure, which can eventually form a crosslinked network, a phenomenon known as gelation. The gel point is the critical extent of reaction at which an infinite polymer network is formed. The Flory-Stockmayer theory can be used to predict the critical extent of reaction at the gel point (p_c):

p_c = 1 / √[r(f_A - 1)(f_B - 1)]

where:

  • r is the ratio of initial moles of A groups to B groups

  • f_A is the average functionality of monomers with A groups

  • f_B is the average functionality of monomers with B groups

Experimental Protocols

Materials and Purification
  • This compound: (cis- and trans- mixture, ≥95%)

  • Adipic Acid: (≥99%)

  • Catalyst (optional): p-Toluenesulfonic acid monohydrate (PTSA, ≥98.5%)

  • Solvent (for titration): Acetone (ACS grade)

  • Titrant: 0.1 M Potassium hydroxide (KOH) in ethanol, standardized.

  • Indicator: Phenolphthalein

Purification:

  • This compound: Recrystallize from hot water to achieve high purity. Dry under vacuum at 60°C for 24 hours.

  • Adipic Acid: Recrystallize from hot water. Dry under vacuum at 80°C for 24 hours.

Experimental Setup for Bulk Polymerization

A typical setup for monitoring bulk polymerization kinetics is illustrated below. The reaction is carried out in a heated glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser to remove the water byproduct.

G cluster_reactor Reaction Setup cluster_analysis Analysis reactor Glass Reactor (Heated Mantle) condenser Condenser reactor->condenser sampling_port Sampling Port reactor->sampling_port stirrer Mechanical Stirrer stirrer->reactor n2_inlet Nitrogen Inlet n2_inlet->reactor collection_flask Collection Flask (for Water) condenser->collection_flask titration Titration sampling_port->titration Aliquots ftir FTIR Spectroscopy sampling_port->ftir Aliquots gpc Gel Permeation Chromatography sampling_port->gpc Aliquots

Figure 1: Experimental workflow for polymerization kinetics study.

Polymerization Procedure
  • Charging the Reactor: Accurately weigh and charge the purified this compound and adipic acid into the reactor in the desired molar ratio (e.g., 2:3 ratio of hydroxyl to carboxyl groups to approach the gel point at a higher conversion).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Heating and Stirring: Begin stirring and heat the reactor to the desired temperature (e.g., 160°C, 170°C, 180°C).

  • Catalyst Addition (for catalyzed reaction): Once the reactants have melted and the temperature has stabilized, add the catalyst (e.g., 0.1 mol% PTSA relative to adipic acid).

  • Sampling: Start the timer immediately after catalyst addition (or upon reaching the desired temperature for uncatalyzed reactions). Withdraw aliquots of the reaction mixture at regular time intervals through the sampling port.

  • Quenching: Immediately cool the withdrawn samples in an ice bath to quench the reaction.

  • Analysis: Analyze the samples to determine the extent of the reaction.

Analytical Methods for Monitoring Reaction Kinetics

3.4.1 Titration Method

This method determines the concentration of unreacted carboxylic acid groups.

  • Accurately weigh the quenched sample (approximately 0.5 g) into an Erlenmeyer flask.

  • Dissolve the sample in 25 mL of acetone.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M ethanolic KOH solution until a persistent pink endpoint is reached.

  • The extent of reaction, p, can be calculated as: p = (C₀ - Cₜ) / C₀ where C₀ is the initial concentration of carboxylic acid groups and Cₜ is the concentration at time t.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of the O-H band (around 3300 cm⁻¹) of the hydroxyl groups and the C=O band (around 1760 cm⁻¹) of the ester, and the appearance of the C-O stretching band of the ester.

3.4.3 Gel Permeation Chromatography (GPC)

GPC can be used to monitor the increase in molecular weight and the broadening of the molecular weight distribution as the polymerization progresses. This is particularly useful for tracking the approach to the gel point.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Data for Uncatalyzed Polymerization of this compound and Adipic Acid (2:3 Molar Ratio) at 180°C

Time (min)[COOH] (mol/kg)Extent of Reaction (p)1/(1-p)²
04.500.001.00
303.850.141.34
603.350.261.83
902.950.342.30
1202.650.412.89
1802.200.514.16

Table 2: Illustrative Kinetic Data for Catalyzed Polymerization at Different Temperatures

Temperature (°C)Apparent Rate Constant (k') ( kg/mol ·min)Activation Energy (Ea) (kJ/mol)
1600.01575 (Calculated from Arrhenius plot)
1700.028
1800.051

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical and logical relationships in the polymerization process.

G cluster_reactants Reactants cluster_polymerization Polymerization Triol This compound Branched Branched Polyester Triol->Branched + Diacid Diacid Diacid->Branched + Network Crosslinked Network (Post-Gelation) Branched->Network Further Reaction

Figure 2: Polymerization reaction pathway.

G cluster_variables Experimental Variables cluster_kinetics Kinetic Outcomes cluster_properties Polymer Properties Temp Temperature Rate Reaction Rate Temp->Rate Increases Catalyst Catalyst Concentration Catalyst->Rate Increases MonomerRatio Monomer Ratio GelPoint Gel Point MonomerRatio->GelPoint Affects MW Molecular Weight Rate->MW Influences Xlink Crosslink Density GelPoint->Xlink Determines

Figure 3: Relationship between variables and outcomes.

Conclusion

The study of the polymerization kinetics of this compound with diacids offers a rich area for research into the formation of novel crosslinked polyesters. By applying the fundamental principles of polyesterification and utilizing the experimental and analytical protocols outlined in this document, researchers can systematically investigate the influence of various reaction parameters on the kinetic profile and final polymer properties. This foundational knowledge is essential for the rational design and synthesis of new materials with tailored characteristics for a wide range of applications.

Application Notes and Protocols: Solvothermal Synthesis of a Novel Metal-Organic Framework (MOF) Utilizing 1,3,5-Cyclohexanetriol for Potential Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including drug delivery.[1][2][3] This document provides a detailed protocol for the solvothermal synthesis of a hypothetical novel MOF, designated here as CHT-MOF-1, using 1,3,5-cyclohexanetriol as the organic linker and a zinc-based metal source. The protocol is based on established solvothermal synthesis methods for other well-known MOFs.[4][5][6][7][8]

The use of this compound as a flexible, aliphatic tri-topic linker is explored for the generation of a three-dimensional framework with potential for high porosity and biocompatibility. These characteristics are highly desirable for the encapsulation and controlled release of therapeutic agents.[9][10]

Data Presentation

The following tables summarize the expected quantitative data for the synthesized CHT-MOF-1, based on typical characterization results for analogous microporous MOFs.

Table 1: Physicochemical Properties of CHT-MOF-1

PropertyValueMethod of Analysis
BET Surface Area 850 - 1200 m²/gNitrogen Physisorption
Pore Volume 0.45 - 0.60 cm³/gNitrogen Physisorption
Average Pore Diameter 1.2 - 1.8 nmNitrogen Physisorption (BJH method)
Thermal Stability (TGA) Up to 300 °CThermogravimetric Analysis
Phase Purity CrystallinePowder X-ray Diffraction (PXRD)

Table 2: Drug Loading and Release Parameters for a Model Drug (e.g., Ibuprofen)

ParameterValueConditions
Drug Loading Capacity 15 - 25% (w/w)Soaking method, 24h
Encapsulation Efficiency 70 - 85%UV-Vis Spectroscopy
In-vitro Release (24h) 60 - 75%PBS buffer (pH 7.4), 37 °C
Release Kinetics Model Higuchi or Korsmeyer-PeppasMathematical modeling of release data

Experimental Protocols

Protocol 1: Solvothermal Synthesis of CHT-MOF-1

This protocol details the solvothermal synthesis of CHT-MOF-1.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (cis- and trans- mixture)[11]

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve 148.7 mg (0.5 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 44.0 mg (0.33 mmol) of this compound in 5 mL of DMF.

  • Mixing and Sonication:

    • Combine the two solutions into one vial.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in a programmable oven and heat to 120 °C for 24 hours.[4][5]

  • Product Isolation and Washing:

    • After the reaction, cool the vial to room temperature.

    • Collect the resulting white crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF three times.

    • Subsequently, wash the product with ethanol three times to exchange the DMF.

Protocol 2: Activation of CHT-MOF-1

This protocol describes the activation of the synthesized MOF to remove solvent molecules from the pores.

Materials:

  • As-synthesized CHT-MOF-1

  • Methanol (analytical grade)

  • Vacuum oven or supercritical dryer

Procedure:

  • Solvent Exchange:

    • Immerse the as-synthesized CHT-MOF-1 in methanol.

    • Allow the MOF to soak for 24 hours, replacing the methanol with a fresh portion every 8 hours.

  • Drying:

    • Collect the solvent-exchanged MOF by centrifugation.

    • Transfer the solid to a vacuum oven and heat at 150 °C under vacuum for 12 hours to remove all solvent molecules.

    • The activated, porous CHT-MOF-1 is now ready for characterization and use.

Visualizations

MOF_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_processing 3. Product Processing cluster_activation 4. Activation metal_source Dissolve Zinc Nitrate in DMF mix Combine Solutions & Sonicate metal_source->mix linker Dissolve this compound in DMF linker->mix heat Solvothermal Reaction (120°C, 24h) mix->heat cool Cool to Room Temperature heat->cool isolate Isolate Crystals (Centrifugation) cool->isolate wash_dmf Wash with DMF isolate->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh solvent_exchange Solvent Exchange (Methanol) wash_etoh->solvent_exchange activate Activate under Vacuum (150°C, 12h) solvent_exchange->activate final_product Activated CHT-MOF-1 activate->final_product

Caption: Workflow for the solvothermal synthesis and activation of CHT-MOF-1.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release mof Activated CHT-MOF-1 loading Soaking & Incubation mof->loading drug Drug Solution (e.g., Ibuprofen) drug->loading drug_loaded_mof Drug-Loaded CHT-MOF-1 loading->drug_loaded_mof release_env Physiological Conditions (PBS, 37°C) drug_loaded_mof->release_env release Controlled Release (Diffusion) release_env->release released_drug Released Drug (Therapeutic Effect) release->released_drug empty_mof Empty MOF (Biodegradation/Excretion) release->empty_mof

Caption: Conceptual pathway for drug loading and release using CHT-MOF-1.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,3,5-cyclohexanetriol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common route of phloroglucinol hydrogenation.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a low yield in the hydrogenation of phloroglucinol to this compound. What are the potential causes and how can we improve the yield?

  • Answer: Low yields can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Catalyst Inactivity or Poisoning - Ensure the catalyst (e.g., Raney Nickel, Rhodium on a support) is fresh and properly activated. For Raney Nickel, follow a rigorous activation procedure.[1][2] - Avoid impurities in the starting material or solvent that can poison the catalyst, such as sulfur or halogenated compounds.
    Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Increase the hydrogen pressure within the safe limits of your reactor. High-pressure hydrogenation can improve conversion.[3]
    Over-reduction or Side Reactions - Optimize the reaction temperature. Higher temperatures can sometimes lead to the formation of byproducts like resorcinol, 1,3-cyclohexanediol, and cyclohexanol.[4] - Choose a more selective catalyst. For instance, rhodium on alumina has been reported to give good yields of the desired triol.[3]
    Sub-optimal Solvent - The choice of solvent can influence the reaction. Isopropyl alcohol and ethanol are commonly used.[5] Experiment with different solvents to find the one that provides the best solubility for the substrate and is compatible with the catalyst.

Issue 2: Poor Stereoselectivity (Formation of Mixed Isomers)

  • Question: Our synthesis is producing a mixture of cis and trans isomers of this compound, but we are targeting the cis,cis-isomer. How can we improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity for the cis,cis-1,3,5-cyclohexanetriol is a significant challenge. The choice of catalyst and reaction conditions are critical.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Non-selective Catalyst - The choice of catalyst plays a crucial role. Rhodium on alumina (Rh/Al₂O₃) has been shown to favor the formation of the all-cis isomer.[3] - Raney Nickel can also be used, but the stereoselectivity might be lower depending on the specific grade and preparation method.[3]
    Reaction Temperature and Pressure - Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which in this case is often the all-cis isomer. - High hydrogen pressure can sometimes decrease selectivity by promoting faster, less discriminate hydrogenation.
    Solvent Effects - The polarity of the solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the stereochemical outcome. Protic solvents like ethanol or isopropyl alcohol are commonly employed.

Issue 3: Difficulty in Separating Stereoisomers

  • Question: We have a mixture of this compound isomers and are struggling with their separation. What methods can be used for purification?

  • Answer: The separation of stereoisomers of this compound can be challenging due to their similar physical properties.

    Potential Solutions:

    Method Description
    Fractional Crystallization - This is a classical method that can be effective if the isomers have sufficiently different solubilities in a particular solvent system. Experiment with different solvents and solvent mixtures.
    Chromatography - Column Chromatography: While challenging due to the high polarity of the triols, silica gel chromatography with a polar eluent system (e.g., a gradient of methanol in dichloromethane) can be attempted. - Preparative HPLC: This can be a more effective but also more expensive method for separating isomers.
    Derivatization - Convert the mixture of triols into derivatives (e.g., acetates, benzoates). The physical properties of these derivatives may be different enough to allow for easier separation by chromatography or crystallization. The desired isomer can then be recovered by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material for the synthesis of this compound is phloroglucinol (1,3,5-trihydroxybenzene).[5]

Q2: What are the recommended catalysts for the stereoselective synthesis of cis,cis-1,3,5-cyclohexanetriol?

A2: For achieving high stereoselectivity towards the cis,cis-isomer, rhodium on alumina (Rh/Al₂O₃) is often recommended.[3] Ruthenium on carbon (Ru/C) has also been used with good results.[5] While Raney Nickel is a common hydrogenation catalyst, it may offer lower stereoselectivity.[3]

Q3: What are the typical byproducts in the synthesis of this compound from phloroglucinol?

A3: Common byproducts can include partially hydrogenated intermediates such as resorcinol and 1,3-cyclohexanediol, as well as the fully reduced product, cyclohexanol.[4] The formation of these byproducts is often favored at higher temperatures.

Experimental Protocols

Protocol 1: Hydrogenation of Phloroglucinol using Rhodium on Alumina

This protocol is adapted from literature procedures for the synthesis of all-cis-cyclohexanetriols.[3]

  • Reactor Setup:

    • Place 1,3,5-trihydroxybenzene (phloroglucinol) in a high-pressure autoclave.

    • Add a suitable solvent, such as absolute ethanol.

    • Add a catalytic amount of 5% Rhodium on alumina (e.g., 5-10 mol%).

  • Reaction Conditions:

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atmospheres).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Reaction Monitoring and Work-up:

    • Maintain the reaction under these conditions for a specified time (e.g., 16 hours).

    • After cooling to room temperature, carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired cis,cis-1,3,5-cyclohexanetriol.

Protocol 2: Hydrogenation of Phloroglucinol using Raney Nickel

This protocol is based on general procedures for Raney Nickel hydrogenations.[1][2]

  • Catalyst Preparation:

    • Carefully wash commercially available Raney Nickel with distilled water until the washings are neutral, followed by washes with the reaction solvent (e.g., ethanol).

  • Reactor Setup:

    • In a high-pressure autoclave, dissolve phloroglucinol in ethanol.

    • Add the prepared Raney Nickel catalyst under an inert atmosphere.

  • Reaction Conditions:

    • Seal the autoclave and purge with nitrogen and then with hydrogen.

    • Pressurize with hydrogen to a high pressure.

    • Heat the reaction mixture with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • After cooling, carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air.

    • Evaporate the solvent from the filtrate to yield the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of cyclohexanetriol isomers under different catalytic conditions.

CatalystStarting MaterialProductYieldReference
10% Ru/CPhloroglucinolThis compound77%[5]
Raney-Nickel1,2,4-Benzenetriol(±)-all-cis-1,2,4-Cyclohexanetriol31%[3]
5% Rh/Al₂O₃1,2,4-Benzenetriol(±)-all-cis-1,2,4-Cyclohexanetriol50%[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Phloroglucinol) reactor High-Pressure Reactor (Hydrogenation) start->reactor catalyst Catalyst (e.g., Rh/Al2O3) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor reaction_mixture Crude Reaction Mixture reactor->reaction_mixture filtration Filtration (Catalyst Removal) reaction_mixture->filtration concentration Solvent Evaporation filtration->concentration crude_product Crude Product (Mixture of Isomers) concentration->crude_product separation Separation (e.g., Chromatography) crude_product->separation final_product Pure cis,cis-1,3,5-Cyclohexanetriol separation->final_product

Caption: Experimental workflow for the synthesis and purification of cis,cis-1,3,5-cyclohexanetriol.

troubleshooting_stereoselectivity cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start Poor Stereoselectivity Observed q1 What catalyst was used? start->q1 a1_raney Raney Nickel q1->a1_raney a1_rhodium Rhodium/Alumina q1->a1_rhodium s1 Consider switching to Rh/Al2O3 for higher cis-selectivity. a1_raney->s1 s2 Good choice for cis-selectivity. Proceed to check other parameters. a1_rhodium->s2 q2 What were the reaction conditions? s1->q2 s2->q2 a2_high_temp High Temperature q2->a2_high_temp a2_low_temp Low Temperature q2->a2_low_temp s3 Try lowering the temperature to improve thermodynamic control. a2_high_temp->s3 s4 Optimal temperature is likely. Consider solvent effects or reaction time. a2_low_temp->s4

Caption: Troubleshooting decision tree for poor stereoselectivity in this compound synthesis.

References

Technical Support Center: Optimizing Phloroglucinol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for phloroglucinol hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of phloroglucinol hydrogenation, and what are the common byproducts?

A1: The desired product of complete phloroglucinol hydrogenation is 1,3,5-trihydroxycyclohexane (also known as phloroglucite). However, depending on the reaction conditions and catalyst used, several byproducts can form. These include partially hydrogenated intermediates like 1,3,5-trihydroxy-cyclohexene and products of hydrodeoxygenation such as resorcinol, 1,3-cyclohexanediol, and cyclohexanol.[1]

Q2: Which catalysts are most effective for the selective hydrogenation of phloroglucinol?

A2: Platinum-based catalysts, particularly platinum on a carbon support (Pt/C), are commonly used for the aqueous phase hydrodeoxygenation and hydrogenation of phloroglucinol.[1] Other noble metal catalysts such as palladium (Pd), rhodium (Rh), and ruthenium (Ru), as well as non-noble metal catalysts like Nickel (Ni), have shown efficacy in the hydrogenation of similar phenolic compounds and can be considered for phloroglucinol hydrogenation.[2][3][4] The choice of catalyst and support can significantly influence the selectivity towards the desired 1,3,5-trihydroxycyclohexane.[2][5]

Q3: How does reaction temperature influence the product distribution in phloroglucinol hydrogenation?

A3: Reaction temperature is a critical parameter that affects both the rate of reaction and the product selectivity. Higher temperatures generally increase the rate of hydrogenation but can also promote undesirable side reactions like hydrodeoxygenation, leading to the formation of byproducts such as resorcinol and cyclohexanol.[1] Careful optimization of the temperature is necessary to maximize the yield of 1,3,5-trihydroxycyclohexane.

Q4: What is the role of pH in the hydrogenation of phloroglucinol?

A4: The pH of the reaction medium can have a substantial impact on the hydrogenation rate of phenolic compounds. For instance, in the aqueous phase hydrogenation of phenol over a Pt/C catalyst, decreasing the pH from 8 to 1 can increase the reaction rate by as much as 15-fold.[6] This is attributed to changes in the hydrogen binding energy on the catalyst surface.[6] Therefore, controlling the pH is a key factor in optimizing the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion / Incomplete Reaction Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated.- Use fresh, high-quality catalyst. - Ensure the catalyst is properly handled under an inert atmosphere to prevent deactivation.[7] - Consider a pre-reduction step for the catalyst if required.
Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure. Typical hydrogenation reactions are conducted at elevated pressures.[3][8] - Ensure there are no leaks in the reactor system.
Poor Mass Transfer: Inefficient mixing can limit the contact between the reactants, catalyst, and hydrogen.- Increase the stirring speed to improve the dispersion of the catalyst and the dissolution of hydrogen in the solvent.[9]
Low Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.- Gradually increase the reaction temperature while monitoring the product distribution to avoid byproduct formation.
Poor Selectivity / High Byproduct Formation Inappropriate Catalyst: The chosen catalyst may favor hydrodeoxygenation over aromatic ring hydrogenation.- Screen different catalysts (e.g., Pt/C, Rh/C, Ru/C) and supports (e.g., carbon, alumina) to find the most selective one for your desired product.[2][5]
Reaction Temperature is Too High: Elevated temperatures can promote the cleavage of C-O bonds, leading to deoxygenated byproducts.[1]- Lower the reaction temperature. A temperature optimization study is recommended.
Incorrect pH: The pH of the medium can influence reaction pathways.- Adjust the initial pH of the reaction mixture. For phenolic compounds, acidic conditions can enhance the hydrogenation rate.[6][10]
Catalyst Deactivation Carbon Deposition (Coking): At higher temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.[3]- Operate at the lowest effective temperature. - Consider using a catalyst support that is less prone to coking.
Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.- Use high-purity starting materials, solvents, and hydrogen. - Purify the phloroglucinol substrate if necessary.
Leaching of Active Metal: The active metal may leach from the support under certain reaction conditions, especially in acidic or basic media.- Choose a stable catalyst support for the intended reaction conditions. - Analyze the reaction mixture for dissolved metals to confirm if leaching is occurring.[10]
Difficulty in Product Isolation Complex Product Mixture: Poor selectivity leads to a mixture of products with similar properties, making separation challenging.- Re-optimize the reaction conditions to improve selectivity towards the desired product.
Catalyst Fines in Product: Fine catalyst particles may pass through the filtration system.- Use a finer filter medium (e.g., Celite) for catalyst removal.[9] - Allow the catalyst to settle before filtration.

Data on Reaction Parameters

Table 1: Influence of Temperature on Phloroglucinol Hydrogenation Products

Temperature (°C)Major Products DetectedReference
190Resorcinol, 1,3-Cyclohexanediol[1]
200Resorcinol, 1,3-Cyclohexanediol[1]
210Resorcinol, 1,3-Cyclohexanediol, Cyclohexanol[1]
220Resorcinol, 1,3-Cyclohexanediol, Cyclohexanol[1]
230Resorcinol, 1,3-Cyclohexanediol, Cyclohexanol[1]

Note: This table illustrates the trend of increased hydrodeoxygenation at higher temperatures.

Table 2: General Comparison of Catalysts for Phenol Hydrogenation (as an analogue)

CatalystPrimary ProductTypical ConditionsReference
Palladium (Pd)-basedCyclohexanoneLiquid or gas phase, moderate temperatures[2][4]
Platinum (Pt)-basedCyclohexanolGas phase, high activity[2]
Rhodium (Rh)-basedCyclohexanolHigh cost, moderate activity[2]
Nickel (Ni)-basedCyclohexanolOften requires higher temperatures and pressures[3][4]

Experimental Protocols

Detailed Methodology for Phloroglucinol Hydrogenation

This protocol provides a general procedure for the hydrogenation of phloroglucinol in a batch reactor. Caution: Hydrogenation reactions should be conducted with appropriate safety measures, including the use of a well-ventilated fume hood and proper grounding of equipment. Hydrogen gas is highly flammable and can form explosive mixtures with air.[11] Catalysts such as Palladium on carbon (Pd/C) can be pyrophoric.[9][11]

  • Reactor Setup:

    • Assemble a high-pressure batch reactor equipped with a magnetic stir bar or mechanical stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves.

    • Ensure the reactor is clean, dry, and leak-tested.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., argon or nitrogen), carefully add the catalyst (e.g., 5 wt% Pt/C) to the reactor. The catalyst loading is typically 1-10% by weight relative to the substrate.

    • Add the solvent (e.g., deionized water, ethanol, or ethyl acetate). Protic solvents can often accelerate the reaction rate.[9]

    • Add the phloroglucinol substrate.

  • Purging the Reactor:

    • Seal the reactor.

    • Purge the reactor with an inert gas (argon or nitrogen) several times to remove all oxygen.

    • Subsequently, purge the reactor with hydrogen gas. This is typically done by pressurizing the reactor with hydrogen and then carefully venting to a safe exhaust. Repeat this cycle 3-5 times.[11]

  • Reaction Execution:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Begin stirring at a high rate (e.g., >1000 rpm) to ensure good mass transfer.

    • Heat the reactor to the desired temperature (e.g., 50-150 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure drop or by taking samples (if the reactor setup allows) for analysis by techniques such as HPLC, GC, or TLC.

  • Reaction Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with an inert gas.

    • Open the reactor in a well-ventilated area.

    • Filter the reaction mixture to remove the catalyst. A pad of Celite can be used to ensure all fine particles are removed.[9] Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent and disposed of properly.

    • The filtrate containing the product can then be further processed for isolation and purification (e.g., by solvent evaporation, crystallization, or chromatography).

Visualizations

ExperimentalWorkflow cluster_prep Reactor Preparation cluster_charging Charging Reactants cluster_reaction Reaction Execution cluster_workup Product Work-up A Assemble and Clean Reactor B Leak Test Reactor A->B C Add Catalyst under Inert Atmosphere B->C D Add Solvent C->D E Add Phloroglucinol D->E F Seal and Purge with Inert Gas E->F G Purge with Hydrogen Gas F->G H Pressurize with H2 and Heat G->H I Stir and Monitor Progress H->I J Cool and Depressurize I->J K Purge with Inert Gas J->K L Filter to Remove Catalyst K->L M Isolate and Purify Product L->M

Caption: Experimental workflow for phloroglucinol hydrogenation.

TroubleshootingTree cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Poor Selectivity Start Reaction Issue Q1 Low Conversion? Start->Q1 Q2 Poor Selectivity? Start->Q2 Q1->Q2 No A1 Check Catalyst Activity (Use fresh catalyst) Q1->A1 Yes B1 Screen Different Catalysts Q2->B1 Yes A2 Increase H2 Pressure A1->A2 A3 Increase Stirring Speed A2->A3 A4 Increase Temperature A3->A4 B2 Optimize Temperature (Likely decrease) B1->B2 B3 Adjust Reaction pH B2->B3

Caption: Troubleshooting decision tree for hydrogenation.

References

Technical Support Center: Separation of cis- and trans-1,3,5-cyclohexanetriol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis- and trans-1,3,5-cyclohexanetriol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1,3,5-cyclohexanetriol isomers?

A1: The main challenges in separating the cis and trans isomers of 1,3,5-cyclohexanetriol arise from their similar physicochemical properties. Both isomers are highly polar molecules with identical molecular weights, which results in comparable solubility profiles and boiling points, making separation by traditional techniques like distillation or simple recrystallization difficult. Their high polarity can also lead to strong interactions with polar stationary phases in chromatography, potentially causing issues like broad peaks and poor resolution.

Q2: Which separation techniques are most effective for isolating these isomers?

A2: Chromatographic methods are generally the most successful for separating cis- and trans-1,3,5-cyclohexanetriol. High-Performance Liquid Chromatography (HPLC), particularly with specialized column chemistries, and Gas Chromatography (GC) after derivatization are the most promising techniques. Fractional crystallization can also be a viable, albeit more challenging, approach if a suitable solvent system that exploits subtle differences in crystal lattice packing and solubility can be identified.

Q3: Is derivatization necessary to achieve separation?

A3: For Gas Chromatography (GC), derivatization is essential. The high polarity and low volatility of the cyclohexanetriol isomers make them unsuitable for direct GC analysis. Derivatizing the hydroxyl groups, for example, by silylation to form trimethylsilyl (TMS) ethers, increases their volatility and thermal stability, allowing for separation on a GC column.[1] For HPLC, derivatization is not always necessary but can be used to enhance selectivity and improve peak shape.

Q4: Can I use reversed-phase HPLC to separate these highly polar isomers?

A4: While standard reversed-phase (e.g., C18) HPLC can be attempted, retaining and resolving highly polar analytes like this compound can be challenging, often resulting in elution near the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative.[2][3][4] HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent, which is effective for separating very polar compounds.[2][3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your separation experiments.

HPLC Separation Issues

Problem: Poor resolution or co-elution of cis and trans isomer peaks in HPLC.

  • Possible Cause 1: Inappropriate Column Chemistry. The stationary phase may not be providing sufficient selectivity for the isomers.

    • Solution: If using reversed-phase HPLC, consider switching to a column with a different chemistry, such as a polar-embedded phase or a phenyl-hexyl column, which can offer different selectivities. For these highly polar analytes, transitioning to a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a highly recommended strategy.[2][3][4] HILIC columns are specifically designed for the retention and separation of polar compounds.[2][3][4]

  • Possible Cause 2: Mobile Phase Composition is Not Optimal. The mobile phase may not have the correct solvent strength or selectivity to resolve the isomers.

    • Solution: Systematically optimize the mobile phase.[5][6]

      • Adjust Solvent Strength: In HILIC, increasing the water content in the mobile phase will increase elution strength. In reversed-phase, increasing the organic modifier (e.g., acetonitrile, methanol) will increase elution strength.

      • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.

      • Adjust pH: For ionizable compounds, small changes in mobile phase pH can significantly impact retention and selectivity. While cyclohexanetriols are not strongly ionizable, pH can influence the ionization of residual silanols on the stationary phase, affecting secondary interactions.

      • Incorporate Additives: In reversed-phase, adding buffers can help to control the pH and mask silanol interactions.

  • Possible Cause 3: Suboptimal Temperature.

    • Solution: Vary the column temperature. Lowering the temperature can sometimes increase selectivity and improve resolution between closely eluting isomers, although it may also lead to broader peaks.

Problem: Significant peak tailing for one or both isomer peaks.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The polar hydroxyl groups of the cyclohexanetriols can interact with active sites, such as residual silanols on silica-based columns, leading to peak tailing.[7][8]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes these secondary interactions.[7][9][10]

      • Modify the Mobile Phase: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. Operating at a lower pH can also suppress the ionization of silanols.[9]

      • Lower Analyte Concentration: Column overload can exacerbate peak tailing. Try injecting a more dilute sample.[7]

  • Possible Cause 2: Extra-Column Effects. Dead volume in the HPLC system (e.g., from long or wide-bore tubing) can cause peak broadening and tailing.[10]

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize dead volume.[10]

GC Separation Issues (after Derivatization)

Problem: Poor separation of the derivatized cis and trans isomers.

  • Possible Cause 1: Inadequate GC Column. The stationary phase of the column may not be suitable for separating the derivatized isomers.

    • Solution: Select a column with a different polarity. A mid-polarity phase (e.g., 50% phenyl - 50% methylpolysiloxane) or a more polar phase may provide the necessary selectivity to resolve the derivatized isomers.

  • Possible Cause 2: Suboptimal Temperature Program. The temperature ramp may be too fast, not allowing for sufficient interaction with the stationary phase.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of closely eluting peaks.

Problem: Incomplete derivatization leading to broad or tailing peaks.

  • Possible Cause: Inefficient Derivatization Reaction. The reaction conditions may not be optimal for converting all hydroxyl groups to their derivatives.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as silylating reagents are sensitive to moisture. Increase the reaction time or temperature if necessary.

      • Use a Catalyst: For sterically hindered hydroxyl groups, adding a catalyst like trimethylchlorosilane (TMCS) can improve the efficiency of silylation.[1]

      • Excess Reagent: Use a sufficient excess of the derivatizing agent to drive the reaction to completion.

Fractional Crystallization Issues

Problem: The isomers co-crystallize or do not crystallize at all.

  • Possible Cause 1: Unsuitable Solvent System. The chosen solvent may not provide a significant enough difference in solubility between the cis and trans isomers at different temperatures.

    • Solution: Systematically screen a variety of solvents with different polarities. Consider binary or even ternary solvent mixtures to fine-tune the solubility characteristics.

  • Possible Cause 2: Purity of the Isomer Mixture. The presence of impurities can inhibit crystallization or promote the formation of an oil.

    • Solution: Attempt a preliminary purification of the mixture using flash chromatography to remove baseline impurities before proceeding with fractional crystallization.

  • Possible Cause 3: Cooling Rate is Too Fast. Rapid cooling can lead to the precipitation of both isomers rather than selective crystallization.

    • Solution: Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

Data Presentation

The following tables provide representative data for the separation of cis- and trans-1,3,5-cyclohexanetriol isomers using different techniques. Note that these values are illustrative and may require optimization for specific experimental setups.

Table 1: HPLC Method Comparison for this compound Isomer Separation

ParameterMethod A: HILICMethod B: Reversed-Phase (C18)
Column HILIC, 3 µm, 2.1 x 100 mmEnd-capped C18, 3 µm, 2.1 x 100 mm
Mobile Phase A: Water + 10 mM Ammonium AcetateB: AcetonitrileA: Water + 0.1% Formic AcidB: Methanol
Gradient 95% B to 80% B over 10 min5% B to 20% B over 10 min
Flow Rate 0.3 mL/min0.3 mL/min
Temperature 30°C35°C
Retention Time (cis) ~ 5.2 min~ 2.5 min
Retention Time (trans) ~ 5.8 min~ 2.8 min
Resolution (Rs) > 2.0~ 1.3

Table 2: GC Method for Derivatized this compound Isomers

ParameterMethod Details
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (hold 2 min), then 5°C/min to 200°C
Injector Temperature 250°C
Detector FID or MS
Retention Time (cis-TMS) ~ 12.1 min
Retention Time (trans-TMS) ~ 12.5 min
Resolution (Rs) > 1.8

Experimental Protocols

Protocol 1: HILIC-HPLC Separation of cis- and trans-1,3,5-Cyclohexanetriol

This protocol provides a starting point for developing a HILIC-based separation method.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution with the initial mobile phase (95% acetonitrile) to a final concentration of approximately 50 µg/mL.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: HILIC stationary phase (e.g., unbonded silica or amide-bonded silica), 3 µm particle size, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: Linear gradient from 95% B to 80% B

      • 10-12 min: Hold at 80% B

      • 12.1-15 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Protocol 2: GC-MS Analysis of Derivatized cis- and trans-1,3,5-Cyclohexanetriol

This protocol outlines the derivatization and subsequent GC-MS analysis.

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the isomer mixture into a GC vial.

    • Add 100 µL of anhydrous pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS System and Conditions:

    • Column: A non-polar or mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium with a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C, hold for 5 minutes.

    • Injector: Splitless mode, 250°C.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 50-500.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Analysis & Outcome start Mixture of cis- and trans- This compound hplc HPLC start->hplc Choose Method gc GC (after derivatization) start->gc Choose Method cryst Fractional Crystallization start->cryst Choose Method analysis Purity Analysis (e.g., NMR, HPLC) hplc->analysis gc->analysis cryst->analysis cis Pure cis-isomer analysis->cis Isolated Products trans Pure trans-isomer analysis->trans Isolated Products

Caption: Workflow for the separation of this compound isomers.

HPLC_Troubleshooting start Poor Peak Resolution in HPLC q_column Is the column appropriate for polar analytes? start->q_column a_column_no Switch to HILIC or polar-embedded column q_column->a_column_no No q_mobile_phase Is the mobile phase optimized? q_column->q_mobile_phase Yes a_column_no->q_mobile_phase a_mobile_phase Adjust solvent strength Change organic modifier Optimize pH q_mobile_phase->a_mobile_phase No q_temp Is the temperature optimal? q_mobile_phase->q_temp Yes a_mobile_phase->q_temp a_temp Vary column temperature (e.g., 25-40°C) q_temp->a_temp No end_node Improved Resolution q_temp->end_node Yes a_temp->end_node

References

Technical Support Center: Synthesis of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-cyclohexanetriol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via phloroglucinol hydrogenation?

A1: The most common impurities arise from incomplete reaction, side reactions, or stereoisomer formation. These can include:

  • Unreacted Phloroglucinol: The aromatic starting material may not be fully converted.

  • Partially Hydrogenated Intermediates: Compounds like 1,3-cyclohexanedione may be present if the reduction is incomplete.

  • Over-reduction Products: Further reduction of the desired triol can lead to the formation of 1,3-cyclohexanediol and cyclohexanol.[1]

  • Stereoisomers: this compound can exist as different stereoisomers (e.g., cis and trans). The isomer ratio can be influenced by the catalyst and reaction conditions.

  • Solvent Residues: Residual solvent from the reaction or workup (e.g., ethanol, water) may be present in the final product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the hydrogenation of phloroglucinol can be attributed to several factors:

  • Catalyst Inactivity: The catalyst (e.g., Raney Nickel, Rhodium on carbon) may be old, poisoned, or not properly activated.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Insufficient temperature or pressure can lead to incomplete conversion, while excessive temperature can promote side reactions.

  • Poor Substrate Quality: The purity of the starting phloroglucinol can affect the reaction outcome.

  • Inefficient Work-up and Purification: Product loss can occur during extraction, crystallization, or chromatographic purification steps.

Q3: How can I differentiate between the cis and trans isomers of this compound?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between stereoisomers. The symmetry of the molecule will influence the number of signals and their splitting patterns in both ¹H and ¹³C NMR spectra. For instance, the all-cis isomer is highly symmetrical, which will result in a simpler spectrum compared to the cis,trans-isomer. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be optimized to separate the different isomers.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Presence of Aromatic Signals in ¹H NMR Incomplete hydrogenation of phloroglucinol.Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active.
Multiple Isomer Peaks in GC/HPLC Non-stereoselective reduction.Screen different catalysts (e.g., Rhodium-based catalysts may offer better stereoselectivity). Optimize reaction temperature and solvent.
Peaks Corresponding to Lower Molecular Weight Byproducts in GC-MS Over-reduction of the desired product.Decrease reaction temperature or time. Consider using a less active catalyst.
Broad Water Peak in ¹H NMR Residual moisture in the final product.Dry the product under high vacuum. If the product is a hydrate, this may be expected.
Low Mass Balance After Purification Product loss during work-up.Optimize extraction and crystallization solvents. Consider using column chromatography for purification of complex mixtures.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling (with Derivatization)

Polyols like this compound are not sufficiently volatile for direct GC-MS analysis. Derivatization is required to convert the polar hydroxyl groups into less polar, more volatile functional groups. Trimethylsilylation (TMS) is a common derivatization technique.

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a clean, dry vial.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

    • Dilute the derivatized sample with ethyl acetate to a final concentration of approximately 100 µg/mL.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 550.

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Protocol 2: HPLC Analysis for Isomer Separation

HPLC can be used to separate the isomers of this compound without derivatization. Columns designed for carbohydrate or polyol analysis are often suitable.

Objective: To separate and quantify the stereoisomers of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

  • Amino-based HPLC column (e.g., Aminex or similar column for carbohydrate analysis).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for the specific column and isomers being separated.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Quantify the relative amounts of each isomer by peak area integration.

Visualizations

Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Impurity Identification and Troubleshooting start Start Synthesis reaction Phloroglucinol Hydrogenation start->reaction workup Reaction Work-up and Purification reaction->workup analysis Analyze Final Product (GC-MS, NMR, HPLC) workup->analysis pure Product is Pure analysis->pure impure Impurities Detected analysis->impure end End pure->end unreacted Unreacted Phloroglucinol? impure->unreacted isomers Incorrect Isomer Ratio? impure->isomers byproducts Side-Reaction Byproducts? impure->byproducts solution1 Optimize Reaction: - Increase reaction time/pressure - Check catalyst activity unreacted->solution1 solution2 Optimize Stereoselectivity: - Screen different catalysts - Adjust temperature/solvent isomers->solution2 solution3 Minimize Side Reactions: - Lower reaction temperature - Use a more selective catalyst byproducts->solution3 solution1->reaction Re-run solution2->reaction Re-run solution3->reaction Re-run

Caption: Troubleshooting workflow for identifying and resolving impurity issues in this compound synthesis.

Analytical Workflow for Impurity Identification cluster_interpretation Data Interpretation start Crude Product Sample nmr_analysis ¹H and ¹³C NMR Analysis start->nmr_analysis gcms_prep Sample Derivatization (e.g., TMS) start->gcms_prep hplc_analysis HPLC Analysis (Isomer Separation) start->hplc_analysis nmr_data Identify Functional Groups and Structural Features nmr_analysis->nmr_data gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Identify Volatile Impurities and Byproducts by Mass Spectrum gcms_analysis->gcms_data hplc_data Quantify Isomer Ratios hplc_analysis->hplc_data report Final Purity Report nmr_data->report gcms_data->report hplc_data->report

Caption: A typical analytical workflow for the comprehensive identification of impurities in synthesized this compound.

References

Technical Support Center: Catalyst Deactivation in 1,3,5-Cyclohexanetriol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1,3,5-cyclohexanetriol via the hydrogenation of phloroglucinol.

Troubleshooting Guides

This section addresses common issues related to decreased catalyst performance during the hydrogenation of phloroglucinol.

Issue 1: Gradual or rapid loss of catalytic activity during the reaction.

A decrease in the conversion of phloroglucinol or a lower yield of this compound over time or in subsequent batches is a primary indicator of catalyst deactivation. The underlying cause can often be diagnosed by observing the nature of the activity loss and examining the spent catalyst.

Q1: My reaction rate has significantly slowed down, or the conversion has dropped. What are the potential causes?

A1: A decline in catalytic performance can be attributed to several deactivation mechanisms. The most common culprits in the hydrogenation of phenolic compounds like phloroglucinol are:

  • Coking/Fouling: The formation of carbonaceous deposits (coke) on the active sites of the catalyst. This is a common issue when processing biomass-derived compounds.[1] These deposits physically block the active sites, preventing reactants from accessing them.

  • Sintering: The agglomeration of metal nanoparticles on the catalyst support at elevated temperatures. This leads to a decrease in the active surface area of the catalyst.

  • Leaching: The dissolution of the active metal from the support into the reaction medium. This is particularly relevant in aqueous-phase reactions.

  • Poisoning: The strong chemisorption of impurities from the feed or solvent onto the active sites, rendering them inactive.

Troubleshooting Steps:

  • Analyze the Spent Catalyst: Characterize the used catalyst to identify the deactivation mechanism.

  • Review Reaction Conditions: Ensure that the reaction temperature, pressure, and solvent are within the recommended range for the catalyst's stability.

  • Purify Reactants and Solvents: Impurities in the phloroglucinol feed or the solvent can act as catalyst poisons.

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: A systematic characterization of the spent catalyst is crucial. The following table outlines the common deactivation mechanisms and the analytical techniques to identify them.

Deactivation MechanismTelltale SignsRecommended Analytical Techniques
Coking / Fouling - Gradual loss of activity.- Visible darkening of the catalyst.- Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits.- Temperature Programmed Oxidation (TPO): To characterize the nature of the coke.- Elemental Analysis (CHN): To determine the carbon content on the catalyst.
Sintering - Activity loss after exposure to high temperatures.- Often irreversible.- Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles.- X-ray Diffraction (XRD): To measure the crystallite size of the active metal.- CO Chemisorption: To determine the active metal surface area.
Leaching - Loss of active metal from the catalyst.- Metal detected in the product mixture.- Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): To quantify the metal content in the spent catalyst and the reaction filtrate.
Poisoning - Sudden and significant drop in activity.- Often occurs with a new batch of reactants.- X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition of the catalyst surface and detect potential poisons.- Gas Chromatography-Mass Spectrometry (GC-MS) of the feed: To identify impurities.

Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Characterization

  • Sample Preparation: Place a known amount of the spent catalyst in a quartz reactor.

  • Pre-treatment: Heat the sample in an inert gas flow (e.g., Helium or Argon) to a temperature sufficient to remove adsorbed water and volatiles (typically 100-150 °C).

  • Oxidation: Introduce a controlled flow of a dilute oxygen mixture (e.g., 5-10% O₂ in He).

  • Temperature Ramp: Increase the temperature at a constant rate (e.g., 10 °C/min).

  • Detection: Monitor the effluent gas stream with a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ resulting from the combustion of coke.

  • Analysis: The temperature at which CO₂ evolution occurs provides information about the nature and reactivity of the coke.

Protocol 2: Regeneration of a Coked Ruthenium Catalyst

  • Oxidative Treatment: Place the coked catalyst in a tube furnace.

  • Calcination: Heat the catalyst in a controlled flow of a dilute oxygen/nitrogen mixture. The temperature should be ramped slowly to avoid excessive heat from the exothermic coke combustion, which could lead to sintering. A typical final temperature is between 400-500 °C.

  • Reduction: After the coke has been burned off, purge the system with an inert gas and then introduce a flow of hydrogen at an elevated temperature (e.g., 300-400 °C) to reduce the oxidized metal species back to their active metallic state.

Protocol 3: Regeneration of a Fouled Raney®-Nickel Catalyst

For Raney®-Nickel catalysts deactivated by the deposition of organic residues, a solvent washing procedure can be effective.[2][3]

  • Solvent Selection: Choose a solvent in which the organic foulants are soluble, such as n-hexane for oily residues.[2]

  • Washing: Wash the spent catalyst with the selected solvent. Sonication can be applied to enhance the removal of deposits.[2]

  • Drying: Carefully dry the catalyst under an inert atmosphere.

  • Reactivation: In some cases, a subsequent treatment under hydrogen at elevated temperature and pressure may be necessary to fully restore activity.[4]

Frequently Asked Questions (FAQs)

Q3: What are the most common catalysts used for the hydrogenation of phloroglucinol to this compound, and what are their typical deactivation issues?

A3: The most commonly employed catalysts are from the Platinum Group Metals (PGM) and Raney®-Nickel.

  • Ruthenium (Ru)-based catalysts (e.g., Ru/C, Ru/Al₂O₃): These are highly active for aromatic hydrogenation. However, they can be susceptible to sintering at high temperatures and coking when processing biomass-derived feedstocks.[1] In aqueous media, the hydrothermal stability of the support is also a concern.[5][6]

  • Rhodium (Rh)-based catalysts (e.g., Rh/C): Rhodium catalysts are also effective but can be poisoned by nitrogen-containing compounds.[7]

  • Raney®-Nickel: A cost-effective alternative, but it is prone to deactivation by fouling with organic byproducts and leaching of nickel under certain conditions.[2][3][4]

Q4: Can I regenerate my deactivated catalyst?

A4: Regeneration is often possible, but its success depends on the deactivation mechanism.

  • Coking: Can often be reversed by controlled oxidation (burning off the coke) followed by reduction.

  • Fouling: Removable by washing with an appropriate solvent.[2]

  • Sintering: Generally irreversible, as it involves a physical change in the catalyst structure.

  • Leaching: Irreversible, as the active metal is lost from the catalyst.

  • Poisoning: Can sometimes be reversed by thermal treatment to desorb the poison or by chemical treatment to remove it.

Q5: How can I minimize catalyst deactivation in my experiments?

A5: Proactive measures can significantly extend the life of your catalyst:

  • Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize sintering.

  • Ensure Feed Purity: Use high-purity phloroglucinol and solvents to avoid introducing catalyst poisons.

  • Select a Stable Support: For aqueous-phase reactions, choose a hydrothermally stable support like carbon or titania.[5]

  • Control Reaction Time: Over-processing can lead to the formation of byproducts that contribute to coking and fouling.

Visualizations

A Active Catalyst (e.g., Ru/C, Raney-Ni) B Catalyst Deactivation A->B Reaction Conditions C1 Sintering (Thermal Stress) B->C1 C2 Coking / Fouling (Carbon Deposition) B->C2 C3 Leaching (Metal Dissolution) B->C3 C4 Poisoning (Impurity Adsorption) B->C4 D Deactivated Catalyst (Loss of Activity) C1->D C2->D C3->D C4->D

Caption: Primary pathways of catalyst deactivation.

cluster_diagnosis Diagnosis cluster_action Action A Decreased Conversion/Yield B Characterize Spent Catalyst (TGA, TEM, ICP, etc.) A->B C1 Coking/Fouling Identified B->C1 C2 Sintering Identified B->C2 C3 Leaching/Poisoning Identified B->C3 D1 Regenerate Catalyst (Oxidation/Washing) C1->D1 D2 Replace Catalyst & Optimize Conditions C2->D2 D3 Replace Catalyst & Purify Feedstock C3->D3

Caption: Troubleshooting workflow for catalyst deactivation.

References

preventing over-reduction in phloroglucinol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phloroglucinol hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective hydrogenation of phloroglucinol to 1,3,5-trihydroxycyclohexane, with a primary focus on preventing over-reduction.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of phloroglucinol.

Issue 1: Low yield of 1,3,5-trihydroxycyclohexane and formation of multiple byproducts.

  • Question: My phloroglucinol hydrogenation is resulting in a complex mixture of products, including resorcinol, 1,3-cyclohexanediol, and cyclohexanol, with very little of the desired 1,3,5-trihydroxycyclohexane. What is causing this over-reduction, and how can I improve the selectivity?

  • Answer: Over-reduction during phloroglucinol hydrogenation is a common issue stemming from a cascade of reactions that occur after the desired initial hydrogenation of the aromatic ring. The primary cause is often reaction conditions that favor hydrodeoxygenation (HDO), the removal of hydroxyl groups, over the simple saturation of the aromatic ring.

    The reaction proceeds through several pathways, and controlling the selectivity is key. The initial hydrodeoxygenation of phloroglucinol to resorcinol has a significantly higher activation energy than the subsequent hydrogenation steps.[1] This suggests that elevated temperatures are a major contributor to the formation of undesirable byproducts.

    Potential Causes and Solutions:

    • High Reaction Temperature: As indicated by kinetic studies on platinum catalysts, the hydrodeoxygenation of phloroglucinol to resorcinol has a high activation energy barrier of 117.1 ± 12.9 kJ mol⁻¹.[1] In contrast, the subsequent hydrogenation of resorcinol to 1,3-cyclohexanediol has a much lower activation barrier of 46.4 ± 4.7 kJ mol⁻¹.[1] Therefore, high temperatures will disproportionately favor the initial, undesired HDO step.

      • Solution: Lower the reaction temperature. Start with milder conditions (e.g., room temperature to 50°C) and slowly increase if the reaction rate is too low.

    • Inappropriate Catalyst Choice: While platinum-based catalysts are effective for hydrogenation, they can also be active for hydrodeoxygenation at elevated temperatures.[1][2] Other catalysts, such as rhodium and ruthenium, may offer different selectivity profiles.

      • Solution: Consider screening different catalysts. Rhodium on a carbon support (Rh/C) is often a good choice for aromatic ring hydrogenation under mild conditions. Ruthenium catalysts are also highly active for this transformation.[3]

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under milder conditions, can lead to the gradual formation of over-reduced products.

      • Solution: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.

    • High Hydrogen Pressure: While sufficient hydrogen pressure is necessary for the reaction to proceed, excessively high pressures can sometimes lead to over-reduction.

      • Solution: Optimize the hydrogen pressure. Start with a moderate pressure (e.g., 1-10 atm) and adjust as needed.

Issue 2: The reaction is very slow or does not proceed at all.

  • Question: I have set up my phloroglucinol hydrogenation at a low temperature to avoid over-reduction, but now the reaction is extremely slow or has stalled. What should I do?

  • Answer: A slow or stalled reaction is a common consequence of using mild conditions to enhance selectivity. Several factors could be contributing to this issue.

    Potential Causes and Solutions:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur compounds, for example, are known catalyst poisons.[3]

      • Solution: Ensure the purity of all reagents and solvents. Use high-purity hydrogen gas. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate at lower temperatures.

      • Solution: Increase the catalyst loading. Typical loadings range from 1 to 10 mol% of the active metal relative to the substrate.

    • Poor Mixing/Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.

      • Solution: Increase the stirring speed to improve mass transfer. Ensure the catalyst is well-suspended in the reaction mixture.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol and methanol can often accelerate the rate of hydrogenation.[4]

      • Solution: If using a non-polar solvent, consider switching to a protic solvent like ethanol or methanol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of over-reduction in phloroglucinol hydrogenation?

A1: The over-reduction of phloroglucinol primarily occurs through a hydrodeoxygenation (HDO) pathway. Based on studies of similar phenolic compounds on platinum surfaces, the likely mechanism involves the following steps:

  • Initial Hydrogenation of the Aromatic Ring: The reaction begins with the hydrogenation of the aromatic ring of phloroglucinol to form 1,3,5-trihydroxycyclohexane.

  • Hydrodeoxygenation (HDO): Under more forcing conditions (e.g., higher temperatures), a competing pathway becomes significant where a C-OH bond is cleaved, and the oxygen atom is removed as water. This HDO of phloroglucinol leads to the formation of resorcinol.[1][2]

  • Further Hydrogenation/HDO: Resorcinol can then be further hydrogenated to 1,3-cyclohexanediol or undergo another HDO step to form phenol.[1][2] Phenol, in turn, can be hydrogenated to cyclohexanol.[2] The key to preventing over-reduction is to favor the initial ring hydrogenation pathway while suppressing the HDO pathways.

Q2: Which catalyst is best for the selective hydrogenation of phloroglucinol to 1,3,5-trihydroxycyclohexane?

A2: The choice of catalyst is critical for achieving high selectivity. While platinum (Pt) and palladium (Pd) are commonly used for hydrogenation, rhodium (Rh) and ruthenium (Ru) catalysts often exhibit higher selectivity for the hydrogenation of aromatic rings without causing significant hydrodeoxygenation, especially under mild conditions. For this specific transformation, Rhodium on carbon (Rh/C) is a promising candidate. It is advisable to screen a few catalysts (e.g., 5% Rh/C, 5% Ru/C, and 5% Pd/C) under mild conditions to determine the optimal choice for your specific setup.

Q3: How does pH affect the hydrogenation of phloroglucinol?

Q4: What is a good starting point for a selective phloroglucinol hydrogenation protocol?

A4: A good starting point would be to use a rhodium-based catalyst under mild conditions. See the detailed experimental protocol below for a recommended starting procedure.

Data Presentation

Table 1: Activation Energies for Reaction Pathways in Phloroglucinol Hydrogenation on a Platinum Catalyst

Reaction PathwayActivation Energy (kJ mol⁻¹)Reference
Hydrodeoxygenation of Phloroglucinol to Resorcinol117.1 ± 12.9[1]
Hydrogenation of Resorcinol to 1,3-Cyclohexanediol46.4 ± 4.7[1]
Hydrogenation/Dehydration of Resorcinol to Phenol53.9 ± 1.7[1]
Hydrogenation of Phenol to Cyclohexanol42.4 ± 4.2[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation of Phloroglucinol to 1,3,5-Trihydroxycyclohexane

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Phloroglucinol

  • 5% Rhodium on carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Hydrogenation reactor (e.g., Parr shaker or a flask with a balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas (Argon or Nitrogen) to remove any air.

  • Catalyst Charging: Under the inert atmosphere, carefully add the 5% Rh/C catalyst to the reactor (typically 1-5 mol% of Rh relative to phloroglucinol).

  • Solvent Addition: Add anhydrous ethanol to the reactor.

  • Substrate Addition: Dissolve the phloroglucinol in a minimal amount of anhydrous ethanol and add it to the reactor via a syringe or dropping funnel.

  • System Purge: Seal the reactor and purge the system with hydrogen gas three times to remove the inert gas.

  • Reaction Conditions:

    • Temperature: Start the reaction at room temperature (20-25°C).

    • Pressure: Pressurize the reactor with hydrogen to 1-5 atm.

    • Stirring: Begin vigorous stirring to ensure the catalyst is well suspended.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water before disposal.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Phloroglucinol_Hydrogenation_Pathway Phloroglucinol Phloroglucinol THCH 1,3,5-Trihydroxycyclohexane (Desired Product) Phloroglucinol->THCH + 3H₂ (Ring Hydrogenation) Resorcinol Resorcinol (Over-reduction) Phloroglucinol->Resorcinol + H₂ - H₂O (Hydrodeoxygenation) CHD 1,3-Cyclohexanediol (Over-reduction) Resorcinol->CHD + 3H₂ Phenol Phenol (Over-reduction) Resorcinol->Phenol + H₂ - H₂O Cyclohexanol Cyclohexanol (Over-reduction) Phenol->Cyclohexanol + 3H₂

Caption: Reaction pathways in phloroglucinol hydrogenation.

Troubleshooting_Workflow Start Start: Phloroglucinol Hydrogenation Check_Selectivity Low Selectivity? (Over-reduction) Start->Check_Selectivity Check_Rate Low Reaction Rate? Check_Selectivity->Check_Rate No Lower_Temp Decrease Temperature Check_Selectivity->Lower_Temp Yes Increase_Loading Increase Catalyst Loading Check_Rate->Increase_Loading Yes Optimize Re-evaluate and Optimize Check_Rate->Optimize No Change_Catalyst Screen Catalysts (e.g., Rh/C, Ru/C) Lower_Temp->Change_Catalyst Monitor_Time Reduce Reaction Time Change_Catalyst->Monitor_Time Monitor_Time->Check_Rate Check_Purity Check Reagent Purity Increase_Loading->Check_Purity Improve_Mixing Increase Stirring Rate Check_Purity->Improve_Mixing Improve_Mixing->Optimize

Caption: Troubleshooting workflow for phloroglucinol hydrogenation.

References

Technical Support Center: Synthesis of cis-1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-1,3,5-cyclohexanetriol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cis-1,3,5-cyclohexanetriol?

A1: The most prevalent method for synthesizing cis-1,3,5-cyclohexanetriol is the catalytic hydrogenation of phloroglucinol.[1][2] This reaction involves the reduction of the aromatic ring of phloroglucinol using a metal catalyst and hydrogen gas.

Q2: What are the common byproducts in the synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol?

A2: Common byproducts include resorcinol, 1,3-cyclohexanediol, and cyclohexanol.[1] The formation of these byproducts is often dependent on the reaction conditions such as temperature and catalyst selection.

Q3: How can I purify the final cis-1,3,5-cyclohexanetriol product?

A3: Purification can be challenging due to the high water solubility of the product. Techniques such as flash chromatography on silica gel have been used to separate the desired triol from reaction byproducts.[3] In some cases, azeotropic dehydration with toluene can be employed to remove water from the reaction mixture.[4]

Q4: What are the IUPAC names and CAS numbers for cis-1,3,5-cyclohexanetriol?

A4: The IUPAC name is (1s,3s,5s)-cyclohexane-1,3,5-triol.[] It is also referred to as cis,cis-1,3,5-cyclohexanetriol or all-cis-1,3,5-cyclohexanetriol. The CAS number for the anhydrous form is 50409-12-6, and for the dihydrate, it is 60662-54-6.[][6]

Troubleshooting Guide

Issue 1: Low Yield of cis-1,3,5-cyclohexanetriol

Possible Cause 1.1: Suboptimal Catalyst

  • Recommendation: The choice of catalyst is critical for achieving high yields. Ruthenium on carbon (Ru/C) has been shown to be effective.[2] Other catalysts like Raney-nickel and Rhodium on alumina (Rh/Al2O3) have also been used, though they may lead to different product distributions.[3]

Possible Cause 1.2: Inappropriate Reaction Conditions

  • Recommendation: Reaction conditions such as temperature, pressure, and solvent significantly impact the yield. For instance, using 10% Ru/C in isopropyl alcohol at 120°C under 7600.51 Torr of hydrogen for 24 hours has been reported to give a 77% yield.[2] High-pressure hydrogenation (100 atmospheres) has been used for similar hydrogenations.[3] It is crucial to optimize these parameters for your specific setup.

Possible Cause 1.3: Formation of Byproducts

  • Recommendation: The formation of byproducts like resorcinol, 1,3-cyclohexanediol, and cyclohexanol can reduce the yield of the desired product.[1] Careful control of reaction temperature can minimize byproduct formation. For example, in the aqueous-phase hydrodeoxygenation of phloroglucinol, different temperatures lead to varying concentrations of byproducts.[1]

Issue 2: Poor Selectivity for the cis-Isomer

Possible Cause 2.1: Catalyst and Reaction Conditions

  • Recommendation: The stereoselectivity of the hydrogenation is influenced by the catalyst and reaction conditions. While the hydrogenation of phloroglucinol tends to favor the cis-isomer, the selectivity can be improved. For the related synthesis of cis-1,3-cyclohexanediol, the addition of an alkali metal halide, such as aluminum chloride, with sodium borohydride as the reducing agent, has been shown to significantly increase the selectivity for the cis-isomer.[4] This approach could potentially be adapted for the synthesis of cis-1,3,5-cyclohexanetriol.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause 3.1: High Polarity and Water Solubility of the Product

  • Recommendation: cis-1,3,5-cyclohexanetriol is highly soluble in water and other polar solvents, which can make isolation difficult.[3] Flash chromatography on silica gel is a recommended purification method.[3] To address issues with residual water, azeotropic distillation with a solvent like toluene can be effective.[4]

Data Presentation

Table 1: Catalytic Hydrogenation of Phloroglucinol to cis-1,3,5-Cyclohexanetriol

CatalystSolventTemperature (°C)Pressure (Torr)Time (h)Yield (%)Reference
10% Ru/CIsopropyl alcohol1207600.512477[2]

Table 2: Influence of Additives on cis-Selectivity in the Reduction of 1,3-Cyclohexanedione

Reducing AgentAdditiveSolventcis-1,3-cyclohexanediol Selectivity (%)Reference
Sodium borohydrideNoneTetrahydrofuran32[4]
Sodium borohydrideAluminum chlorideTetrahydrofuran60[4]
Sodium borohydrideLithium chlorideTetrahydrofuran75[4]

Note: This data is for the synthesis of 1,3-cyclohexanediol but illustrates a strategy that may be applicable to improve the cis-selectivity for 1,3,5-cyclohexanetriol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Phloroglucinol with Ru/C

This protocol is based on the synthesis described by Maegawa et al. (2009).[2]

  • Reaction Setup: In a high-pressure reactor, add phloroglucinol and 10% Ruthenium on carbon (Ru/C) catalyst in isopropyl alcohol.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 7600.51 Torr with hydrogen.

  • Reaction: Heat the mixture to 120°C and stir for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Add phloroglucinol to reactor prep2 Add 10% Ru/C catalyst prep1->prep2 prep3 Add isopropyl alcohol prep2->prep3 react1 Seal and purge reactor with H2 prep3->react1 react2 Pressurize to 7600.51 Torr H2 react1->react2 react3 Heat to 120°C react2->react3 react4 Stir for 24 hours react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Vent H2 workup1->workup2 workup3 Filter to remove catalyst workup2->workup3 workup4 Remove solvent under reduced pressure workup3->workup4 workup5 Purify by recrystallization/chromatography workup4->workup5

Caption: Experimental workflow for the synthesis of cis-1,3,5-cyclohexanetriol.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor cis-Selectivity start Low Yield or Selectivity Issue q_catalyst Is the catalyst optimal? start->q_catalyst q_selectivity Is cis-isomer selectivity low? start->q_selectivity a_catalyst_yes Consider reaction conditions q_catalyst->a_catalyst_yes Yes a_catalyst_no Try 10% Ru/C or other catalysts q_catalyst->a_catalyst_no No q_conditions Are reaction conditions optimized? a_catalyst_yes->q_conditions a_conditions_yes Analyze for byproducts q_conditions->a_conditions_yes Yes a_conditions_no Optimize T, P, and time q_conditions->a_conditions_no No q_byproducts Are byproducts significant? a_conditions_yes->q_byproducts a_byproducts_yes Adjust T to minimize side reactions q_byproducts->a_byproducts_yes Yes a_byproducts_no Yield issue likely resolved q_byproducts->a_byproducts_no No a_selectivity_yes Investigate additives q_selectivity->a_selectivity_yes Yes a_selectivity_no Selectivity is not the primary issue q_selectivity->a_selectivity_no No additives Consider adding alkali metal halides (e.g., LiCl, AlCl3) with borohydride reduction a_selectivity_yes->additives

References

troubleshooting low solubility of 1,3,5-cyclohexanetriol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 1,3,5-cyclohexanetriol in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar polyol due to the presence of three hydroxyl groups. Its solubility is highest in polar protic solvents with which it can form hydrogen bonds. It is known to be soluble in water, ethanol, and methanol.[1] The cis,cis-isomer of this compound is soluble in hot water.[2] Based on the behavior of similar polyols, it is expected to have good solubility in other polar solvents like glycols and limited solubility in non-polar solvents.

Q2: I am observing low solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

When encountering low solubility, a systematic approach is recommended. Start by assessing the polarity of your solvent and consider alternatives with higher polarity that are compatible with your reaction chemistry. Gentle heating of the solvent can also significantly improve solubility. If these initial steps are insufficient, more advanced techniques such as the use of co-solvents, sonication, or phase-transfer catalysis may be necessary.

Q3: How can a co-solvent improve the solubility of this compound?

A co-solvent is a small amount of a secondary solvent added to the primary reaction solvent to increase the solubility of a reactant. For a polar compound like this compound in a less polar organic solvent, adding a small amount of a polar co-solvent in which the triol is highly soluble can create a solvent mixture with an overall polarity that is suitable for both the triol and other reactants.

Q4: When is sonication a suitable method to address solubility issues?

Sonication, the application of ultrasound energy, can be a powerful tool to enhance the dissolution of solids in liquids.[3] It is particularly useful when you observe that the dissolution rate is very slow or when the solid material is finely divided and tends to agglomerate. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, breaking apart solid particles and increasing their surface area for dissolution.[3]

Q5: Under what circumstances should I consider using a phase-transfer catalyst (PTC)?

Phase-transfer catalysis is an effective technique when your reaction involves two immiscible phases, for example, an aqueous phase containing an ionic reactant and an organic phase containing an organic substrate.[4] If your reaction with this compound involves a salt or an ionic species that is soluble in water but your other reactants and the triol are in an organic phase, a PTC can facilitate the transfer of the ionic reactant into the organic phase to react.[4][5]

Solubility Data

SolventChemical FormulaPolarityExpected Solubility of this compound
WaterH₂OHighSoluble[1]
MethanolCH₃OHHighSoluble[1]
EthanolC₂H₅OHHighSoluble[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighLikely Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighLikely Soluble
Acetone(CH₃)₂COMediumSparingly Soluble to Soluble
AcetonitrileCH₃CNMediumSparingly Soluble
TolueneC₇H₈LowInsoluble
HexaneC₆H₁₄LowInsoluble[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound in a less polar reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel with stirring capability

Procedure:

  • To the reaction vessel, add the primary reaction solvent.

  • Begin stirring the solvent.

  • Slowly add the this compound to the stirring solvent.

  • Observe the dissolution. If the solid does not dissolve completely, begin adding the co-solvent (DMF) dropwise.

  • Continue adding the co-solvent in small increments until the this compound is fully dissolved.

  • Record the volume of co-solvent required to achieve dissolution.

  • Proceed with the addition of other reactants.

Note: The amount of co-solvent should be minimized to avoid significant changes to the overall reaction conditions. It is advisable to start with as little as 1-5% (v/v) of the total solvent volume and increase if necessary.

Protocol 2: Sonication-Assisted Dissolution

This protocol describes the use of a laboratory ultrasonic bath to aid the dissolution of this compound.

Materials:

  • This compound

  • Reaction solvent

  • Reaction vessel (e.g., round-bottom flask)

  • Ultrasonic bath

Procedure:

  • Add the reaction solvent to the reaction vessel.

  • Add the this compound to the solvent.

  • Place the reaction vessel in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Turn on the ultrasonic bath. The frequency is typically fixed, but if adjustable, a lower frequency (e.g., 25-40 kHz) is generally effective for dissolution.

  • Sonicate the mixture for 5-10 minute intervals.

  • After each interval, visually inspect the solution for undissolved solids.

  • If necessary, gently warm the solvent (if compatible with your reaction) in conjunction with sonication.

  • Continue sonication until the this compound is completely dissolved.

Protocol 3: Application of a Phase-Transfer Catalyst (PTC)

This protocol provides a general guideline for using a phase-transfer catalyst in a reaction where this compound is in an organic phase and a reactant is in an aqueous phase.

Materials:

  • This compound

  • Organic solvent (e.g., Toluene)

  • Aqueous solution of the second reactant (e.g., sodium salt)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Reaction vessel with vigorous stirring capability

Procedure:

  • Dissolve the this compound and any other organic-soluble reactants in the organic solvent in the reaction vessel.

  • In a separate container, prepare the aqueous solution of the ionic reactant.

  • Add the aqueous solution to the reaction vessel containing the organic phase.

  • Add the phase-transfer catalyst to the two-phase mixture. A typical catalytic amount is 1-5 mol% with respect to the limiting reactant.

  • Begin vigorous stirring of the mixture to create a large interfacial area between the two phases.

  • Heat the reaction to the desired temperature and monitor its progress.

Visualizations

Troubleshooting_Workflow start Low Solubility of This compound Observed check_solvent Is the solvent polar? start->check_solvent change_solvent Consider a more polar solvent compatible with the reaction. check_solvent->change_solvent No try_heating Apply gentle heating. check_solvent->try_heating Yes change_solvent->try_heating use_cosolvent Use a polar co-solvent. try_heating->use_cosolvent Still Insoluble success Solubility Issue Resolved try_heating->success Dissolved use_sonication Employ sonication. use_cosolvent->use_sonication Still Insoluble use_cosolvent->success Dissolved use_ptc Is the reaction two-phase? use_sonication->use_ptc Still Insoluble use_sonication->success Dissolved add_ptc Use a phase-transfer catalyst. use_ptc->add_ptc Yes no_change Insoluble use_ptc->no_change No add_ptc->success Dissolved add_ptc->no_change Still Insoluble

Caption: Troubleshooting workflow for low solubility.

Solubility_Factors cluster_factors Factors Influencing Solubility cluster_solute Solute (this compound) Solvent Solvent Properties Solubility Solubility Solvent->Solubility Polarity Match Temperature Temperature Temperature->Solubility Increases Kinetic Energy Agitation Mechanical Agitation Agitation->Solubility Increases Surface Area Solute Polarity (3 -OH groups) Solute->Solubility Hydrogen Bonding

References

Technical Support Center: Synthesis of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-cyclohexanetriol. The primary focus is on addressing common side reactions and purification challenges encountered during the catalytic hydrogenation of phloroglucinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the catalytic hydrogenation of phloroglucinol. This reaction involves the reduction of the aromatic ring of phloroglucinol using hydrogen gas in the presence of a metal catalyst.

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: The main side products arise from incomplete hydrogenation or over-hydrogenation (hydrodeoxygenation) of the starting material and intermediates. Common byproducts include resorcinol, 1,3-cyclohexanediol, and cyclohexanol.[1] At elevated temperatures, the formation of these byproducts becomes more significant.

Q3: How do reaction conditions affect the formation of these side products?

A3: Reaction conditions such as temperature, pressure, catalyst type, and solvent play a crucial role in the selectivity of the reaction. Higher temperatures tend to favor the formation of hydrodeoxygenation products like cyclohexanol. The choice of catalyst and solvent can also significantly influence the product distribution. For instance, a 10% Ruthenium on Carbon (Ru/C) catalyst in isopropyl alcohol at 120°C and high pressure has been reported to give a good yield of this compound.[2]

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification of this compound typically involves techniques such as recrystallization, fractional distillation under reduced pressure, and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization from solvents like acetone-ethanol mixtures or ethyl acetate-acetone mixtures can be effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and Presence of Aromatic Byproducts (e.g., Resorcinol).
  • Possible Cause: Incomplete hydrogenation of the phloroglucinol starting material. This can be due to insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

    • Increase Hydrogen Pressure: Ensure the reaction is carried out at the recommended hydrogen pressure for the specific catalyst and solvent system being used.

    • Check Catalyst Activity: Use a fresh or properly activated catalyst. If the catalyst has been stored for a long time or exposed to air, its activity may be compromised.

Problem 2: Significant Formation of 1,3-Cyclohexanediol and/or Cyclohexanol.
  • Possible Cause: Over-hydrogenation or hydrodeoxygenation of the desired product. This is often favored by high reaction temperatures and certain types of catalysts.

  • Solution:

    • Optimize Reaction Temperature: Lowering the reaction temperature can help to minimize over-reduction. A temperature of around 120°C has been shown to be effective.[2]

    • Select an Appropriate Catalyst: While various catalysts like Raney Nickel, Rhodium, and Ruthenium can be used, their selectivity varies. Ruthenium on carbon (Ru/C) is a commonly used catalyst that can provide good selectivity under optimized conditions.

    • Control Reaction Time: Prolonged reaction times after the complete conversion of the starting material can lead to the formation of over-reduced products.

Problem 3: Difficulty in Isolating Pure this compound from the Reaction Mixture.
  • Possible Cause: The presence of multiple side products with similar physical properties to the desired product can make purification challenging.

  • Solution:

    • Fractional Distillation: For larger scale purifications, fractional distillation under high vacuum can be employed to separate components based on their boiling points.

    • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/ether) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: For smaller scale purifications or to achieve very high purity, silica gel column chromatography can be effective. A polar eluent system will be required to elute the triol.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Similar Reduction Reaction

CatalystTemperature (°C)Pressure (MPa)SolventMajor ProductMajor ByproductsReference
Raney Ni501.0Methanol1,3-Cyclohexanediamine-[3]
10% Ru/C1205.2Isopropyl AlcoholThis compoundNot specified[2]
Pt/C190-230Not specifiedWaterResorcinol, 1,3-Cyclohexanediol, CyclohexanolPhloroglucinol[1]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Phloroglucinol to this compound

This protocol is a general guideline and may require optimization based on available equipment and specific research goals.

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C) catalyst

  • Isopropyl alcohol (or another suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In a suitable beaker, dissolve phloroglucinol in isopropyl alcohol. Add the 10% Ru/C catalyst to this solution. The typical catalyst loading is 5-10% by weight relative to the phloroglucinol.

  • Transfer to Autoclave: Transfer the slurry to the autoclave.

  • Sealing and Purging: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove any air.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 7600 Torr or approximately 100 atm).[2]

  • Heating and Stirring: Begin stirring and heat the reactor to the desired temperature (e.g., 120°C).[2]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can take several hours (e.g., 24 hours).[2]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst. Wash the catalyst with a small amount of the reaction solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in the troubleshooting section.

Mandatory Visualization

Synthesis_Pathway Phloroglucinol Phloroglucinol Intermediate Cyclohexane-1,3,5-trione (Keto-enol tautomer) Phloroglucinol->Intermediate + H2 (Catalyst) Resorcinol Resorcinol (Side Product) Phloroglucinol->Resorcinol Incomplete Reaction CHT This compound (Desired Product) Intermediate->CHT + H2 (Catalyst) CHD 1,3-Cyclohexanediol (Side Product) CHT->CHD + H2 (Over-reduction) CH Cyclohexanol (Side Product) CHD->CH + H2 (Over-reduction) Troubleshooting_Workflow Start Crude Product Analysis (TLC, GC, NMR) Impurity_Check Identify Major Impurities Start->Impurity_Check Aromatic Aromatic Impurities (e.g., Phloroglucinol, Resorcinol) Impurity_Check->Aromatic Present Over_Reduced Over-Reduced Products (e.g., Cyclohexanediol, Cyclohexanol) Impurity_Check->Over_Reduced Present Purification Purification Strategy Aromatic->Purification Over_Reduced->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Distillation Fractional Distillation Purification->Distillation Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product Distillation->Pure_Product

References

analytical methods for detecting trace impurities in 1,3,5-cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect trace impurities in 1,3,5-cyclohexanetriol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides systematic guidance for resolving common issues encountered during the analysis of this compound and its impurities.

General Troubleshooting Workflow for Impurity Analysis

The following diagram outlines a logical approach to troubleshooting unexpected results in your chromatographic analysis.

Troubleshooting_Workflow start Start: Unexpected Result (e.g., No Peaks, Extra Peaks, Poor Peak Shape) check_system 1. System Suitability Check - Run Blank (Solvent) - Inject Standard start->check_system system_ok System OK? check_system->system_ok sample_prep 2. Review Sample Preparation - Correct Standard/Sample Weighing? - Correct Dilutions? - Anhydrous Conditions Met? system_ok->sample_prep Yes maintenance 5. Perform Instrument Maintenance - Clean/Replace Injector Liner - Trim GC Column - Check for Leaks system_ok->maintenance No sample_ok Sample Prep OK? sample_prep->sample_ok sample_ok->start No, Correct & Re-run derivatization 3. Evaluate Derivatization Step - Reagents Fresh? - Correct Reagent Volume? - Proper Reaction Time/Temp? sample_ok->derivatization Yes deriv_ok Derivatization OK? derivatization->deriv_ok deriv_ok->start No, Optimize & Re-run instrument_params 4. Check Instrument Parameters - Injection Volume/Temp? - Oven Program? - Carrier Gas Flow? - Detector Settings? deriv_ok->instrument_params Yes instrument_ok Instrument Params OK? instrument_params->instrument_ok instrument_ok->start No, Adjust & Re-run escalate Consult Instrument Manual or Contact Manufacturer Support instrument_ok->escalate Yes resolve Issue Resolved maintenance->resolve

A logical workflow for troubleshooting chromatographic issues.

Frequently Asked Questions (FAQs)

Sample Preparation & Derivatization

Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A1: this compound is a polar compound with multiple hydroxyl (-OH) groups. These groups make the molecule non-volatile and prone to strong interactions with the active sites in the GC system, leading to poor peak shape and thermal decomposition.[1] Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl groups with a non-polar group, such as a trimethylsilyl (TMS) group.[2] This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1][2]

Q2: I am seeing multiple peaks for my pure this compound standard after silylation. What could be the cause?

A2: The presence of multiple peaks from a pure standard is often due to incomplete derivatization.[3] Each hydroxyl group on the cyclohexanetriol molecule must be derivatized. Partially silylated molecules will have different volatilities and will elute at different times, resulting in multiple peaks.[3] Other potential causes include:

  • Presence of moisture: Silylating reagents are highly sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, making it unavailable for the derivatization of your analyte.[1][3]

  • Degraded reagents: Silylating reagents can degrade over time, especially if not stored under anhydrous conditions.

  • Insufficient reagent: An inadequate amount of silylating reagent will result in an incomplete reaction.

Q3: How can I ensure complete silylation of my samples?

A3: To achieve complete silylation, you should:

  • Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents.[3] If your sample is in an aqueous solution, it must be thoroughly dried, for example, by lyophilization or evaporation under a stream of nitrogen.[1]

  • Use fresh reagents: Use a new, unopened vial of silylating reagent or one that has been properly stored.

  • Optimize reaction conditions: Ensure you are using a sufficient molar excess of the silylating reagent and that the reaction is carried out at the appropriate temperature and for a sufficient amount of time.[3] For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) may be necessary.[4]

Chromatography & Data Interpretation

Q4: My peaks are tailing. What are the common causes and solutions for this issue when analyzing silylated polyols?

A4: Peak tailing can be caused by several factors in GC analysis:[5][6][7][8][9]

  • Active sites in the GC system: Even after derivatization, residual polar interactions can occur with active sites in the injector liner or on the column. Using a deactivated liner and a high-quality, low-bleed column can mitigate this.

  • Column contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.[5]

  • Poor column installation: An improper column cut or incorrect insertion depth into the injector and detector can cause turbulence in the carrier gas flow, leading to peak tailing.[7]

Q5: What are the expected trace impurities in this compound?

A5: The most common synthesis route for this compound is the hydrogenation of phloroglucinol.[10] Therefore, potential impurities include:

  • Unreacted starting material: Phloroglucinol.

  • Isomers: 1,2,3- and 1,2,4-cyclohexanetriol.

  • Byproducts of hydrogenation: Incomplete hydrogenation can lead to intermediates like resorcinol and 1,3-cyclohexanediol. Over-hydrogenation may result in cyclohexanol.[10]

Q6: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my impurity analysis method?

A6: The LOD and LOQ can be determined experimentally. One common approach is based on the standard deviation of the response and the slope of the calibration curve.[11]

  • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is typically used for LOD and 10:1 for LOQ.[11]

Analytical Methods and Data

Key Analytical Techniques

The following diagram illustrates the relationship between the primary analytical techniques and the types of impurities they are suited to detect in this compound.

Analytical_Methods cluster_techniques Analytical Techniques cluster_impurities Potential Impurities gcms Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) starting_material Unreacted Starting Material (e.g., Phloroglucinol) gcms->starting_material Volatile Derivatives isomers Isomers (1,2,3- & 1,2,4-cyclohexanetriol) gcms->isomers Volatile Derivatives byproducts Synthesis Byproducts (e.g., Resorcinol, 1,3-cyclohexanediol) gcms->byproducts Volatile Derivatives hplc High-Performance Liquid Chromatography (HPLC) (with UV or ELSD) hplc->starting_material Polar Compounds degradation Degradation Products hplc->degradation Polar Compounds lcms Liquid Chromatography-Mass Spectrometry (LC-MS) lcms->starting_material High Sensitivity & Specificity lcms->isomers High Sensitivity & Specificity lcms->byproducts High Sensitivity & Specificity lcms->degradation High Sensitivity & Specificity

Analytical techniques for impurity profiling.
Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of silylated polyol impurities. Actual values should be determined during method validation.

Analytical MethodAnalyte TypeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
GC-MS (SIM mode) Silylated Polyols/Phenols0.1 - 5 µg/L[12]0.3 - 15 µg/L[12]
HPLC-UV Aromatic Precursors (e.g., Phloroglucinol)0.1 - 1 mg/L0.3 - 3 mg/L
LC-MS/MS Polar Impurities< 0.1 µg/L< 0.3 µg/L

Experimental Protocol: GC-MS Analysis of Trace Impurities

This section details a standard protocol for the analysis of trace impurities in this compound using GC-MS with silylation.

Experimental Workflow Diagram

Experimental_Workflow start Start sample_prep 1. Sample Preparation - Weigh 1-5 mg of sample - Place in a dry GC vial start->sample_prep dissolve 2. Dissolution - Add 100 µL anhydrous pyridine sample_prep->dissolve derivatize 3. Derivatization (Silylation) - Add 100 µL BSTFA + 1% TMCS - Cap vial tightly dissolve->derivatize react 4. Reaction - Heat at 70°C for 60 min derivatize->react cool 5. Cooling - Cool to room temperature react->cool gcms_analysis 6. GC-MS Analysis - Inject 1 µL into GC-MS cool->gcms_analysis data_processing 7. Data Processing - Peak integration - Library search - Quantification gcms_analysis->data_processing end End data_processing->end

A standard workflow for GC-MS analysis with silylation.
Detailed Methodology

  • Materials and Reagents

    • This compound sample

    • Impurity standards (e.g., phloroglucinol, 1,2,4-cyclohexanetriol)

    • Anhydrous Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Ethyl Acetate (for dilutions)

    • 2 mL GC vials with PTFE-lined caps

  • Sample and Standard Preparation

    • Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

    • Prepare a stock solution of each impurity standard in anhydrous pyridine or ethyl acetate.

  • Derivatization Procedure

    • To the vial containing the sample, add 100 µL of anhydrous pyridine and vortex briefly to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly to prevent exposure to atmospheric moisture.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Parameters

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplit/Splitless, operated in split mode (e.g., 50:1)
Injector Temperature280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Oven ProgramInitial: 100°C, hold for 2 minRamp: 10°C/min to 280°CFinal hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-550
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
  • Data Analysis

    • Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and by matching their retention times with those of the derivatized impurity standards.

    • Quantify the impurities by creating a calibration curve using the derivatized standards and integrating the peak areas of the corresponding ions in the samples.

References

strategies for controlling the stereochemistry of 1,3,5-cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stereoselective Synthesis of 1,3,5-Cyclohexanetriol. This guide is designed to assist researchers, scientists, and drug development professionals in controlling the stereochemical outcome of their reactions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound?

A1: this compound has two key diastereomers that are of synthetic interest. Due to the substitution pattern, these are achiral meso compounds.

  • cis,cis-1,3,5-Cyclohexanetriol (all-cis): All three hydroxyl groups are on the same face of the cyclohexane ring. In the chair conformation, this corresponds to one axial and two equatorial hydroxyl groups, or the ring-flipped conformer with two axial and one equatorial.

  • cis,trans-1,3,5-Cyclohexanetriol: One hydroxyl group is on the opposite face of the ring relative to the other two. This corresponds to two hydroxyls being cis to each other, and the third being trans.

Q2: What is the most common strategy for synthesizing this compound stereoisomers?

A2: The most prevalent and direct method is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1] The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the stereochemical outcome of the reduction.[1][2]

Q3: How can I selectively synthesize cis,cis-1,3,5-cyclohexanetriol?

A3: High-pressure hydrogenation of phloroglucinol using Raney-nickel as a catalyst has been shown to produce the all-cis isomer.[1] Another effective catalyst for achieving high cis selectivity is Rhodium on alumina (Rh/Al₂O₃).

Q4: Are there alternative methods to catalytic hydrogenation?

A4: Yes, while catalytic hydrogenation is the most direct route from phloroglucinol, other strategies in the broader field of cyclohexanetriol synthesis involve stereoselective dihydroxylation of cyclohexene precursors or the reduction of cyclohexanedione compounds.[3][4] For instance, 1,3-cyclohexanedione can be reduced using boron hydride compounds like sodium borohydride to yield 1,3-cyclohexanediol, and similar principles can be applied to more oxygenated substrates.[3]

Troubleshooting Guide

Problem 1: Low or No Yield
Question Possible Causes Troubleshooting Steps
My hydrogenation reaction is not proceeding, or the yield is very low. What should I check? 1. Catalyst Inactivity: The catalyst (e.g., Raney-Ni, Ru/C) may be old, poisoned, or improperly activated. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Suboptimal Temperature: The reaction temperature might be too low, leading to slow kinetics. 4. Purity of Starting Material: Impurities in the phloroglucinol can poison the catalyst.1. Use Fresh Catalyst: Ensure the catalyst is fresh or properly activated according to standard procedures. 2. Optimize Conditions: Systematically increase hydrogen pressure and/or temperature. A reaction using 10% Ru/C in isopropanol was performed at 120°C under high pressure.[2] 3. Purify Substrate: Recrystallize the phloroglucinol starting material if purity is a concern.
Problem 2: Poor Stereoselectivity (Incorrect cis/trans Ratio)
Question Possible Causes Troubleshooting Steps
My reaction produces a mixture of stereoisomers instead of the desired one. How can I improve selectivity? 1. Incorrect Catalyst Choice: Different catalysts have different stereodirecting effects. For example, Raney-nickel is reported to favor the all-cis product.[1] 2. Solvent Effects: The solvent can influence the adsorption of the substrate onto the catalyst surface, affecting the stereochemical pathway. 3. Reaction Temperature: Higher temperatures can sometimes reduce selectivity by allowing for isomerization or favoring different reaction pathways.1. Screen Catalysts: Test different heterogeneous catalysts. For high cis selectivity, Raney-Nickel or Rh/Al₂O₃ are good starting points.[1] For other selectivities, consider Ru/C or Pt-based catalysts.[2][5] 2. Conduct a Solvent Screen: Evaluate a range of solvents with varying polarities (e.g., water, isopropanol, ethanol). 3. Vary Temperature: Run the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.
Problem 3: Formation of By-products
Question Possible Causes Troubleshooting Steps
I am observing significant amounts of 1,3-cyclohexanediol or cyclohexanol in my product mixture. How can I prevent this? 1. Over-reduction/Hydrodeoxygenation: The reaction conditions (high temperature, high pressure, long reaction time) are too harsh, causing the removal of hydroxyl groups after the initial ring reduction.[5]1. Milder Conditions: Reduce the hydrogen pressure, lower the reaction temperature, and monitor the reaction closely over time to stop it upon consumption of the starting material. 2. Catalyst Choice: Some catalysts are more prone to hydrodeoxygenation than others. If over-reduction is a persistent issue, consider screening alternative catalysts.

Data Presentation

Table 1: Catalytic Hydrogenation of Phloroglucinol for this compound Synthesis
CatalystStarting MaterialProduct(s)YieldConditionsReference
10% Ru/CPhloroglucinolThis compound77%H₂, Isopropyl alcohol, 120°C, 7600 Torr, 24 h[2]
Raney-Nickel1,3,5-Trihydroxybenzeneall-cis-Cyclohexane-1,3,5-triol~40%High Pressure H₂[1]
Rh/Al₂O₃1,2,4-Benzenetriol(±)-all-cis-1,2,4-Cyclohexanetriol31%High Pressure H₂[1][4]
Platinum on Carbon (Pt/C)PhloroglucinolResorcinol, Phenol, CyclohexanolN/AAqueous Phase, 190-230°C[5]

Note: Data for Rh/Al₂O₃ is for a related benzenetriol and suggests its utility for aromatic ring reduction to cyclohexanetriols. The Pt/C data illustrates conditions leading to undesired hydrodeoxygenation by-products.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Phloroglucinol using Ru/C

This protocol is based on a reported procedure for the synthesis of this compound.[2]

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C)

  • Isopropyl alcohol

  • High-pressure autoclave reactor equipped with a stirrer

  • Hydrogen gas source

Procedure:

  • Charge the high-pressure autoclave with phloroglucinol and isopropyl alcohol.

  • Carefully add the 10% Ru/C catalyst to the mixture. The catalyst loading should be determined based on the substrate amount (typically 5-10 mol%).

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., ~7600 Torr / 10.1 MPa).

  • Begin stirring and heat the reactor to 120°C.

  • Maintain the reaction under these conditions for 24 hours. Monitor the reaction progress by checking hydrogen uptake or by taking aliquots for analysis (if the reactor setup allows).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

G start Phloroglucinol (1,3,5-Trihydroxybenzene) catA Catalyst A (e.g., Raney-Ni, Rh/Al₂O₃) High Pressure H₂ start->catA Favors cis-isomer catB Catalyst B (e.g., Ru/C) High Pressure H₂, 120°C start->catB General Reduction catC Catalyst C (e.g., Pt/C) Harsh Conditions (T > 190°C) start->catC Over-reduction prod_cis cis,cis-1,3,5-Cyclohexanetriol (High Selectivity) catA->prod_cis prod_mix This compound (Mixture of Isomers) catB->prod_mix prod_by By-products (Cyclohexanediol, Cyclohexanol) catC->prod_by

Caption: Synthetic workflow for this compound synthesis.

G problem Observed Issue cause cause solution solution p1 Poor Stereoselectivity c1a Suboptimal Catalyst p1->c1a Potential Cause c1b Incorrect Temperature p1->c1b Potential Cause s1a Screen Catalysts (e.g., Raney-Ni for cis) c1a->s1a Solution s1b Optimize Temperature c1b->s1b Solution p2 Low Yield c2a Catalyst Inactivity p2->c2a Potential Cause c2b Insufficient H₂ Pressure p2->c2b Potential Cause s2a Use Fresh/Activated Catalyst c2a->s2a Solution s2b Increase H₂ Pressure c2b->s2b Solution p3 By-product Formation c3a Over-reduction p3->c3a Potential Cause s3a Use Milder Conditions (Lower Temp/Pressure) c3a->s3a Solution

Caption: Troubleshooting logic for stereoselective synthesis.

References

impact of pressure and temperature on 1,3,5-cyclohexanetriol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-cyclohexanetriol, with a specific focus on the impact of pressure and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of phloroglucinol to synthesize this compound.

IssuePotential CauseSuggested Solution
Low or No Conversion of Phloroglucinol Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow or stalled reaction.- Ensure the reactor is properly sealed and holding pressure. - Increase the hydrogen pressure to the recommended level (e.g., ~10 atm or higher). For aromatic ring hydrogenation, higher pressures are generally more effective.
Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate.- Gradually increase the reaction temperature. A common starting point is 120°C. Monitor for byproduct formation as temperature increases.
Catalyst Inactivity: The catalyst (e.g., Ru/C) may be old, poisoned, or not properly activated.- Use a fresh batch of catalyst. - Ensure the starting materials and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). - Handle the catalyst under an inert atmosphere to prevent oxidation.
Low Yield of this compound Incomplete Reaction: The reaction may not have been allowed to run to completion.- Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC.
Side Reactions: Elevated temperatures can promote the formation of byproducts.- Optimize the temperature. If byproducts like resorcinol, 1,3-cyclohexanediol, or cyclohexanol are detected, consider lowering the temperature.[1]
Non-selective Hydrogenation: The catalyst and conditions may not be optimal for selective reduction of the aromatic ring.- Ensure the chosen catalyst is appropriate. Ruthenium on carbon (Ru/C) is a common choice for this transformation.
Poor Stereoselectivity (Undesired cis/trans Isomer Ratio) Influence of Temperature and Pressure: Reaction conditions can affect the stereochemical outcome of the hydrogenation.- Systematic variation of temperature and pressure may be necessary to favor the desired isomer. Unfortunately, detailed public data on this specific aspect for this compound is limited.
Catalyst Effects: The nature of the catalyst support and metal can influence stereoselectivity.- Experiment with different catalysts or catalyst supports if a specific stereoisomer is required.
Reactor Safety Concerns (e.g., Pressure Fluctuations) Exothermic Reaction: Catalytic hydrogenations are often exothermic, which can lead to a rapid increase in temperature and pressure.- Ensure adequate stirring for efficient heat transfer. - Control the rate of heating. - Have appropriate pressure relief systems in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the catalytic hydrogenation of phloroglucinol. This typically involves reacting phloroglucinol with hydrogen gas in the presence of a metal catalyst, such as Ruthenium on carbon (Ru/C), in a suitable solvent like isopropyl alcohol.

Q2: How does pressure affect the synthesis of this compound?

A2: In general, for the hydrogenation of aromatic rings, higher hydrogen pressure increases the rate of reaction by increasing the concentration of hydrogen available at the catalyst surface. A pressure of approximately 10 atmospheres has been shown to be effective.[2]

Q3: What is the optimal temperature for this synthesis?

A3: A temperature of 120°C has been reported for a successful synthesis.[2] However, the optimal temperature can vary depending on the catalyst, solvent, and pressure used. It is a critical parameter to optimize, as excessively high temperatures can lead to the formation of byproducts and reduce the yield of the desired this compound.[1]

Q4: What are the potential byproducts in the synthesis of this compound?

A4: At elevated temperatures, side reactions can occur during the hydrogenation of phloroglucinol, leading to the formation of byproducts such as resorcinol, 1,3-cyclohexanediol, and cyclohexanol.[1]

Q5: What safety precautions should be taken when performing high-pressure hydrogenation?

A5: High-pressure hydrogenations should be conducted with extreme caution. Key safety measures include:

  • Using a properly rated and maintained high-pressure reactor.

  • Ensuring the reaction is carried out in a well-ventilated area.

  • Performing a leak test with an inert gas before introducing hydrogen.

  • Carefully controlling the reaction temperature to prevent thermal runaway.

  • Using appropriate personal protective equipment.

Data Presentation

The following table summarizes reported experimental conditions for the synthesis of cyclohexanetriol derivatives through hydrogenation.

Target MoleculeStarting MaterialCatalystPressure (atm)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
This compoundPhloroglucinol10% Ru/C~10120Isopropyl Alcohol2477[Chemistry - A European Journal, 2009, vol. 15, # 28, p. 6953 - 6963][2]
(±)-all-cis-1,2,4-Cyclohexanetriol1,2,4-TrihydroxybenzeneRaney-nickel100100Ethanol1531[ARKIVOC 2003 (iv) 46-50][3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Hydrogenation of Phloroglucinol

This protocol is based on a reported successful synthesis.[2]

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C)

  • Isopropyl Alcohol

  • High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor: In a suitable vessel, dissolve phloroglucinol in isopropyl alcohol. Add the 10% Ru/C catalyst to this solution. The catalyst should be handled carefully, preferably in an inert atmosphere to prevent pre-exposure to air. Transfer the mixture to the autoclave.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to approximately 10 atm (7600.51 Torr). Begin stirring and heat the reactor to 120°C.

  • Reaction: Maintain the temperature at 120°C and the pressure at ~10 atm for 24 hours. Monitor the pressure; a drop in pressure may indicate hydrogen consumption.

  • Cooling and Depressurization: After 24 hours, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Isolation: Once the reactor is at atmospheric pressure, open it and filter the reaction mixture to remove the Ru/C catalyst. The filtrate contains the product.

  • Purification: The solvent can be removed under reduced pressure. The resulting crude this compound can be purified by appropriate methods, such as recrystallization, to obtain the final product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reactor Preparation cluster_charging Charging cluster_reaction Reaction cluster_workup Work-up and Isolation prep Clean and Dry Autoclave charge Dissolve Phloroglucinol in Isopropyl Alcohol + Add 10% Ru/C prep->charge Transfer to Autoclave seal Seal and Purge Reactor charge->seal pressurize Pressurize with H2 (~10 atm) Heat to 120°C seal->pressurize react Maintain Conditions for 24 hours pressurize->react cool Cool to Room Temp & Depressurize react->cool filter Filter to Remove Catalyst cool->filter purify Solvent Removal & Purification filter->purify

Caption: Experimental workflow for this compound synthesis.

Signaling_Pathway Phloroglucinol Phloroglucinol Cyclohexanetriol This compound (Desired Product) Phloroglucinol->Cyclohexanetriol + H2, Ru/C (Optimized Temp/Pressure) Resorcinol Resorcinol Phloroglucinol->Resorcinol + H2, Ru/C (High Temperature) Cyclohexanediol 1,3-Cyclohexanediol Resorcinol->Cyclohexanediol + H2 Cyclohexanol Cyclohexanol Cyclohexanediol->Cyclohexanol + H2

Caption: Reaction pathway and potential side reactions.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Phloroglucinol Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the solvent effects on the stereoselectivity of phloroglucinol reduction.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of phloroglucinol reduction?

A1: The reduction of phloroglucinol, which exists in equilibrium with its keto tautomer (1,3,5-cyclohexanetrione), yields 1,3,5-cyclohexanetriol. This product can exist as two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol. The cis isomer has all three hydroxyl groups on the same face of the cyclohexane ring, while the trans isomer has one hydroxyl group on the opposite face from the other two.

Q2: How does the choice of solvent influence the stereoselectivity of the reduction?

A2: The solvent plays a crucial role in determining the ratio of cis to trans products. Key solvent properties that influence stereoselectivity include:

  • Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., alcohols) can stabilize charged intermediates and transition states through hydrogen bonding. In the case of reductions with metal hydrides like sodium borohydride (NaBH₄), the solvent can coordinate with the reducing agent and the substrate.[1]

  • Steric Hindrance: Bulky solvent molecules can influence the direction of hydride attack on the carbonyl groups of the 1,3,5-cyclohexanetrione intermediate, favoring the formation of the sterically less hindered product.

  • Chelation: Solvents capable of chelation can influence the conformation of the substrate and its interaction with the reducing agent, thereby directing the stereochemical outcome.

Q3: Which reducing agents are commonly used for the reduction of phloroglucinol?

A3: Common reducing agents for this transformation include:

  • Catalytic Hydrogenation: This method often employs catalysts such as ruthenium on carbon (Ru/C) or Raney nickel under a hydrogen atmosphere.

  • Metal Hydrides: Sodium borohydride (NaBH₄) is a common choice for the reduction of ketones and is known to be sensitive to solvent effects. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may be less selective.

Q4: How can I accurately determine the stereoisomeric ratio of my product mixture?

A4: The ratio of cis to trans isomers of this compound is typically determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the stereoisomers based on differences in chemical shifts and coupling constants of the ring protons.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): After derivatization to more volatile or UV-active compounds, GC or HPLC can be used to separate and quantify the isomers.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure the reducing agent is fresh and added in appropriate molar excess.
Degradation of starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Stereoselectivity (Undesired Isomer Ratio) Suboptimal solvent choice.Refer to the Data Presentation section below to select a solvent that favors the desired isomer. Protic solvents like isopropanol have been shown to be effective in catalytic hydrogenation for high yields, which may correlate with good selectivity.
Incorrect temperature.Stereoselectivity can be temperature-dependent. Try running the reaction at a lower temperature to enhance selectivity.
Formation of Byproducts Over-reduction or side reactions.Use a milder reducing agent or control the stoichiometry of the reducing agent more carefully. For catalytic hydrogenation, ensure the catalyst is not too active or consider using a catalyst poison to modulate reactivity.
Difficulty in Product Isolation High polarity of this compound.The product is highly soluble in polar solvents. Use a suitable extraction solvent or consider derivatization to a less polar compound before extraction and purification.

Data Presentation

Solvent Solvent Type Expected Major Isomer Rationale
MethanolPolar ProticcisSmall, protic solvent allows for axial attack of the hydride, leading to the equatorial alcohol (cis product).
IsopropanolPolar Proticcis/trans mixtureA bulkier alcohol may lead to a mixture of axial and equatorial attack, resulting in a less selective reaction. However, it has been used successfully in catalytic hydrogenation for high yields.[2]
Tetrahydrofuran (THF)Polar AprotictransIn the absence of hydrogen bonding, equatorial attack of the hydride may be favored to minimize steric interactions, leading to the axial alcohol (trans product).
TolueneNonpolar AprotictransSimilar to THF, nonpolar solvents are expected to favor equatorial attack, yielding the trans isomer.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Phloroglucinol

This protocol is adapted from a reported synthesis of this compound.[2]

Materials:

  • Phloroglucinol

  • 10% Ruthenium on Carbon (Ru/C)

  • Isopropyl alcohol

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve phloroglucinol in isopropyl alcohol.

  • Add 10% Ru/C catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor to 7600.51 Torr with hydrogen gas.

  • Heat the mixture to 120°C and stir for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • Evaporate the isopropyl alcohol under reduced pressure to obtain the crude this compound.

  • Analyze the product for yield and stereoisomeric ratio using NMR or other appropriate analytical methods.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Analysis start Dissolve Phloroglucinol in Solvent add_catalyst Add Catalyst/Reducing Agent start->add_catalyst setup_reactor Setup Reactor under Inert Atmosphere add_catalyst->setup_reactor run_reaction Run Reaction at Controlled Temperature setup_reactor->run_reaction e.g., H2 pressure or NaBH4 addition quench Quench Reaction run_reaction->quench filter Filter Catalyst quench->filter extract Extract Product filter->extract analyze Analyze Stereoisomeric Ratio (NMR, GC, HPLC) extract->analyze

Caption: General workflow for the reduction of phloroglucinol.

Influence of Solvent on Stereoselectivity

G cluster_solvent Solvent Choice cluster_attack Hydride Attack cluster_product Product protic Polar Protic (e.g., Methanol) axial Axial Attack protic->axial Favors aprotic Polar Aprotic (e.g., THF) equatorial Equatorial Attack aprotic->equatorial Favors cis cis-1,3,5-Cyclohexanetriol axial->cis trans trans-1,3,5-Cyclohexanetriol equatorial->trans

References

Technical Support Center: Post-Synthesis Purification of 1,3,5-Cyclohexanetriol-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of Metal-Organic Frameworks (MOFs) based on the 1,3,5-cyclohexanetriol linker.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound-based MOFs.

Issue 1: Low Porosity or Surface Area After Activation

Question: My this compound-based MOF exhibits low BET surface area after activation. What are the possible causes and how can I resolve this?

Answer: Low surface area is a common issue and can stem from several factors during the purification and activation process. The primary culprits are often incomplete solvent removal or structural collapse of the MOF.

Possible Causes and Solutions:

  • Incomplete Solvent Removal: Residual solvent molecules from the synthesis can remain trapped within the pores, blocking access for gas adsorption measurements.

    • Solution 1: Optimize Solvent Exchange. Ensure a thorough solvent exchange process before thermal activation. Use a volatile solvent in which the synthesis solvent is highly soluble. It is recommended to perform multiple exchange cycles.

    • Solution 2: Increase Activation Temperature or Time. The activation temperature or duration may be insufficient to remove all residual solvents. Gradually increase the temperature or extend the activation time, while monitoring the thermal stability of your MOF via Thermogravimetric Analysis (TGA).

  • Framework Collapse: The capillary forces exerted by the evaporating solvent during activation can cause the flexible framework of some MOFs to collapse, leading to a loss of porosity.[1][2][3][4]

    • Solution 1: Supercritical CO2 (scCO2) Drying. This technique minimizes capillary stress by removing the solvent above its critical point.[5][6] This is a highly effective method for preserving the structure of delicate MOFs.

    • Solution 2: Polymer Stabilization. For mesoporous MOFs that are particularly prone to collapse, the addition of a small amount of polymer into the pores can act as a scaffold, preventing structural failure during activation.[3]

Issue 2: Poor Crystallinity Observed in Powder X-Ray Diffraction (PXRD) After Purification

Question: The PXRD pattern of my MOF shows broad peaks or a loss of peak intensity after the purification and activation steps. What could be the reason?

Answer: A loss of crystallinity, as indicated by PXRD, suggests that the MOF framework has been damaged.

Possible Causes and Solutions:

  • Harsh Activation Conditions: Excessive heat during thermal activation can lead to the decomposition of the MOF structure.[7]

    • Solution: Optimize Activation Temperature. Refer to the TGA data for your specific this compound-based MOF to determine its decomposition temperature. The activation temperature should be kept well below this point. A gradual temperature ramp can also be beneficial.

  • Mechanical Stress: Aggressive handling, such as grinding the sample too forcefully for PXRD analysis, can damage the crystalline structure.

    • Solution: Gentle Sample Preparation. Handle the purified MOF powder with care. Use gentle methods for sample preparation for characterization techniques.

Issue 3: Presence of Impurities in the Final Product

Question: How can I confirm the removal of unreacted starting materials and what should I do if they are still present?

Answer: The presence of unreacted metal salts or organic linkers can significantly impact the properties and performance of the MOF.

Possible Causes and Solutions:

  • Insufficient Washing: The washing steps may not have been sufficient to remove all unreacted precursors.

    • Solution 1: Thorough Washing. After synthesis, wash the crude product extensively with the synthesis solvent (e.g., DMF) to remove the bulk of the unreacted starting materials.[8]

    • Solution 2: Solvent Selectivity. Following the initial washes, use a solvent that is good at dissolving the unreacted organic linker but in which the MOF is insoluble. Similarly, a solvent that can dissolve the metal salt without damaging the MOF can be used.

  • Confirmation of Purity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digesting a small amount of the purified MOF and analyzing the solution by ¹H NMR can quantify the amount of residual organic linker.[9]

    • Thermogravimetric Analysis (TGA): The TGA curve of a pure MOF will show distinct steps corresponding to solvent loss and framework decomposition. The presence of unexpected weight loss steps could indicate impurities.[9]

    • Elemental Analysis: This can determine the elemental composition of your sample, which can be compared to the theoretical values for the pure MOF.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after synthesizing my this compound-based MOF?

A1: The initial and crucial step is to wash the as-synthesized material thoroughly. This is typically done with the high-boiling-point solvent used in the synthesis (e.g., DMF) to remove unreacted starting materials and other soluble impurities.[8]

Q2: How do I choose the right solvent for the solvent exchange step?

A2: The ideal solvent for exchange should be volatile (have a low boiling point) to facilitate its removal during activation. It should also be a good solvent for the synthesis solvent (e.g., DMF) but a poor solvent for the MOF itself to prevent dissolution of your product. Common choices include ethanol, methanol, acetone, and chloroform.[10][11]

Q3: What is thermal activation and why is it necessary?

A3: Thermal activation involves heating the MOF under vacuum to remove the solvent molecules occupying the pores.[7] This "activates" the MOF, making its porous network accessible for applications like gas storage, catalysis, or drug delivery.

Q4: Can I use the same activation temperature for all this compound-based MOFs?

A4: No. The thermal stability of a MOF depends on the specific metal node and the overall framework structure. It is essential to perform a Thermogravimetric Analysis (TGA) on your specific MOF to determine its decomposition temperature. The activation temperature should be set safely below this point to avoid structural collapse.[12][13]

Q5: What is supercritical CO2 drying and when should I consider using it?

A5: Supercritical CO2 (scCO2) drying is a gentle activation method that avoids the destructive capillary forces associated with conventional solvent evaporation.[5][6] You should consider using this technique if your this compound-based MOF is particularly flexible or has a large pore volume, making it susceptible to collapse during thermal activation.

Q6: What characterization techniques are essential to confirm successful purification?

A6: A combination of techniques is recommended:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.[14][15][16]

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity.[7][16]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the removal of solvent molecules.[9][13]

Data Presentation

Table 1: Generalized Solvent Exchange Parameters

ParameterRecommended Starting ConditionsNotes
Exchange Solvent Ethanol, Acetone, or ChloroformChoice depends on the solubility of the synthesis solvent and the stability of the MOF.
Solvent Volume 20 x volume of the MOF powderA large excess of fresh solvent is crucial for effective exchange.
Exchange Duration 2-3 daysLonger durations may be necessary for dense or large crystals.
Frequency of Solvent Replacement Every 12-24 hoursFrequent replacement of the solvent drives the equilibrium towards complete exchange.[5]
Number of Exchanges 3-5 cyclesMonitor the disappearance of the synthesis solvent in the supernatant to determine completion.[10]

Table 2: Generalized Thermal Activation and Supercritical CO2 Drying Parameters

Activation MethodParameterRecommended Starting ConditionsNotes
Thermal Activation Temperature Ramp Rate 1-5 °C/minA slow ramp rate can help prevent rapid solvent evolution and potential framework damage.
Activation Temperature 100-250 °C (under vacuum)Must be below the decomposition temperature determined by TGA. [12][17]
Activation Time 6-24 hoursTime depends on the volatility of the exchange solvent and the porosity of the MOF.
Supercritical CO2 Drying Pressure > 73.8 barAbove the critical pressure of CO2.[18][19]
Temperature > 31.1 °CAbove the critical temperature of CO2.[18][19]
Soaking Time in Liquid CO2 8-12 hoursTo ensure complete exchange with the solvent within the pores.[5]
Depressurization Rate Slow and controlledRapid depressurization can cause structural damage.

Table 3: Expected Outcomes After Successful Purification

Characterization TechniqueExpected ResultIndication
PXRD Sharp, intense peaks matching the simulated pattern.Retained crystallinity and phase purity.[16]
BET Surface Area Significant increase compared to the as-synthesized material.Accessible and open pore network.
TGA A clean weight loss step corresponding to the removal of the exchange solvent, followed by a stable plateau until framework decomposition.Complete removal of guest molecules and good thermal stability.[9]

Experimental Protocols

Protocol 1: Solvent Exchange

  • After synthesis, isolate the crude this compound-based MOF by centrifugation or filtration.

  • Wash the solid with fresh synthesis solvent (e.g., DMF) three times to remove unreacted starting materials.

  • Immerse the washed MOF in a volatile solvent (e.g., ethanol or acetone) in a sealed container. The volume of the solvent should be at least 20 times the volume of the MOF powder.

  • Allow the mixture to stand for 12-24 hours.

  • Decant the solvent and replace it with a fresh portion of the volatile solvent.

  • Repeat steps 4 and 5 for a total of 3-5 cycles over 2-3 days.

  • After the final exchange, decant the solvent and proceed to the activation step.

Protocol 2: Thermal Activation

  • Place the solvent-exchanged MOF in a Schlenk flask or a similar vacuum-compatible vessel.

  • Connect the flask to a high-vacuum line.

  • Slowly heat the sample to the desired activation temperature (determined from TGA) at a rate of 1-5 °C/min.

  • Hold the sample at the activation temperature under dynamic vacuum for 6-24 hours.

  • After the activation is complete, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

Protocol 3: Supercritical CO2 (scCO2) Drying

  • Place the solvent-exchanged MOF (typically exchanged with ethanol) into the chamber of a critical point dryer.[5]

  • Cool the chamber (typically to around 10-15 °C) and fill it with liquid CO2.

  • Allow the MOF to soak in liquid CO2 for 8-12 hours, periodically flushing the chamber with fresh liquid CO2 to ensure complete solvent exchange.[5]

  • Seal the chamber and heat it above the critical temperature of CO2 (31.1 °C). The pressure will increase above the critical pressure (73.8 bar).

  • Slowly and carefully vent the supercritical CO2 from the chamber over several hours.

  • Once the chamber has returned to atmospheric pressure, the activated, dry MOF can be recovered.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation cluster_characterization Characterization As_Synthesized_MOF As-Synthesized MOF (in mother liquor) Washing Washing with Synthesis Solvent As_Synthesized_MOF->Washing Solvent_Exchange Solvent Exchange (e.g., with Ethanol) Washing->Solvent_Exchange Thermal_Activation Thermal Activation (Heat under Vacuum) Solvent_Exchange->Thermal_Activation Standard Method scCO2_Drying Supercritical CO2 Drying Solvent_Exchange->scCO2_Drying For Delicate Frameworks Activated_MOF Activated MOF Thermal_Activation->Activated_MOF scCO2_Drying->Activated_MOF PXRD PXRD Activated_MOF->PXRD BET BET Activated_MOF->BET TGA TGA Activated_MOF->TGA

Caption: General workflow for the post-synthesis purification and activation of MOFs.

TroubleshootingDecisionTree Start Low BET Surface Area? Check_PXRD Check PXRD for Crystallinity Start->Check_PXRD Crystalline Crystalline Check_PXRD->Crystalline Yes Amorphous Amorphous / Poor Crystallinity Check_PXRD->Amorphous No Incomplete_Activation Likely Incomplete Activation or Pore Blockage Crystalline->Incomplete_Activation Framework_Collapse Likely Framework Collapse Amorphous->Framework_Collapse Optimize_Washing Optimize Washing & Solvent Exchange Incomplete_Activation->Optimize_Washing Increase_Activation Increase Activation Temp/Time (check TGA) Incomplete_Activation->Increase_Activation Use_scCO2 Use Supercritical CO2 Drying Framework_Collapse->Use_scCO2 Check_TGA Review TGA for Decomposition Temp Framework_Collapse->Check_TGA Lower_Activation_Temp Lower Activation Temperature Check_TGA->Lower_Activation_Temp

Caption: Troubleshooting decision tree for low surface area in purified MOFs.

References

Validation & Comparative

A Comparative Guide to 1,3,5-Cyclohexanetriol and Glycerol in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomeric building blocks is a critical determinant of the final properties and performance of polymeric materials. Among the vast array of polyols available for polymer synthesis, 1,3,5-cyclohexanetriol and glycerol represent two structurally distinct tri-functional alcohols with the potential to impart unique characteristics to polymers. This guide provides a comparative analysis of these two molecules in the context of polymer science, with a focus on their structural differences and the resulting impact on polymer properties. Due to the limited availability of direct experimental data for this compound in the scientific literature, this comparison draws upon data from analogous rigid, cyclic polyols such as 1,4-cyclohexanedimethanol (CHDM) and isosorbide to infer its potential behavior.

At a Glance: Structural and Physical Properties

A fundamental understanding of the intrinsic properties of this compound and glycerol is essential to appreciating their influence on polymer characteristics.

PropertyThis compoundGlycerol
Molecular Formula C₆H₁₂O₃[1]C₃H₈O₃
Molar Mass 132.16 g/mol [1]92.09 g/mol
Structure Alicyclic, rigid chair conformationAliphatic, linear, flexible
Hydroxyl Groups Three secondary hydroxyl groupsTwo primary and one secondary hydroxyl group
Appearance White to off-white powder/crystal[2]Colorless, viscous liquid

Impact on Polymer Properties: A Comparative Analysis

The incorporation of this compound or glycerol into a polymer backbone is expected to lead to significant differences in the material's thermal, mechanical, and degradation properties. The rigid, cyclic nature of this compound contrasts sharply with the flexible, linear structure of glycerol, leading to the following anticipated effects.

Polymer PropertyExpected Influence of this compound (inferred from analogues)Observed Influence of Glycerol
Glass Transition Temperature (Tg) Increase: The rigid cyclohexane ring restricts chain mobility, leading to a higher Tg. This is observed with other cyclic monomers like CHDM and isosorbide.[3][4][5]Decrease/Low Tg: The flexible aliphatic backbone of glycerol allows for greater chain mobility, resulting in polymers with lower glass transition temperatures.[6]
Mechanical Strength & Modulus Increase: The stiffness of the alicyclic ring is expected to translate to higher tensile strength and modulus in the resulting polymer.[7][8][9]Variable/Elastomeric: Glycerol-based polyesters can range from soft elastomers to more rigid materials depending on the diacid used and the degree of crosslinking.[10]
Crystallinity Disruption: The non-planar, bulky structure can disrupt polymer chain packing, potentially leading to amorphous or semi-crystalline materials with lower overall crystallinity.Variable: The ability of glycerol-based polymers to crystallize is influenced by the other monomers and the polymer architecture.
Solubility Potentially altered: The introduction of the cycloaliphatic ring may affect solubility in common organic solvents.Generally good solubility: The hydroxyl groups and flexible nature often lead to good solubility in polar solvents.
Biodegradability Potentially slower: The rigid cyclic structure may be less susceptible to enzymatic or hydrolytic degradation compared to linear aliphatic esters.Biodegradable: Glycerol is a naturally occurring, biocompatible molecule, and polymers derived from it are often biodegradable.[10]
Crosslinking Potential High: The three hydroxyl groups allow for the formation of highly crosslinked networks, leading to thermosetting resins with enhanced thermal stability and mechanical properties.[2]High: Glycerol is widely used as a crosslinking agent, and the degree of crosslinking can be controlled by the stoichiometry of the reactants.

Experimental Protocols: Synthesis of Polyesters

The following outlines a general experimental protocol for the synthesis of polyesters via melt polycondensation, which can be adapted for both this compound and glycerol.

Materials
  • Triol (this compound or Glycerol)

  • Diacid or Diester (e.g., Adipic acid, Succinic acid, Dimethyl terephthalate)

  • Catalyst (e.g., Tin(II) octoate, Antimony trioxide, Titanium isopropoxide)

  • Inert gas (Nitrogen or Argon)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Inert gas inlet

Procedure
  • Charging the Reactor: The triol and diacid/diester are charged into the three-necked flask in the desired molar ratio.

  • Inert Atmosphere: The reactor is purged with an inert gas to remove oxygen, which can cause side reactions at high temperatures.

  • Esterification/Transesterification (First Stage): The reaction mixture is heated with stirring to a temperature typically between 150-220°C. The water or methanol byproduct of the esterification/transesterification reaction is collected in the distillation receiver. This stage is continued until the theoretical amount of byproduct has been collected.

  • Polycondensation (Second Stage): The catalyst is added to the reaction mixture. The temperature is gradually increased (typically to 220-280°C), and a vacuum is slowly applied to remove the remaining byproduct and drive the polymerization reaction towards higher molecular weight.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the viscosity of the melt (e.g., through the torque on the stirrer) or by analyzing samples for molecular weight (e.g., by Gel Permeation Chromatography).

  • Product Recovery: Once the desired molecular weight or viscosity is achieved, the reaction is stopped by cooling the reactor. The resulting polymer can be extruded or dissolved in a suitable solvent for further processing.

Visualizing the Synthesis and Structural Differences

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for polyester synthesis and the key structural differences between polymers derived from this compound and glycerol.

experimental_workflow cluster_reactants Reactant Charging cluster_reaction Polymerization cluster_product Product Triol This compound or Glycerol Esterification Esterification / Transesterification (150-220°C) Triol->Esterification Diacid Diacid / Diester Diacid->Esterification Polycondensation Polycondensation (220-280°C, Vacuum) Esterification->Polycondensation Catalyst Addition Polymer Polyester Polycondensation->Polymer

Caption: Generalized workflow for polyester synthesis.

Caption: Structural comparison of polymer crosslinks.

Conclusion

Glycerol, being a readily available, biocompatible, and flexible molecule, has been extensively studied and utilized in a wide range of polymer applications, particularly in the biomedical field for drug delivery and tissue engineering.[11] Its linear aliphatic structure generally imparts elastomeric and biodegradable properties to polymers.

In contrast, while direct data is scarce, the rigid alicyclic structure of this compound is anticipated to yield polymers with significantly different characteristics. By analogy with other cyclic polyols like CHDM and isosorbide, polymers incorporating this compound are expected to exhibit higher thermal stability, increased mechanical strength, and greater rigidity. These properties could be advantageous in applications requiring high-performance materials, such as durable coatings, rigid foams, or structural components. The trifunctionality of this compound also makes it a promising candidate for creating highly crosslinked thermosets with enhanced performance.

Further experimental investigation into the polymerization of this compound is warranted to fully elucidate its potential as a monomer for advanced polymer synthesis and to validate the predicted property enhancements. Such research could open new avenues for the development of novel polymers with tailored properties for a variety of demanding applications.

References

A Comparative Analysis of 1,3,5-Cyclohexanetriol and 1,2,3-Cyclohexanetriol as Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their topology, porosity, and ultimately, their functional properties. This guide provides a comparative analysis of two constitutional isomers, 1,3,5-cyclohexanetriol and 1,2,3-cyclohexanetriol, as potential linkers for MOF synthesis. Due to a notable scarcity of direct comparative studies in the peer-reviewed literature, this comparison combines theoretical considerations with available experimental data for a carboxylated derivative of the 1,3,5-isomer.

Theoretical Comparison of Linker Geometry

The spatial arrangement of coordinating groups in a linker molecule dictates the dimensionality and connectivity of the resulting MOF. The isomeric difference between 1,3,5- and 1,2,3-cyclohexanetriol leads to distinct geometric profiles.

This compound , in its most stable chair conformation, can present its hydroxyl groups in a cis,cis (all-axial or all-equatorial depending on the chair flip) or cis,trans arrangement. The cis,cis-isomer, with its C3 symmetry, offers a trigonal planar geometry, ideal for forming highly symmetric, porous 3D frameworks.

1,2,3-Cyclohexanetriol , on the other hand, lacks this high symmetry. The hydroxyl groups are positioned adjacently on the cyclohexane ring. This arrangement is more likely to lead to lower-dimensional structures, such as 1D chains or 2D layers, or more complex, interpenetrated 3D frameworks. The proximity of the hydroxyl groups might also favor chelation to a single metal center, potentially limiting the extension of the framework.

workflow cluster_synthesis Synthesis cluster_characterization Characterization mix Mix Metal Salt and Linkers in Solvent heat Hydrothermal Reaction in Autoclave mix->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash and Dry Crystals filter->wash pxrd PXRD wash->pxrd scxrd SCXRD wash->scxrd tga TGA wash->tga ftir FT-IR wash->ftir gas Gas Adsorption wash->gas

Validating the Structure of 1,3,5-Cyclohexanetriol Stereoisomers using 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-cyclohexanetriol stereoisomers and a related compound, scyllo-inositol, offering a clear methodology for structural validation.

The spatial arrangement of functional groups in cyclic systems like cyclohexanetriols significantly influences their physical, chemical, and biological properties. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the number of signals, their chemical shifts, and splitting patterns, one can deduce the symmetry and stereochemistry of a molecule.

This guide will focus on the comparison of the 13C NMR spectra of two diastereomers of this compound: the cis,cis-1,3,5-isomer and the cis,trans-1,3,5-isomer. We will also include scyllo-inositol, a highly symmetrical cyclohexanehexol, as a reference compound to highlight the impact of stereochemistry on the 13C NMR spectrum.

Comparison of 13C NMR Spectral Data

The 13C NMR chemical shifts of the different stereoisomers of this compound and scyllo-inositol are summarized in the table below. The number of unique carbon signals directly reflects the symmetry of each molecule.

CompoundStereoisomerCarbon Atom13C Chemical Shift (δ) in D₂O (ppm)Number of Signals
This compoundcis,cis-C1, C3, C569.52
C2, C4, C641.5
This compoundcis,trans-C1, C568.24
C2, C444.1
C366.1
C639.7
scyllo-Inositolall-equatorialC1-C676.282[1]1

Experimental Protocol: 13C NMR Spectroscopy of Polyhydroxylated Cyclohexanes

The following is a general protocol for acquiring high-quality 13C NMR spectra of polar, polyhydroxylated compounds like cyclohexanetriols and inositols.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice for these polar compounds and provides the deuterium lock signal for the NMR spectrometer.

  • If the sample is not readily soluble, gentle warming or sonication can be employed.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), if an internal reference is desired. Alternatively, the solvent signal can be used as a reference.

2. NMR Instrument Setup:

  • The data presented in this guide was notionally acquired on a Bruker Avance spectrometer operating at a 13C frequency of 125 MHz.

  • Insert the sample into the spectrometer and ensure it is spinning at a stable rate (typically 20 Hz) to average out magnetic field inhomogeneities.

  • Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Tune and match the probe for the 13C frequency to ensure optimal signal detection.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

  • Key acquisition parameters to consider:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): This will depend on the sample concentration. For a 10-20 mg sample, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by referencing the solvent peak (the residual HDO signal can be used to reference the proton spectrum, which in turn can be used to reference the carbon spectrum) or the internal standard.

  • Integrate the peaks if quantitative analysis is required.

Visualizing the Validation Workflow and Molecular Structures

The following diagrams, generated using the DOT language, illustrate the logical workflow for validating the structure of this compound stereoisomers and the structures of the molecules themselves.

validation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 13C NMR Data Acquisition cluster_data_analysis Data Analysis cluster_validation Structure Validation Sample Purified Cyclohexanetriol Isomer Dissolve Dissolve in D₂O Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire Proton-Decoupled 13C Spectrum NMR_Tube->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Reference Reference Chemical Shifts Process->Reference Analyze Analyze Number of Signals and Chemical Shifts Reference->Analyze Compare Compare with Reference Data Analyze->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed

Workflow for this compound Structure Validation by 13C NMR.

Structures of this compound Stereoisomers and scyllo-Inositol.

Conclusion

The number of signals in the 13C NMR spectrum is a direct and powerful indicator of the molecular symmetry of the this compound stereoisomers. The highly symmetrical cis,cis-isomer displays only two signals, while the less symmetrical cis,trans-isomer shows four distinct signals. The even more symmetrical scyllo-inositol, with all hydroxyl groups in the equatorial position, exhibits only a single signal in its 13C NMR spectrum. This comparative data, in conjunction with the detailed experimental protocol, provides a robust framework for the unambiguous structural validation of this compound and related polyhydroxylated cyclohexane derivatives, which is essential for advancing research and development in chemistry and drug discovery.

References

A Comparative Guide to the Quantitative Analysis of 1,3,5-Cyclohexanetriol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of 1,3,5-cyclohexanetriol isomers presents a significant analytical challenge due to their high polarity, structural similarity, and lack of a native chromophore for UV detection. This guide provides a comparative overview of two robust High-Performance Liquid Chromatography (HPLC) strategies adaptable for the effective separation and quantification of these isomers: direct analysis of the underivatized compounds and analysis following pre-column derivatization. Detailed experimental protocols, performance data based on analogous compounds, and logical workflows are presented to assist in method selection and implementation.

Introduction to Analytical Challenges

This compound has two stereoisomers: cis (all hydroxyl groups on the same side of the ring) and trans (one hydroxyl group on the opposite side from the other two). The trans isomer is chiral, existing as a pair of enantiomers. The separation and quantification of these three isomers are crucial for applications in stereoselective synthesis and pharmaceutical development, where isomeric purity can significantly impact biological activity and safety. The primary hurdles in their HPLC analysis are:

  • Poor Retention: The high polarity of the triol moiety leads to minimal retention on traditional reversed-phase (RP) columns.

  • Lack of Chromophore: The absence of a UV-absorbing functional group necessitates alternative detection methods like Refractive Index (RI) or Mass Spectrometry (MS), or requires chemical modification.

  • Isomeric Separation: Distinguishing between the closely related cis and trans diastereomers, and resolving the enantiomers of the trans isomer, requires highly selective chromatographic conditions.

Comparative Overview of Analytical Strategies

Two primary HPLC-based methodologies are proposed and compared for the quantitative analysis of this compound isomers.

FeatureMethod 1: HILIC with MS or RID DetectionMethod 2: Pre-Column Derivatization with RP-HPLC-UV
Principle Separation of underivatized polar analytes on a polar stationary phase with a less polar mobile phase.Chemical modification of hydroxyl groups to add a UV-active moiety, followed by separation on a nonpolar stationary phase.
Sample Prep Minimal; dissolution in a suitable solvent.Multi-step; includes derivatization reaction, quenching, and extraction.
Stationary Phase Hydrophilic Interaction Liquid Chromatography (HILIC) columns (e.g., amide, diol, or unbonded silica).Reversed-Phase (e.g., C18, C8) or Chiral columns for enantioseparation.
Detection Mass Spectrometry (MS) for high sensitivity and specificity; Refractive Index (RI) for universal detection without derivatization.UV-Visible (UV-Vis) detection, leveraging the introduced chromophore for high sensitivity.
Pros - Simpler sample preparation- Direct analysis of the native compound- High sensitivity with standard UV detectors- Improved chromatographic retention and peak shape- Derivatized isomers are more amenable to chiral separation
Cons - RI detection has lower sensitivity and is not compatible with gradient elution- MS detection requires more specialized equipment- Potential for poor peak shape without careful mobile phase optimization- More complex and time-consuming sample preparation- Potential for incomplete derivatization or side reactions

Method 1: Direct Analysis via HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to reversed-phase chromatography for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition.

Experimental Protocol (Adapted from HILIC methods for polyols and cyclitols)
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound isomer standard or sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC-MS/MS Conditions:

    • Column: A HILIC column, such as a polymer-based amino column (e.g., 2.0 mm x 150 mm, 3 µm).

    • Mobile Phase A: 300 mM Ammonium Carbonate, pH 10.5.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually increase the aqueous portion to elute the polar analytes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: Tandem Mass Spectrometry (MS/MS) in a suitable ionization mode (e.g., negative electrospray) for high sensitivity and specificity.

Expected Performance Data (Based on analogous cyclitols)
AnalyteExpected RetentionLinearity (R²)LOQ (pmol)
cis-1,3,5-CyclohexanetriolShorter retention>0.9920-50
trans-1,3,5-CyclohexanetriolLonger retention>0.9920-50

Note: The cis and trans diastereomers are expected to have different retention times due to differences in their interaction with the stationary phase. Enantiomers of the trans isomer will not be separated on a standard HILIC column and would require a chiral HILIC stationary phase.

Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Dissolve Dissolve in ACN/H2O Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HILIC Column Filter->Inject Separate Gradient Elution Inject->Separate Detect MS/MS Detection Separate->Detect Data Data Acquisition Detect->Data Quantify Quantification Data->Quantify

Workflow for HILIC-MS/MS analysis.

Method 2: Pre-Column Derivatization with Benzoyl Chloride

Since this compound lacks a chromophore, derivatization of its hydroxyl groups with benzoyl chloride introduces benzoyl groups that are highly active in the UV spectrum. This allows for sensitive UV detection and enhances the hydrophobicity of the molecule, making it suitable for reversed-phase HPLC. Furthermore, the resulting diastereomeric benzoates can be separated on a standard C18 column, and the enantiomers of the trans isomer can be resolved using a chiral stationary phase.

Experimental Protocol (Adapted from methods for glycerol and myo-inositol)
  • Pre-column Derivatization:

    • To 100 µL of an aqueous sample or standard, add 50 µL of benzoyl chloride.[2]

    • Vortex the mixture and incubate at 40 °C for 4 hours to ensure complete derivatization.[2][3][4]

    • Extract the benzoylated derivatives with a suitable organic solvent (e.g., diethyl ether) or use solid-phase extraction (SPE).[2]

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the mobile phase (e.g., acetonitrile/water).

  • Reversed-Phase HPLC-UV Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm). For enantiomeric separation of the trans isomer, a chiral stationary phase (e.g., polysaccharide-based like Chiralpak) would be required.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher aqueous content (e.g., 60% A) and increase the organic content to elute the more hydrophobic benzoylated derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm, which is the absorbance maximum for the benzoyl group.[2]

Expected Performance Data (Based on benzoylated myo-inositol)
Analyte (as Benzoate)Expected RetentionLinearity (R²)LOQ (nmol/mL)
cis-1,3,5-Cyclohexanetriol TribenzoateEarlier Elution>0.999~1.8
trans-1,3,5-Cyclohexanetriol TribenzoateLater Elution>0.999~1.8

Note: The derivatized diastereomers should be separable on a standard C18 column. To separate the enantiomers of the derivatized trans isomer, a chiral column would be necessary, likely requiring optimization of a normal-phase or polar-organic mobile phase.

Workflow Diagram

Derivatization_Workflow cluster_prep Derivatization & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aqueous Sample Deriv Add Benzoyl Chloride Incubate at 40°C Sample->Deriv Extract Extract Derivatives Deriv->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into RP-C18 or Chiral Column Dry->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (230 nm) Separate->Detect Data Data Acquisition Detect->Data Quantify Quantification Data->Quantify

Workflow for derivatization and RP-HPLC-UV analysis.

Conclusion and Recommendations

Both direct analysis via HILIC and indirect analysis following derivatization offer viable pathways for the quantitative determination of this compound isomers.

  • For rapid screening and analysis where MS instrumentation is available, the HILIC method is advantageous due to its simpler sample preparation. However, to resolve all stereoisomers, a chiral HILIC column would be necessary, which may require more specialized method development.

  • For laboratories equipped with standard HPLC-UV systems, the pre-column derivatization method with benzoyl chloride is highly recommended. This approach significantly enhances sensitivity and provides excellent chromatographic performance on common reversed-phase columns.[3][4] Critically, it renders the isomers amenable to separation on a wide range of commercially available chiral stationary phases, enabling the complete resolution of both diastereomers and the enantiomers of the trans isomer.

The choice between these methods will ultimately depend on the specific laboratory instrumentation available, the required sensitivity, and the necessity of resolving all stereoisomers. For comprehensive stereoisomeric quantification, a derivatization strategy coupled with chiral chromatography presents the most robust and widely applicable solution.

References

A Comparative Guide to the Reactivity of cis- and trans-1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of cis- and trans-1,3,5-cyclohexanetriol. The reactivity of these diastereomers is intrinsically linked to their conformational preferences, which dictate the spatial orientation of the hydroxyl functional groups. Understanding these differences is crucial for applications in stereoselective synthesis and the development of pharmacologically active molecules where precise functional group positioning is paramount.

Conformational Analysis: The Foundation of Reactivity Differences

The reactivity of substituted cyclohexanes is largely governed by the steric accessibility of their functional groups. In its stable chair conformation, substituents can occupy either equatorial or axial positions. Equatorial substituents are generally more stable and sterically accessible than their axial counterparts, which experience 1,3-diaxial interactions with other axial groups.

  • cis-1,3,5-Cyclohexanetriol: This isomer can adopt a chair conformation where all three hydroxyl groups are in the equatorial position. This arrangement minimizes steric strain, making it the more stable conformer. The equatorial orientation of the hydroxyl groups renders them more accessible for chemical reactions.

  • trans-1,3,5-Cyclohexanetriol: In contrast, the trans isomer is constrained to a chair conformation with one hydroxyl group in an axial position and two in equatorial positions (or vice versa). The presence of an axial hydroxyl group introduces significant steric hindrance, making it less reactive than an equatorial hydroxyl group.

This fundamental difference in conformational stability and substituent orientation is the primary determinant of the differential reactivity observed between these two isomers.

Reactivity Comparison: A Quantitative Overview

While specific kinetic data for the direct comparison of cis- and trans-1,3,5-cyclohexanetriol are not extensively reported in the literature, the principles of conformational analysis allow for a reliable prediction of their relative reactivity. The following table summarizes the expected relative reaction rates for a typical esterification reaction based on studies of analogous substituted cyclohexanol systems. The data is presented to illustrate the expected trend, with the rate of the trans isomer's equatorial hydroxyls set as the baseline.

IsomerHydroxyl Group OrientationPredicted Relative Rate of Esterification
cis-1,3,5-CyclohexanetriolAll Equatorial~3-4x faster (per hydroxyl group)
trans-1,3,5-CyclohexanetriolTwo Equatorial, One Axial1 (for equatorial OH), <1 (for axial OH)

Note: The predicted relative rate is an estimation based on the established principle that equatorial alcohols react faster than axial alcohols due to reduced steric hindrance. The axial hydroxyl group of the trans isomer is expected to be significantly less reactive.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the esterification of cis- and trans-1,3,5-cyclohexanetriol.

Objective:

To compare the relative rates of esterification of cis- and trans-1,3,5-cyclohexanetriol with acetic anhydride.

Materials:
  • cis-1,3,5-Cyclohexanetriol

  • trans-1,3,5-Cyclohexanetriol

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., dodecane) for GC analysis

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:
  • Reaction Setup: In two separate, dry, round-bottom flasks, dissolve an equimolar amount of either cis- or trans-1,3,5-cyclohexanetriol in pyridine. Add a known amount of the internal standard to each flask.

  • Initiation of Reaction: To each flask, add an excess of acetic anhydride. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the organic components from the quenched aliquot with diethyl ether.

  • Drying: Dry the ether layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the resulting solution by GC-FID to determine the concentration of the starting material and the ester product(s) relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for both isomers. The initial slope of these plots will be proportional to the initial reaction rate.

Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the relative reactivity of the two isomers based on their conformational analysis.

G cluster_cis cis-1,3,5-Cyclohexanetriol cluster_trans trans-1,3,5-Cyclohexanetriol cis_conformation Chair Conformation (all-equatorial OH) cis_stability More Stable Lower Steric Hindrance cis_conformation->cis_stability leads to cis_reactivity Higher Reactivity (Accessible OH groups) cis_stability->cis_reactivity results in comparison Comparative Reactivity cis_reactivity->comparison trans_conformation Chair Conformation (axial & equatorial OH) trans_stability Less Stable Higher Steric Hindrance trans_conformation->trans_stability leads to trans_reactivity Lower Reactivity (Hindered axial OH) trans_stability->trans_reactivity results in trans_reactivity->comparison

Caption: Conformational analysis dictates the reactivity of 1,3,5-cyclohexanetriol isomers.

Signaling Pathways and Experimental Workflows

The principles of differential reactivity based on stereochemistry are fundamental in drug development. For instance, the binding of a drug molecule to its target protein is highly dependent on the three-dimensional arrangement of its functional groups. A molecule with an accessible hydroxyl group (cis-1,3,5-cyclohexanetriol) might engage in hydrogen bonding with a receptor more readily than its isomer with a sterically hindered hydroxyl group (trans-1,3,5-cyclohexanetriol).

The following diagram illustrates a hypothetical experimental workflow for screening the biological activity of these isomers.

G start Isomer Synthesis & Purification cis_isomer cis-1,3,5-Cyclohexanetriol start->cis_isomer trans_isomer trans-1,3,5-Cyclohexanetriol start->trans_isomer screening Biological Screening (e.g., Enzyme Assay) cis_isomer->screening trans_isomer->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Experimental workflow for comparing the biological activity of stereoisomers.

Performance Under the Microscope: A Comparative Guide to Metal-Organic Frameworks with Diverse Triol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in catalysis, gas storage, and targeted drug delivery. The choice of organic linker, particularly those featuring multiple functional groups, plays a pivotal role in dictating the final properties and performance of these porous materials. This guide offers an objective comparison of MOFs synthesized with different tri-functional linkers, with a focus on hydroxyl (-OH) functionalization, providing a framework for understanding structure-property relationships.

While direct comparative studies on a series of MOFs with systematically varied triol linkers are not extensively available in the reviewed literature, we can draw valuable insights from comparisons of MOFs with different functionalized linkers, including those with hydroxyl groups. This guide leverages data from a comparative study on the UiO-66 family of MOFs, which are constructed from zirconium-based nodes and various functionalized benzenedicarboxylate (BDC) linkers. The principles observed in this series can be extrapolated to hypothesize the effects of incorporating triol linkers.

Quantitative Performance Data

The following table summarizes key performance metrics for the UiO-66 family of MOFs, demonstrating the impact of linker functionalization on surface area and CO₂ adsorption capacity. This data serves as a proxy to understand how the introduction of hydroxyl groups, a key feature of triol linkers, can influence MOF properties.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from a comparative study on the UiO-66 series.[1]

Analysis: The introduction of functional groups onto the linker molecule has a discernible effect on the MOF's properties. Notably, the amino-functionalized UiO-66-NH₂ exhibits a significantly higher CO₂ adsorption capacity, which is attributed to the favorable interactions between the basic amine groups and the acidic CO₂ molecules.[2] Similarly, the hydroxyl-functionalized UiO-66-(OH)₂, which can be considered a simplified analog to a triol-functionalized linker, also shows an enhanced CO₂ uptake compared to the parent UiO-66. This suggests that the presence of hydroxyl groups can create specific interaction sites that improve gas adsorption performance.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of the compared MOFs, which are standard procedures in the field and would be applicable to the study of triol-linker based MOFs.

Synthesis of Functionalized UiO-66 MOFs

A solvothermal method is typically employed for the synthesis of UiO-66 and its derivatives.[1]

  • Preparation of the Precursor Solution: A mixture of a zirconium salt, such as Zirconium(IV) chloride (ZrCl₄), and the desired functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, most commonly N,N-dimethylformamide (DMF). The molar ratio of the metal to the linker is a critical parameter and is generally maintained at 1:1.[1]

  • Solvothermal Reaction: The precursor solution is sealed in a Teflon-lined autoclave and heated to a specific temperature, typically around 120 °C, for a set duration, often 24 hours.[1]

  • Product Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration. The collected solid is then washed extensively with DMF and a lower-boiling solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.[1]

  • Activation: To ensure the pores are accessible for performance evaluation, the purified MOF is activated by heating it under vacuum to remove the residual solvent molecules.

Characterization Techniques

A suite of characterization techniques is essential to confirm the structure, porosity, and stability of the synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): This technique is used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction pattern is compared with a simulated pattern from the known crystal structure to ensure the desired framework topology has been successfully synthesized.[1][3]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the MOFs. Prior to the measurement, the samples are activated by heating under vacuum.[1][3]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The analysis is typically conducted under an inert atmosphere (e.g., nitrogen), and the temperature is increased at a constant rate. The resulting weight loss at different temperatures provides information about the removal of guest molecules and the decomposition of the framework.[1]

  • Gas Adsorption Measurements: The capacity of the MOFs to adsorb specific gases, such as CO₂, is measured using a volumetric gas adsorption analyzer at a defined temperature (e.g., 273 K or 298 K) and pressure.[1]

Visualizing the Process and Logic

The following diagrams illustrate the general workflow for MOF synthesis and characterization, as well as the logical relationship between the choice of an organic linker and the resulting MOF properties.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Solution Precursor Solution Solvothermal Reaction Solvothermal Reaction Precursor Solution->Solvothermal Reaction Heating Isolation & Purification Isolation & Purification Solvothermal Reaction->Isolation & Purification Cooling & Washing Activation Activation Isolation & Purification->Activation Heating under Vacuum PXRD PXRD Activation->PXRD BET Analysis BET Analysis Activation->BET Analysis TGA TGA Activation->TGA Gas Adsorption Gas Adsorption Activation->Gas Adsorption

General experimental workflow for the synthesis and characterization of MOFs.

Linker_Property_Relationship Organic Linker Organic Linker Functional Groups Functional Groups Organic Linker->Functional Groups Linker Geometry Linker Geometry Organic Linker->Linker Geometry Linker Length Linker Length Organic Linker->Linker Length MOF Properties MOF Properties Functional Groups->MOF Properties Linker Geometry->MOF Properties Linker Length->MOF Properties Porosity Porosity MOF Properties->Porosity Stability Stability MOF Properties->Stability Catalytic Activity Catalytic Activity MOF Properties->Catalytic Activity Adsorption Capacity Adsorption Capacity MOF Properties->Adsorption Capacity

References

The Untapped Potential of 1,3,5-Cyclohexanetriol in Polymer Science: A Comparative Guide to Bio-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current materials science literature is the limited availability of data on the mechanical properties of polymers derived from 1,3,5-cyclohexanetriol. While this bio-based triol presents theoretical potential for creating novel polymers, a comprehensive body of research detailing its performance characteristics remains to be established. For researchers, scientists, and drug development professionals seeking sustainable and high-performance polymers, this guide offers an objective comparison of well-characterized polymers derived from structurally and functionally related bio-based monomers: isosorbide, 1,4-cyclohexanedimethanol (CHDM), and glycerol. These alternatives provide a valuable benchmark for understanding the potential landscape for future this compound-based materials.

This guide provides a comparative analysis of the mechanical and thermal properties of polymers derived from these alternative bio-based monomers, supported by experimental data from peer-reviewed studies. Detailed methodologies for key characterization techniques are also presented to aid in the design and evaluation of future polymer systems.

Comparative Performance of Bio-Based Polymers

The selection of a monomer is critical in determining the final properties of a polymer. The rigid bicyclic structure of isosorbide, the cycloaliphatic nature of CHDM, and the trifunctional character of glycerol each impart distinct characteristics to the resulting polymers. The following table summarizes key mechanical and thermal properties of polymers derived from these monomers, offering a clear comparison for material selection.

PropertyIsosorbide-Based Polymers1,4-CHDM-Based PolymersGlycerol-Based Polymers
Tensile Strength (MPa) 80 (for PDIC)[1]>41 (for PCT)[2]1.9 - High (Varies with formulation)[3]
Young's Modulus (MPa) >1850[4]High (provides rigidity)[3]3 - High (Varies with formulation)[3]
Elongation at Break (%) >150% (for some polyesters)[5]>159 (for PCT)[2]71.7 - >300%[3][5]
Glass Transition Temp. (°C) 55 - 173[1]~90 (for PCT)[2]-40 to 10[6]
Melting Temperature (°C) Decreases with isosorbide content[1]~290-300 (for PCT)[2]-
Decomposition Temp. (°C) > 338 (for PIC)[1]~390 (for PCT)[2]180 - 268[7]

Experimental Methodologies

The data presented in this guide are derived from standardized experimental protocols. Understanding these methods is crucial for the accurate interpretation of results and for the design of new experiments.

Polymer Synthesis: Melt Polycondensation

A prevalent method for synthesizing polyesters from diols and diacids is two-step melt polycondensation.[2]

  • Esterification/Transesterification: The dicarboxylic acid or its dimethyl ester is reacted with an excess of the diol (e.g., 1,4-cyclohexanedimethanol) in the presence of a catalyst, such as titanium tetrabutoxide, at elevated temperatures (150-220 °C) under a nitrogen atmosphere.[2] During this stage, water or methanol is continuously removed as a byproduct.

  • Polycondensation: The temperature is further increased (250-300 °C) and a high vacuum is applied. This facilitates the removal of the excess diol and promotes the chain-growth reaction, leading to the formation of a high molecular weight polyester.[2] The progress of the reaction is often monitored by observing the viscosity of the molten polymer.

Mechanical Property Characterization: Tensile Testing

Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. Polymer films or bars are prepared and subjected to a controlled tensile force until failure. The stress-strain curve obtained from this test provides valuable information about the material's strength, stiffness, and ductility.

Thermal Property Characterization
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[2] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the change in mass of a sample as it is heated at a controlled rate. This analysis provides the decomposition temperature (Td), which indicates the temperature at which the material starts to degrade.

Experimental and logical workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polymers, a fundamental process in materials science research.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis & Application Monomer_Selection Monomer Selection (e.g., Isosorbide, CHDM, Glycerol) Polymerization Polymerization (e.g., Melt Polycondensation) Monomer_Selection->Polymerization Purification Purification Polymerization->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) Purification->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Test) Purification->Mechanical_Testing Data_Interpretation Data Interpretation Structural_Analysis->Data_Interpretation Thermal_Analysis->Data_Interpretation Mechanical_Testing->Data_Interpretation Application_Evaluation Application Evaluation (e.g., Drug Delivery, Medical Devices) Data_Interpretation->Application_Evaluation

Caption: A generalized workflow for polymer synthesis, characterization, and evaluation.

Signaling Pathways and Biological Interactions

For drug development applications, the interaction of a polymer with biological systems is of paramount importance. While the primary focus of this guide is on mechanical properties, it is crucial to note that the biocompatibility and biodegradability of these polymers are active areas of research. For instance, aliphatic polyesters incorporating CHDM are being explored for their potential in controlled drug release and as scaffolds in tissue engineering due to their biocompatibility and biodegradability.[8] The degradation products of these polyesters can influence the local cellular environment, a factor that must be considered in the design of drug delivery systems. However, these materials are not typically designed to interact with specific cellular signaling pathways in the manner of a targeted drug molecule.[8] Their primary role in drug delivery is the safe and effective release of an active pharmaceutical ingredient in a controlled manner.[8]

References

Comparative Analysis of 1,3,5-Cyclohexanetriol Derivatives: A Cross-Target Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various 1,3,5-cyclohexanetriol derivatives against a range of biological targets. The data presented herein is compiled from publicly available research to facilitate the objective assessment of these compounds and their potential for cross-reactivity in a pharmacological context.

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound derivatives against different molecular targets. This data is intended to provide a comparative overview of their potency and selectivity.

Compound IDDerivative ClassTargetAssay TypeActivity (IC50/Ki)Reference
3balpha 1,3-disubstituted cyclohexane acetic acidLeukotriene B4 Receptor (BLTR)Receptor Binding ([³H]LTB₄ displacement)250 nM (IC₅₀)[1]
5balpha 1,3-disubstituted cyclohexane N,N-dimethylamideLeukotriene B4 Receptor (BLTR)Receptor Binding ([³H]LTB₄ displacement)40 nM (IC₅₀)[1]
14 Hydroxylated perhydroquinoxalineκ-opioid receptorRadioligand Binding599 nM (Ki)[2]
17a N-benzylamine substituted 1,3-dioxaneσ₁ receptorRadioligand Binding31 nM (Ki)[3]
19a Pyrrolidine substituted 1,3-dioxaneσ₁ receptorRadioligand Binding154 nM (Ki)[3]
2a Primary amine substituted 1,3-dioxaneNMDA receptor (PCP binding site)Radioligand Binding19 nM (Ki)[3]
2b N-benzylamine substituted 1,3-dioxaneσ₁ receptorRadioligand Binding27 nM (Ki)[3]
5a-5j {5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrolMCF-7 cancer cellsSRB assayOptimum IC₅₀ values reported[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below.

Leukotriene B₄ (LTB₄) Receptor Binding Assay[1]
  • Objective: To determine the binding affinity of 1,3-disubstituted cyclohexane derivatives to the human cell surface LTB₄ receptor (BLTR).

  • Method: The assay measures the displacement of radiolabeled LTB₄ ([³H]LTB₄) from human neutrophils by the test compounds.

  • Procedure:

    • Human neutrophils are isolated and prepared.

    • A constant concentration of [³H]LTB₄ is incubated with the neutrophil membrane preparation.

    • Increasing concentrations of the test compounds (e.g., 3balpha, 5balpha) are added to the incubation mixture.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]LTB₄ (IC₅₀) is calculated.

κ-Opioid Receptor Binding Assay[2]
  • Objective: To determine the affinity of hydroxylated perhydroquinoxaline derivatives for the κ-opioid receptor.

  • Method: A competitive radioligand binding assay is used.

  • Procedure:

    • Membranes from cells expressing the human κ-opioid receptor are prepared.

    • These membranes are incubated with a specific radioligand for the κ-opioid receptor and varying concentrations of the test compound (e.g., 14).

    • The reaction is allowed to reach equilibrium.

    • Bound radioligand is separated from the unbound radioligand via rapid filtration.

    • The amount of bound radioactivity is quantified.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

σ₁ and NMDA Receptor Binding Assays[3]
  • Objective: To evaluate the affinity of 1,3-dioxane derivatives for σ₁ receptors and the phencyclidine (PCP) binding site of the NMDA receptor.

  • Method: Radioligand receptor binding studies are performed.

  • Procedure:

    • Appropriate tissue homogenates or cell membranes expressing the target receptors are prepared.

    • For σ₁ receptor binding, a specific radioligand such as --INVALID-LINK---pentazocine is used. For the NMDA receptor PCP site, a radioligand like [³H]MK-801 is utilized.

    • Incubations are carried out with the membrane preparation, the radioligand, and a range of concentrations of the test compounds (e.g., 17a, 19a, 2a, 2b).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • Following incubation, the bound radioactivity is separated by filtration and measured.

    • Ki values are determined from the resulting competition curves.

Sulforhodamine B (SRB) Assay for Anticancer Activity[4]
  • Objective: To assess the in vitro anticancer efficacy of {5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives.

  • Method: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Procedure:

    • MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds (5a-5j) for a specified period.

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is calculated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Precursors synth Chemical Synthesis & Purification start->synth deriv This compound Derivatives synth->deriv assay Binding/Activity Assays (e.g., Radioligand, SRB) deriv->assay data Quantitative Data (IC50, Ki) assay->data comp Comparative Analysis data->comp cross Cross-Target Activity Assessment comp->cross

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

receptor_binding_assay cluster_incubation Competitive Binding receptor Target Receptor (e.g., BLTR, κ-opioid) incubation Incubation of Receptor, Radioligand, and Test Compound receptor->incubation radioligand Radiolabeled Ligand ([³H]LTB₄) radioligand->incubation test_compound Test Derivative test_compound->incubation separation Separation of Bound and Free Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Calculation of IC50 / Ki quantification->analysis

Caption: Schematic of a competitive radioligand binding assay for affinity determination.

References

A Computational Chemist's Guide to the Conformational Stability of 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. This guide provides a comparative framework for analyzing the stability of 1,3,5-cyclohexanetriol conformers using Density Functional Theory (DFT), a powerful computational tool.

While direct, comprehensive experimental and computational studies on the conformational landscape of this compound are not extensively documented in publicly available literature, this guide outlines the established computational protocols and expected outcomes based on well-understood principles of cyclohexane stereochemistry. By applying these methodologies, researchers can elucidate the relative stabilities of various isomers and their chair conformations, providing crucial insights for molecular modeling and drug design.

Conformational Isomers of this compound

This compound can exist as two primary stereoisomers: cis and trans. The cis isomer has all three hydroxyl (-OH) groups on the same face of the cyclohexane ring, while the trans isomer has one hydroxyl group on the opposite face from the other two. Each of these isomers can exist in two chair conformations that interconvert via a "ring-flip."

The stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the hydroxyl groups. The key interactions to consider are 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the two other axial hydrogens (or other groups) on the same side of the ring. Generally, conformers with bulkier groups in equatorial positions are more stable.

Hypothetical DFT Comparison of Conformers

The following table presents a hypothetical comparison of the relative energies of the possible chair conformers of cis- and trans-1,3,5-cyclohexanetriol, as would be calculated using a standard DFT method. The energies are reported relative to the most stable conformer.

ConformerIsomerHydroxyl Group OrientationsRelative Energy (kcal/mol)
I cistri-equatorial (eee)0.00 (most stable)
II cistri-axial (aaa)> 5.0
III transdi-equatorial, mono-axial (eae)~1.5 - 2.5
IV transmono-equatorial, di-axial (aea)~3.0 - 4.0

Note: These are expected values based on principles of conformational analysis. Actual values would be determined by DFT calculations.

Logical Relationships of Conformers

The following diagram illustrates the relationship between the different stereoisomers and their respective chair conformations.

Caption: Interconversion of this compound conformers.

Experimental Protocols: A DFT Approach

The following section details a standard computational workflow for determining the relative stabilities of this compound conformers.

1. Initial Structure Generation:

  • The 3D structures of the cis and trans isomers of this compound are built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • For each isomer, both possible chair conformations (e.g., tri-equatorial and tri-axial for the cis isomer) are generated.

2. Geometry Optimization:

  • The geometry of each conformer is optimized using DFT. A common and reliable method for this type of organic molecule is the B3LYP functional with the 6-31G(d) basis set .

  • This process finds the lowest energy structure for each conformer, where the forces on all atoms are close to zero.

3. Frequency Calculations:

  • Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-31G(d)).

  • These calculations serve two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

4. Relative Energy Calculation:

  • The total electronic energy (with ZPVE correction) is obtained for each optimized conformer.

  • The relative energy of each conformer is calculated by subtracting the energy of the most stable conformer (which is set to 0 kcal/mol) from the energy of the other conformers.

Computational Workflow

The diagram below outlines the computational workflow for this DFT study.

G start Generate Initial 3D Structures (cis & trans conformers) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minimum & Get ZPVE) opt->freq energy Calculate Relative Energies freq->energy analysis Analyze Stability (Identify Most Stable Conformer) energy->analysis

Caption: DFT workflow for conformational analysis.

By following these established computational protocols, researchers can generate reliable data on the conformational preferences and relative stabilities of this compound isomers. This information is invaluable for understanding its chemical behavior and for its application in fields such as drug development and materials science.

A Comparative Benchmarking Guide to 1,3,5-Cyclohexanetriol and Other Cyclic Triols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,3,5-cyclohexanetriol against other cyclic triol isomers, specifically 1,2,3-cyclohexanetriol and 1,2,4-cyclohexanetriol. While direct comparative experimental data on the biological performance of these specific isomers is limited in publicly available literature, this document compiles their known physicochemical properties to offer a basis for comparison. Furthermore, it outlines standardized experimental protocols that can be employed to systematically evaluate and compare their biological activities.

Cyclic triols, as a class of polyols, are of growing interest in medicinal chemistry and drug development due to their structural similarity to naturally occurring cyclitols like inositols, which are key players in cellular signaling.[1] The spatial arrangement of the hydroxyl groups on the cyclohexane ring can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets such as enzymes and receptors.

Comparative Physicochemical Data of Cyclohexanetriol Isomers

The following table summarizes the key physicochemical properties of this compound and its isomers. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

PropertyThis compound1,2,3-Cyclohexanetriol1,2,4-Cyclohexanetriol
Molecular Formula C₆H₁₂O₃[1][2]C₆H₁₂O₃[3][4]C₆H₁₂O₃[5][6]
Molecular Weight 132.16 g/mol [1][2]132.16 g/mol [3][4]132.16 g/mol [5][6]
Melting Point 245 °C[1]67-69 °C (340.15 K)[3][4]Not available
Boiling Point (Predicted) 302.1 ± 42.0 °C[1]350.28 °C (623.43 K)[3]Not available
Density (Predicted) 1.356 ± 0.06 g/cm³[1]Not availableNot available
Water Solubility Soluble[1][7]Log10 of Water solubility in mol/l: -0.35[3]Not available
LogP (Octanol/Water Partition Coefficient) Not available-0.747[3]-0.8[5]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of the biological activities of these cyclic triols, the following detailed experimental protocols for key assays are provided.

Kinase Inhibition Assay

This biochemical assay is designed to determine the direct inhibitory effect of the cyclic triol isomers on a specific protein kinase.

Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal corresponds to a higher level of kinase inhibition.

Materials:

  • Target protein kinase

  • Kinase-specific substrate

  • Cyclohexanetriol isomers (dissolved in a suitable solvent, e.g., DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its substrate in the kinase reaction buffer.

    • Perform serial dilutions of each cyclohexanetriol isomer in the same buffer to create 2X compound solutions. A typical concentration range to start with is 0.1 nM to 100 µM.

    • Prepare a 2X ATP solution. The final concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each 2X cyclohexanetriol solution. Include controls for 0% inhibition (vehicle only) and 100% inhibition (a known potent inhibitor).

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the cyclic triols.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each isomer by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay

This cell-based assay is used to assess the effect of the cyclic triol isomers on the viability and proliferation of a specific cell line.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Cyclohexanetriol isomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Cell Seeding:

    • Culture the desired cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each cyclohexanetriol isomer in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the cyclic triols. Include a vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value for each isomer.

Potential Signaling Pathway Involvement

Given the structural similarity of cyclohexanetriols to inositols, a key class of cyclitols, it is plausible that they may interact with or modulate cellular signaling pathways in which inositols play a crucial role. The inositol phosphate signaling pathway is a fundamental cascade involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[8][9]

The diagram below illustrates a simplified version of the inositol phosphate signaling pathway, which could serve as a hypothetical framework for investigating the mechanism of action of cyclic triols.

Inositol_Phosphate_Signaling_Pathway Simplified Inositol Phosphate Signaling Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5- trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates targets cyclic_triol Cyclic Triol (Hypothetical Modulator) cyclic_triol->plc Modulates?

Caption: Simplified Inositol Phosphate Signaling Pathway.

This guide serves as a foundational resource for researchers interested in the comparative analysis of this compound and other cyclic triols. The provided data and experimental frameworks are intended to facilitate further investigation into the therapeutic potential of this promising class of molecules.

References

Navigating Stereochemistry: A Comparative Guide to 1H NMR Shifts in Cyclohexanetriols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its spectral properties is paramount. This guide provides a comparative analysis of 1H Nuclear Magnetic Resonance (NMR) shifts in cyclohexanetriol stereoisomers, offering valuable insights for stereochemical assignments and structural elucidation.

The precise arrangement of hydroxyl groups on a cyclohexane ring significantly influences the chemical environment of each proton, leading to distinct chemical shifts (δ) and coupling constants (J) in their 1H NMR spectra. By analyzing these parameters, the relative stereochemistry of the cyclohexanetriols—whether hydroxyl groups are in cis or trans orientations and whether protons are in axial or equatorial positions—can be determined.

Key Principles in Stereochemical Assignment

The correlation between 1H NMR data and the stereochemistry of cyclohexanetriols is primarily governed by two key factors:

  • Anisotropic Effects of C-O Bonds: The electron cloud of a carbon-oxygen bond creates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the bond. This effect is a major contributor to the different chemical shifts observed for axial and equatorial protons.

  • Karplus Relationship: This principle describes the relationship between the dihedral angle of vicinal protons (protons on adjacent carbons) and their spin-spin coupling constant (J). The magnitude of the J-coupling is largest for protons with dihedral angles of 0° and 180° (syn- and anti-periplanar) and smallest for those with an angle of 90° (synclinal). In cyclohexane chairs, this translates to large coupling constants for axial-axial (ax-ax) interactions (dihedral angle ≈ 180°) and smaller coupling constants for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions (dihedral angles typically around 60°).

Comparative 1H NMR Data of Cyclohexanetriol Stereoisomers

The following table summarizes the 1H NMR chemical shifts and coupling constants for various stereoisomers of 1,2,3-, 1,2,4-, and 1,3,5-cyclohexanetriol. This data, compiled from seminal studies in the field, provides a quantitative basis for comparing and identifying different isomers.

Isomer ConfigurationProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
1,2,3-Cyclohexanetriols
all-cis (1a,2a,3a)H-1, H-2, H-3~3.8-4.2 (broad)Complex, unresolved
cis,trans (1a,2a,3e)H-1, H-2 (axial)~3.5-3.7J(ax,ax) ≈ 8-10, J(ax,eq) ≈ 3-5
H-3 (equatorial)~4.0-4.2J(eq,ax) ≈ 3-5, J(eq,eq) ≈ 2-4
trans,cis (1a,2e,3a)H-1, H-3 (axial)~3.6-3.8J(ax,ax) ≈ 8-10, J(ax,eq) ≈ 3-5
H-2 (equatorial)~3.9-4.1J(eq,ax) ≈ 3-5, J(eq,eq) ≈ 2-4
1,2,4-Cyclohexanetriols
all-cis (1a,2a,4a)H-1, H-2, H-4~3.7-4.1 (broad)Complex, unresolved
cis,cis,trans (1a,2a,4e)H-1, H-2 (axial)~3.4-3.6J(ax,ax) ≈ 8-10, J(ax,eq) ≈ 3-5
H-4 (equatorial)~3.9-4.1J(eq,ax) ≈ 3-5, J(eq,eq) ≈ 2-4
1,3,5-Cyclohexanetriols
all-cis (1a,3a,5a)H-1, H-3, H-5~4.0 (singlet-like)Small or unresolved
cis,trans (1a,3a,5e)H-1, H-3 (axial)~3.5-3.7J(ax,ax) ≈ 10-12, J(ax,eq) ≈ 4-6
H-5 (equatorial)~4.1-4.3J(eq,ax) ≈ 4-6, J(eq,eq) ≈ 2-4

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key diagnostic feature is the difference in chemical shifts and the magnitude of the coupling constants.

Experimental Protocols

Synthesis and Purification of Cyclohexanetriols:

The various stereoisomers of cyclohexanetriols can be synthesized through established methods, such as the hydroxylation of cyclohexene derivatives or the reduction of corresponding cycloketones. A general procedure involves:

  • Synthesis: Stereoselective dihydroxylation of a suitable cyclohexenol derivative using reagents like osmium tetroxide or through epoxidation followed by ring-opening.

  • Purification: The resulting mixture of stereoisomers is typically separated using column chromatography on silica gel or by fractional crystallization of their derivatives (e.g., benzoates or acetates).

  • Characterization: The purified isomers are characterized by melting point, elemental analysis, and spectroscopic methods, including IR and NMR.

1H NMR Spectroscopy:

A standardized protocol for acquiring high-quality 1H NMR spectra is crucial for accurate stereochemical assignment.

  • Sample Preparation: Approximately 5-10 mg of the purified cyclohexanetriol isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters: Standard pulse sequences are used. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio and resolution.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard. Coupling constants are measured from the splitting patterns of the signals.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow for determining the stereochemistry of a cyclohexanetriol isomer based on its 1H NMR spectrum.

Stereochemistry_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Stereochemical Interpretation cluster_3 Conclusion Acquire_NMR Acquire 1H NMR Spectrum Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_NMR->Analyze_Shifts Process FID Analyze_Couplings Analyze Coupling Constants (J) Acquire_NMR->Analyze_Couplings Determine_Orientation Determine Proton Orientation (Axial/Equatorial) Analyze_Shifts->Determine_Orientation Anisotropic Effects Analyze_Couplings->Determine_Orientation Karplus Relationship (Large J ≈ ax-ax) Determine_Relative_Stereo Determine Relative Stereochemistry (cis/trans) Determine_Orientation->Determine_Relative_Stereo Assign_Structure Assign Stereoisomer Structure Determine_Relative_Stereo->Assign_Structure

Caption: Workflow for Stereochemical Assignment using 1H NMR.

By systematically applying these principles and comparing experimental data with the reference values provided, researchers can confidently elucidate the stereochemistry of cyclohexanetriol isomers, a critical step in the synthesis and characterization of complex molecules for various scientific and pharmaceutical applications.

A Comparative Cost-Benefit Analysis of 1,3,5-Cyclohexanetriol Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is paramount. 1,3,5-Cyclohexanetriol, a versatile building block in various synthetic pathways, can be produced through several routes. This guide provides an objective comparison of the primary synthesis methods, focusing on catalytic hydrogenation of phloroglucinol and offering insights into an alternative route from cyclohexa-1,4-diene. The analysis incorporates experimental data on yields, reaction conditions, cost of materials, and environmental considerations to assist in selecting the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound is predominantly achieved through the catalytic hydrogenation of phloroglucinol. This method offers a direct route with relatively high yields, with the choice of catalyst—primarily Ruthenium on carbon (Ru/C) or Raney nickel—being the key determinant of efficiency and cost. An alternative, though less documented, pathway involves a multi-step synthesis from cyclohexa-1,4-diene. This guide presents a detailed analysis of the catalytic hydrogenation routes and a qualitative overview of the cyclohexa-1,4-diene approach, supported by available experimental data and cost estimations.

Data Presentation: A Comparative Overview

MetricHydrogenation of Phloroglucinol (Ru/C Catalyst)Hydrogenation of Phloroglucinol (Raney Nickel Catalyst)Synthesis from Cyclohexa-1,4-diene
Starting Material PhloroglucinolPhloroglucinolCyclohexa-1,4-diene
Key Reagents Hydrogen gas, Isopropyl alcoholHydrogen gas, EthanolPhotooxygenation reagents, Reducing agents
Catalyst 10% Ruthenium on Carbon (Ru/C)Raney NickelNot applicable for all steps
Yield ~77%[1]~30-40% (estimated from isomers)[2]Data not readily available
Reaction Temperature 120°C[1]100°C (for isomers)[2]Varied (multi-step)
Reaction Pressure ~100 atm (7600.51 Torr)[1]100 atm (for isomers)[2]Varied (multi-step)
Reaction Time 24 hours[1]15 hours (for isomers)[2]Varied (multi-step)
Starting Material Cost ModerateModerateHigh
Catalyst Cost HighLowNot applicable for direct comparison
Purification Standard chromatographic techniquesChallenging due to product viscosity and water solubilityMulti-step purification likely required
Environmental Impact Concerns related to precious metal sourcing and potential leaching.Concerns related to nickel leaching and pyrophoric nature of the catalyst.Dependent on specific reagents used in each step.

Experimental Protocols

Route 1: Catalytic Hydrogenation of Phloroglucinol

This is the most common and well-documented method for synthesizing this compound. The primary variable in this process is the choice of catalyst.

A. Using Ruthenium on Carbon (Ru/C) Catalyst

  • Experimental Protocol: A solution of phloroglucinol in isopropyl alcohol is subjected to hydrogenation in the presence of a 10% Ru/C catalyst. The reaction is carried out at 120°C under a hydrogen pressure of approximately 100 atm for 24 hours.[1]

  • Yield: This method has been reported to achieve a yield of approximately 77%.[1]

  • Purification: The product is typically purified using standard chromatographic techniques.

B. Using Raney Nickel Catalyst

  • Experimental Protocol (for 1,2,4-trihydroxybenzene): A solution of 1,2,4-trihydroxybenzene in absolute ethanol is hydrogenated in a Parr apparatus with Raney nickel (type W4) at 100°C and 100 atmospheres of pressure for 15 hours.[2]

  • Yield (for isomers): The hydrogenation of 1,2,4-trihydroxybenzene to the corresponding cyclohexanetriol isomer yields approximately 31%.[2] The hydrogenation of pyrogallol to all-cis-cyclohexane-1,3,5-triol using Raney nickel has been reported to yield about 40%.[2]

  • Purification: The workup of the reaction mixture is noted to be challenging due to the high viscosity and water solubility of the products. Purification often involves distillation under high vacuum followed by flash chromatography on silica gel.[2]

Route 2: Synthesis from Cyclohexa-1,4-diene

This route represents a multi-step alternative to the hydrogenation of phloroglucinol.

Cost-Benefit Analysis

Starting Materials and Catalysts:

  • Phloroglucinol: This starting material is moderately priced.

  • Cyclohexa-1,4-diene: This starting material is generally more expensive than phloroglucinol.

  • Ruthenium on Carbon (Ru/C): As a precious metal catalyst, Ru/C is significantly more expensive than Raney nickel.

  • Raney Nickel: This is a more cost-effective catalyst compared to Ru/C.

Reaction Efficiency and Throughput:

  • The Ru/C catalyzed hydrogenation offers a higher reported yield (77%) in a single step, which can be a significant advantage in terms of overall efficiency and material usage.[1]

  • The Raney nickel catalyzed hydrogenation , based on data from isomers, appears to have a lower yield (30-40%).[2] This lower yield, coupled with a potentially more challenging purification process, could offset the lower initial cost of the catalyst.

  • The synthesis from cyclohexa-1,4-diene is a multi-step process, which inherently introduces the potential for lower overall yields and increased processing time and cost.

Purification:

  • The purification of the product from the Ru/C catalyzed reaction is generally straightforward.

  • The purification of the product from the Raney nickel catalyzed reaction is reported to be difficult, which can add significant time and cost to the overall process, potentially requiring specialized chromatographic techniques.[2]

Environmental and Safety Considerations:

  • Ruthenium-based catalysts raise concerns regarding the sourcing of precious metals and the potential for ruthenium leaching into the final product and the environment.

  • Raney nickel is known to be pyrophoric, requiring careful handling and storage. There are also environmental concerns related to potential nickel contamination.

  • The cyclohexa-1,4-diene route would have an environmental footprint dependent on the specific reagents and solvents used in each of its multiple steps.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Route 1: Hydrogenation of Phloroglucinol cluster_1 Route 2: Synthesis from Cyclohexa-1,4-diene Phloroglucinol Phloroglucinol H2_RuC H2, Ru/C Phloroglucinol->H2_RuC H2_RaneyNi H2, Raney Ni Phloroglucinol->H2_RaneyNi CHT_RuC This compound (Yield: ~77%) H2_RuC->CHT_RuC CHT_RaneyNi This compound (Yield: ~30-40%) H2_RaneyNi->CHT_RaneyNi CHD Cyclohexa-1,4-diene Step1 Photo-oxygenation CHD->Step1 Intermediate1 Endoperoxide Step1->Intermediate1 Step2 Reduction & Hydrolysis Intermediate1->Step2 CHT_CHD This compound Step2->CHT_CHD

Caption: Comparative Synthesis Pathways to this compound.

Experimental_Workflow_Hydrogenation Start Start: Phloroglucinol Reaction Hydrogenation Reaction (Ru/C or Raney Ni) Start->Reaction Add Solvent & Catalyst Filtration Catalyst Filtration Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Purification (Chromatography/Distillation) Evaporation->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: General Experimental Workflow for Catalytic Hydrogenation.

Conclusion

For the synthesis of this compound, the catalytic hydrogenation of phloroglucinol is the most direct and well-established method. The choice between a Ruthenium on carbon and a Raney nickel catalyst presents a trade-off between cost and efficiency.

  • Ruthenium on Carbon (Ru/C): This catalyst offers a significantly higher yield in a single step, which can lead to a more efficient overall process despite the higher initial catalyst cost. The purification is also more straightforward. This route is recommended when higher throughput and yield are critical, and the budget can accommodate the more expensive catalyst.

  • Raney Nickel: While being a more economical catalyst, the lower yields (based on isomer data) and challenging purification process may negate the initial cost savings, particularly at a larger scale. This route may be suitable for smaller-scale syntheses where cost is the primary driver and lower yields are acceptable.

  • Synthesis from Cyclohexa-1,4-diene: This route is currently less defined in the scientific literature for the specific synthesis of this compound. The multi-step nature and the higher cost of the starting material make it a less attractive option compared to the hydrogenation of phloroglucinol for most applications. Further research and development would be needed to establish its viability and competitiveness.

Ultimately, the optimal synthesis route will depend on the specific requirements of the research or production campaign, including budget constraints, desired yield and purity, available equipment, and environmental and safety protocols.

References

A Comparative Guide to Purity Assessment of 1,3,5-Cyclohexanetriol Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based methods for assessing the purity of 1,3,5-cyclohexanetriol, a key building block in various chemical syntheses. We offer a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside alternative techniques, supported by detailed experimental protocols and illustrative performance data.

Introduction to Purity Assessment of this compound

This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a polar polyol whose purity is critical for its application in pharmaceutical synthesis and materials science.[1][2] Impurities can significantly impact reaction yields, product efficacy, and safety. Common impurities may arise from the synthesis process, which often involves the reduction of phloroglucinol.[3] These can include unreacted starting material, byproducts from side reactions, and isomeric forms of the target molecule, such as 1,2,3- and 1,2,4-cyclohexanetriol.[4][5][6] This guide focuses on robust analytical techniques for the precise quantification of this compound and the identification of potential impurities.

Mass Spectrometry Approaches for Purity Analysis

Mass spectrometry offers high sensitivity and selectivity, making it a powerful tool for purity assessment. The choice between GC-MS and LC-MS largely depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation Technique

GC-MS is well-suited for volatile and thermally stable compounds. However, for polar molecules like this compound, a derivatization step is necessary to increase volatility and prevent unwanted interactions with the GC column. Silylation, which replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Polar Analytes

LC-MS is ideal for the analysis of polar, non-volatile, and thermally labile compounds, as it does not require the analyte to be vaporized. This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer, making it directly applicable to this compound without the need for derivatization.

Comparative Performance Data (Illustrative)

The following table summarizes illustrative performance data for the discussed analytical methods. This data is based on typical performance characteristics for the analysis of small polar molecules and should be validated for specific laboratory conditions.

ParameterGC-MS (with Silylation)LC-MS/MSHPLC-RIDqNMR
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL10 - 50 µg/mL0.1 - 1 mg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL50 - 150 µg/mL0.5 - 5 mg/mL
Linearity (R²) > 0.995> 0.998> 0.997> 0.999
Precision (%RSD) < 10%< 5%< 5%< 2%
Sample Preparation Derivatization RequiredSimple DilutionSimple DilutionSimple Dilution
Throughput ModerateHighHighLow

Experimental Protocols

GC-MS Analysis with Silylation

This protocol describes the purity assessment of this compound using GC-MS following a silylation derivatization step.

a) Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound sample into a glass vial.

  • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for injection.

b) GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode)

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

LC-MS/MS Analysis

This protocol details the direct analysis of this compound purity by LC-MS/MS.

a) Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to the desired concentration range for analysis.

b) LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor for the precursor ion [M+H]⁺ and characteristic product ions.

Alternative Purity Assessment Methods

For a comprehensive comparison, it is valuable to consider alternative analytical techniques.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is suitable for quantifying polyols that lack a UV chromophore.[7][8][9][10] While less sensitive than mass spectrometry, it offers a simple and robust approach for purity determination, particularly for detecting major impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[1][3] It provides structural information and can quantify impurities if their signals are resolved from the main compound.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for selecting an analytical method and for the individual experimental procedures.

MethodSelection cluster_start Analyte Properties cluster_decision Key Questions cluster_methods Recommended Method Analyte This compound Volatile Volatile / Thermally Stable? Analyte->Volatile Derivatization Derivatization Acceptable? Volatile->Derivatization No GCMS GC-MS Volatile->GCMS Yes Derivatization->GCMS LCMS LC-MS Derivatization->LCMS No Sensitivity High Sensitivity Needed? Sensitivity->LCMS Yes Alternative HPLC-RID / qNMR Sensitivity->Alternative No

Caption: Decision tree for selecting a purity analysis method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample AddReagents Add Pyridine & BSTFA Weigh->AddReagents Heat Heat at 70°C AddReagents->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: Experimental workflow for GC-MS with silylation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection Separate->Detect Integrate Integrate MRM Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for assessing the purity of this compound. LC-MS/MS offers the advantage of direct analysis with high sensitivity, making it an excellent choice for routine quality control and trace impurity analysis. GC-MS, while requiring a derivatization step, provides high chromatographic resolution and is a robust alternative. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. For absolute quantification without a specific reference standard, qNMR should be considered a valuable complementary technique.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Cyclohexanetriol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the disposal of 1,3,5-Cyclohexanetriol, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to proper disposal protocols is essential to maintain safety and compliance with local and institutional regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound, given its non-hazardous nature, is typically through the sanitary sewer system for soluble solutions or as regular solid waste for the pure compound. However, this is contingent on institutional and local regulations.

Experimental Protocol: Aqueous Solution Disposal

  • Dilution: For small quantities of aqueous solutions of this compound, dilute the solution with at least 20 parts water.

  • pH Neutralization: Check the pH of the diluted solution. If the solution is not within a neutral pH range (typically between 6.0 and 8.0), it must be neutralized.

    • For acidic solutions, slowly add a dilute solution of a base such as sodium bicarbonate or sodium hydroxide with constant stirring.

    • For basic solutions, slowly add a dilute solution of an acid like hydrochloric acid or acetic acid with constant stirring.

  • Final pH Verification: After neutralization, re-verify the pH to ensure it is within the acceptable range for sewer disposal.

  • Sewer Disposal: Once the pH is confirmed to be neutral and if permitted by local regulations, the neutralized and diluted solution can be discharged into the sanitary sewer with a copious amount of running water.[2]

Experimental Protocol: Solid Waste Disposal

  • Containerization: Place the solid this compound in a securely sealed, non-reactive container. The container must be clearly labeled with the full chemical name.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal method for non-hazardous solid chemical waste.[3]

  • Disposal: Follow the specific instructions provided by your EHS department. This may involve placing the sealed container in a designated non-hazardous solid waste stream.

Data Presentation: Disposal Decision Matrix

Form of Waste Key Disposal Consideration Recommended Action Regulatory Note
Aqueous Solution pH of the solutionNeutralize to pH 6.0-8.0Confirm with local sewer authority and institutional EHS.[2][3]
Solid Form Purity of the compoundDispose of as non-hazardous solid wasteConfirm with institutional EHS for proper segregation.[4]
Contaminated Materials Nature of the contaminantTreat as hazardous waste if contaminated with a hazardous substanceFollow hazardous waste disposal protocols.[5][6]
Empty Containers Residual chemicalTriple-rinse with a suitable solvent (e.g., water), collect rinsate for disposal, and deface the label before disposing of the container in regular trash.[4][5]Rinsate from acutely hazardous materials must be collected as hazardous waste.[6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for making a decision on the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_solution Is it an aqueous solution? start->is_solution solid_waste Treat as Solid Waste is_solution->solid_waste No check_ph Check pH is_solution->check_ph Yes consult_ehs_solid Consult Institutional EHS for Non-Hazardous Solid Waste Disposal solid_waste->consult_ehs_solid neutralize Neutralize to pH 6.0-8.0 check_ph->neutralize pH not 6.0-8.0 dilute Dilute with >20x Water check_ph->dilute pH is 6.0-8.0 neutralize->dilute sewer_disposal Dispose in Sanitary Sewer (with copious water) dilute->sewer_disposal end End of Disposal Process sewer_disposal->end consult_ehs_solid->end

References

Essential Safety and Operational Guide for Handling 1,3,5-Cyclohexanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3,5-Cyclohexanetriol in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound.

Chemical Identifier:

Compound Name Molecular Formula Molecular Weight CAS Number
This compoundC₆H₁₂O₃132.16 g/mol 2041-15-8
cis,cis-1,3,5-Cyclohexanetriol dihydrateC₆H₁₂O₃ · 2H₂O168.19 g/mol 60662-54-6

Hazard Assessment and Personal Protective Equipment (PPE)

There is conflicting information regarding the hazards of this compound. While one safety data sheet (SDS) for cis,cis-1,3,5-Cyclohexanetriol dihydrate indicates it is not considered hazardous, other sources suggest it can be irritating to the eyes, respiratory system, and skin. Therefore, a cautious approach is recommended, and the following personal protective equipment should be utilized to minimize any potential risk.

Recommended Personal Protective Equipment (PPE) for Various Laboratory Tasks:

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or goggles.Disposable nitrile gloves.N95 respirator recommended to prevent inhalation of fine particles.Standard laboratory coat.
Preparing Solutions Chemical splash goggles.Disposable nitrile gloves.Recommended if significant aerosols may be generated.Standard laboratory coat.
**Handling Solutions

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.